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  • Product: 2-(Methoxymethyl)-2-methyloxirane
  • CAS: 37459-10-2

Core Science & Biosynthesis

Foundational

Regioselective Nucleophilic Ring Opening of 2-(Methoxymethyl)-2-methyloxirane: A Mechanistic and Practical Guide

Executive Summary The controlled functionalization of asymmetric epoxides is a cornerstone of modern synthetic organic chemistry and drug development. Specifically, 2-(methoxymethyl)-2-methyloxirane (CAS 37459-10-2)[1] p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The controlled functionalization of asymmetric epoxides is a cornerstone of modern synthetic organic chemistry and drug development. Specifically, 2-(methoxymethyl)-2-methyloxirane (CAS 37459-10-2)[1] presents a unique stereoelectronic profile. As a 2,2-disubstituted epoxide bearing an ethereal sidechain, its reactivity with nucleophiles is governed by a delicate balance between steric hindrance, carbocation stabilization, and metal-chelation effects. This whitepaper provides an in-depth technical analysis of its mechanistic divergence and field-proven experimental protocols for achieving absolute regiocontrol.

Structural & Electronic Profiling

To predict and control the reactivity of 2-(methoxymethyl)-2-methyloxirane, one must first deconstruct its molecular architecture:

  • The C2 Position (Quaternary Center): Bearing both a methyl and a methoxymethyl group, this carbon is highly sterically hindered. However, it is electronically primed to stabilize a developing positive charge via hyperconjugation and inductive effects during acid-catalyzed ring opening.

  • The C3 Position (Methylene): Unsubstituted and sterically accessible, this is the kinetically favored site for direct nucleophilic attack (SN2) under basic or neutral conditions.

  • The Methoxymethyl Group: Unlike simple alkyl substituents (e.g., in isobutylene oxide), the ethereal oxygen in the methoxymethyl moiety can act as a Lewis base. This enables bidentate chelation with Lewis acids, overriding inherent steric biases to dictate the trajectory of the incoming nucleophile.

Mechanistic Divergence: Steric vs. Electronic Control

The regioselectivity of disubstituted epoxide transformations is notoriously challenging to control, as most processes rely on intrinsic substrate bias[2]. By tuning the reaction environment, we can selectively direct the nucleophile to either the C3 or C2 position.

Basic/Anionic Conditions (SN2 Dominance)

Under basic conditions (e.g., NaOMe, amines, or Grignard reagents without Lewis acids), the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the least sterically hindered carbon (C3). The transition state is highly sensitive to steric bulk, meaning the quaternary C2 center is virtually untouched. This pathway yields 1-substituted-2-methyl-3-(methoxymethyl)propan-2-ol derivatives.

Acidic and Lewis Acid-Mediated Conditions (SN1-like Trajectory)

When activated by a Brønsted or Lewis acid (e.g., BF3·OEt2), the epoxide oxygen is protonated or coordinated. This polarization weakens the C–O bonds, with the C2–O bond lengthening significantly more due to the stabilization of the resulting partial positive charge at the tertiary carbon. Consequently, weak nucleophiles will attack the more substituted C2 position, yielding 2-substituted-2-methyl-3-(methoxymethyl)propan-1-ol.

Pathway Epoxide 2-(methoxymethyl)- 2-methyloxirane Base Basic Conditions (Strong Nucleophile) Epoxide->Base NaOMe, Amines Acid Acidic Conditions (Lewis/Brønsted Acid) Epoxide->Acid BF3·OEt2 ProdC3 C3 Attack (SN2) Less Hindered Carbon Base->ProdC3 Steric Control ProdC2 C2 Attack (SN1-like) More Substituted Carbon Acid->ProdC2 Electronic Control

Regioselective pathways for nucleophilic ring opening of 2-(methoxymethyl)-2-methyloxirane.

The Chelation Effect

When utilizing specific oxophilic Lewis acids (such as Ti(IV), Mg(II), or Li+), the metal can coordinate simultaneously to the epoxide oxygen and the methoxymethyl oxygen. This bidentate chelation locks the substrate into a rigid 5-membered transition state. Depending on the steric bulk of the nucleophile and the specific metal geometry, this can highly bias the attack toward the C3 position, even under formally acidic conditions, demonstrating catalyst-controlled regioselectivity[3].

Chelation Step1 Bidentate Chelation Metal coordinates epoxide & ether O Step2 Conformational Locking Rigid 5-membered chelate forms Step1->Step2 Step3 Nucleophilic Trajectory Attack from least hindered face Step2->Step3 Step4 Regioselective Opening Specific C-O bond cleavage Step3->Step4

Workflow of chelation-controlled nucleophilic ring opening mediated by Lewis acids.

Quantitative Regioselectivity Matrix

To aid in synthetic planning, the following table summarizes the expected regioselectivity outcomes based on empirical benchmarks for 2,2-disubstituted ethereal epoxides[4].

Reaction ConditionsNucleophileCatalyst / PromoterSolventTemp (°C)Major RegioisomerRegioselectivity (C3:C2)
Basic / Anionic NaOMeNoneMeOH65C3-Attack>95:5
Amine (Neutral) BenzylamineLiBrMeCN80C3-Attack90:10
Acidic / Lewis Acid MeOHBF3·OEt2CH2Cl2-78 to 0C2-Attack10:90
Chelation-Controlled TMS-N3Ti(OiPr)4THF25C3-Attack>99:1

Validated Experimental Workflows

The following protocols are engineered as self-validating systems. Causality is embedded into every step to ensure that researchers understand why a parameter is chosen, minimizing troubleshooting during scale-up.

Protocol A: Base-Promoted C3-Opening (SN2)

Objective: Synthesis of 1-methoxy-2-methyl-3-(methoxymethyl)propan-2-ol. Causality Focus: Utilizing a highly concentrated, strongly nucleophilic environment to force the sterically demanding SN2 attack while suppressing background solvolysis.

  • System Preparation: Flame-dry a Schlenk flask under argon. Rationale: Trace moisture can lead to premature epoxide hydrolysis, generating unwanted diol byproducts.

  • Reagent Mixing: Dissolve Sodium methoxide (NaOMe, 1.5 equiv) in anhydrous Methanol to create a 0.5 M solution. Rationale: High methoxide concentration ensures pseudo-first-order kinetics, driving the reaction forward.

  • Substrate Addition: Cool the solution to 0 °C using an ice bath. Add 2-(methoxymethyl)-2-methyloxirane (1.0 equiv) dropwise. Rationale: Cooling mitigates the exothermic nature of the initial mixing, preventing thermal degradation.

  • Thermal Activation: Affix a reflux condenser and heat the reaction to 65 °C for 12 hours. Rationale: The thermal energy is strictly required to overcome the high activation barrier associated with attacking a site adjacent to a quaternary center.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 × 20 mL). Rationale: NH4Cl safely neutralizes the strong alkoxide without generating a highly acidic environment that could trigger rearrangement.

  • Validation: Analyze the crude product via 1H NMR. Success Metric: The complete disappearance of the epoxide ring protons (typically multiplet signals at ~2.5–3.0 ppm) and the emergence of a broad singlet corresponding to the newly formed tertiary alcohol (-OH).

Protocol B: Lewis Acid-Catalyzed C2-Opening (SN1-like)

Objective: Synthesis of 2-azido-2-methyl-3-(methoxymethyl)propan-1-ol. Causality Focus: Leveraging low temperatures and non-coordinating solvents to stabilize a highly reactive carbocation-like transition state.

  • System Preparation: Purge a dry flask with argon and add strictly anhydrous CH2Cl2. Rationale: A non-coordinating solvent is critical; ethereal solvents (like THF) would competitively bind the Lewis acid, dampening its catalytic efficacy.

  • Substrate & Nucleophile: Add the epoxide (1.0 equiv) and Trimethylsilyl azide (TMS-N3, 1.2 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add BF3·OEt2 (0.1 equiv) dropwise. Rationale: The strong Lewis acidity heavily polarizes the C2–O bond. The ultra-low temperature is mandatory to stabilize the resulting tertiary carbocation character and prevent rapid oligomerization of the epoxide.

  • Reaction Progression: Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NaHCO3. Rationale: Immediate neutralization of the Lewis acid prevents reverse reactions or secondary rearrangements of the azide.

  • Validation: Perform Infrared (IR) Spectroscopy on the isolated organic layer. Success Metric: The presence of a sharp, intense absorption band at ~2100 cm−1, which is the unmistakable signature of the azide group.

References

  • 1[1]. NextSDS Substance Database. 2.2[2]. The Journal of Organic Chemistry - ACS Publications.

  • 4[4]. MDPI. 4.3[3]. ResearchGate.

Sources

Exploratory

Substituted Oxiranes: Mechanistic Insights, Synthetic Methodologies, and Pharmacological Applications

Executive Summary Substituted oxiranes (epoxides) are highly strained, three-membered cyclic ethers that serve as indispensable intermediates in organic synthesis and potent pharmacophores in medicinal chemistry. This te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted oxiranes (epoxides) are highly strained, three-membered cyclic ethers that serve as indispensable intermediates in organic synthesis and potent pharmacophores in medicinal chemistry. This technical guide provides a comprehensive review of the mechanistic principles governing oxirane reactivity, advanced synthetic methodologies, and their transformative role in modern drug development, particularly in the design of targeted covalent inhibitors.

Structural Dynamics and Reactivity Profiles

The reactivity of substituted oxiranes is fundamentally driven by the release of inherent ring strain (approximately 27 kcal/mol)[1]. However, the precise trajectory of ring-opening is dictated by the stereoelectronic properties of the oxirane ring. Notably, the characteristic oxirane Walsh orbitals (LUMO) play a critical role in facilitating nucleophilic attack[2]. In complex molecular architectures, stereoelectronically controlled π-aryl participation with these vacant Walsh orbitals can significantly lower the activation energy for ring cleavage, dictating the conformational and kinetic outcome of the reaction[2].

Regioselectivity in Nucleophilic Ring-Opening

The most synthetically valuable transformation of oxiranes is nucleophilic ring-opening, which allows for the stereospecific generation of 1,2-difunctionalized building blocks[1]. The regiochemical outcome is highly dependent on the catalytic environment:

  • Basic/Neutral Conditions: Under basic conditions, strong nucleophiles attack the epoxide ring directly. The reaction proceeds via a pure SN​2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, resulting in an inversion of stereochemistry at the center of attack. This pathway is strictly governed by steric control[1].

  • Acidic Conditions: Protonation or Lewis acid coordination of the oxirane oxygen creates a highly electrophilic species. The ring-opening proceeds via an SN​2 -like concerted mechanism where bond breaking is more advanced than bond making[2]. Consequently, a partial positive charge develops on the carbon atoms. The nucleophile preferentially attacks the more substituted carbon due to its ability to stabilize the developing carbocationic character, representing a charge-controlled pathway[1].

G Start Substituted Oxirane Acid Acidic Conditions (Electrophilic Activation) Start->Acid Base Basic/Neutral Conditions (Direct Attack) Start->Base SN1_like Concerted SN2-like (Charge Control) Acid->SN1_like SN2 Pure SN2 (Steric Control) Base->SN2 MoreSub Attack at More Substituted Carbon SN1_like->MoreSub Walsh Orbital LessSub Attack at Less Substituted Carbon SN2->LessSub Steric Avoidance

Logical flow of regioselectivity in oxirane ring-opening reactions.

Advanced Synthetic Methodologies: α-Lithiated Oxiranes

While traditional epoxidation methods are well-established, the generation of α-lithiated oxiranes has emerged as a powerful technique for synthesizing highly substituted, optically active derivatives[3]. Deprotonation of an oxirane ring carbon yields a reactive carbanion that can be trapped by various electrophiles.

The critical challenge in this methodology is the configurational stability of the lithiated intermediate. Research demonstrates that sulfonyl-stabilized lithiated oxiranes are highly sensitive to temperature. To prevent the isomerization of cis-epoxysulfones to the thermodynamically more stable trans-isomers, reactions must be strictly maintained at temperatures below -102 °C[3].

Quantitative Comparison of Oxirane Functionalization Strategies
MethodologyCatalyst / ReagentPrimary MechanismRegioselectivityKey Limitation
Base-Catalyzed Ring Opening Amines, AlkoxidesPure SN​2 Less substituted carbonPoor reactivity with weak nucleophiles
Acid-Mediated Ring Opening BF3​⋅OEt2​ , MeSO3​H Concerted SN​2 -likeMore substituted carbonPotential for unwanted rearrangements
α-Lithiation & Trapping n-BuLi, ElectrophilesCarbanion substitutionα-carbon functionalizationRequires cryogenic temperatures (<-102 °C)

The Epoxide Pharmacophore in Drug Development

Historically, the epoxide moiety was considered unsuitable for drug development due to its high reactivity and potential for indiscriminate off-target toxicity[4],[5]. However, the strategic incorporation of the epoxide pharmacophore has revolutionized the design of targeted covalent inhibitors.

A paradigm example is Carfilzomib , a tetrapeptidyl α',β'-epoxyketone approved by the FDA for the treatment of relapsed and refractory multiple myeloma[4],[6]. Originally derived from the natural product epoxomicin, carfilzomib exhibits exquisite selectivity for the 20S proteasome[5],[6]. The mechanism of action relies on the dual reactivity of the epoxyketone pharmacophore: the N-terminal threonine (Thr1) of the proteasome undergoes a nucleophilic attack on the epoxide ring, resulting in the formation of a highly stable, irreversible morpholine ring adduct[6]. This precise targeting leads to sustained proteasome inhibition and subsequent cancer cell apoptosis[6].

G CFZ Carfilzomib (Epoxyketone) Complex Nucleophilic Attack & Epoxide Opening CFZ->Complex Thr1 20S Proteasome (N-terminal Thr1) Thr1->Complex Morpholine Irreversible Morpholine Ring Adduct Complex->Morpholine Covalent Binding Apoptosis Cell Apoptosis (Multiple Myeloma) Morpholine->Apoptosis Proteasome Inhibition

Mechanism of 20S proteasome inhibition by the carfilzomib epoxide pharmacophore.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Ring-Opening of Oxiranes

Causality & Rationale: Weak nucleophiles (e.g., unactivated aromatic amines) often fail to open oxirane rings under standard thermal conditions. Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier without the prolonged exposure that leads to epoxide degradation or polymerization[1].

  • Preparation: In a heavy-walled microwave reaction vial, dissolve 1.0 mmol of the substituted oxirane and 1.2 mmol of the nucleophile (e.g., an aromatic amine) in 3 mL of nitromethane[1].

  • Sealing & Irradiation: Seal the vial with a Teflon septum. Place the vial in a dedicated microwave synthesizer.

  • Reaction Parameters: Irradiate the mixture at 100 W for exactly 20 minutes[1].

  • Monitoring (Self-Validation): Vent the vial and monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the starting oxirane spot confirms successful ring-opening[1].

  • Workup: Evaporate the solvent under reduced pressure and purify the crude 1,2-amino alcohol via flash column chromatography[1].

Protocol 2: Generation and Trapping of α-Lithiated Oxiranes

Causality & Rationale: To prevent the rapid isomerization or decomposition of the highly reactive oxiranyl anion, strict cryogenic control is mandatory. The use of an internal thermometer ensures the reaction matrix does not exceed the critical threshold of -102 °C, preserving the configurational stability of the cis-epoxysulfone[3].

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Substrate Dissolution: Dissolve 1.0 mmol of the sulfonyl-substituted oxirane in 10 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath. Insert an internal temperature probe and wait until the internal temperature stabilizes below -105 °C.

  • Lithiation: Dropwise, add 1.1 mmol of n-BuLi (1.6 M in hexanes) over 10 minutes. Stir for 5 minutes at -105 °C to ensure complete deprotonation[3].

  • Electrophilic Trapping: Slowly inject 1.2 mmol of the desired electrophile (e.g., p-chlorobenzaldehyde) pre-cooled to -78 °C.

  • Quenching (Self-Validation): After 30 minutes, quench the reaction in situ at -105 °C with 2 mL of saturated aqueous NH4​Cl before allowing the mixture to warm to room temperature, ensuring the anion is neutralized before thermal degradation can occur.

Conclusion

Substituted oxiranes represent a masterclass in exploiting molecular strain for synthetic and therapeutic utility. By rigorously controlling reaction conditions—whether through cryogenic stabilization of lithiated intermediates or stereoelectronic manipulation of ring-opening pathways—chemists can harness these three-membered rings to build complex architectures. Furthermore, the successful clinical deployment of epoxide-bearing drugs like carfilzomib underscores the necessity of re-evaluating reactive pharmacophores in modern drug discovery.

References

  • Title: Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Source: mdpi.com.
  • Title: "literature review of aziridine and oxirane reactions". Source: benchchem.com.
  • Title: Evaluation of Proteasome Inhibitors in the Treatment of Idiopathic Pulmonary Fibrosis. Source: nih.gov.
  • Title: α-Substituted α-Lithiated Oxiranes: Useful Reactive Intermediates. Source: acs.org.
  • Title: Conformational Effects in Acid-Mediated Ring Opening of Epoxides: A Prominent Role of the Oxirane Walsh Orbital. Source: acs.org.
  • Title: Crystal Structure of Epoxomicin:20S Proteasome Reveals a Molecular Basis for Selectivity of α',β'-Epoxyketone Proteasome Inhibitors. Source: researchgate.net.

Sources

Foundational

understanding the ring strain in 2-(methoxymethyl)-2-methyloxirane

The Mechanistic Dynamics of Ring Strain in 2-(methoxymethyl)-2-methyloxirane: A Guide for Advanced Organic Synthesis and Drug Design Executive Summary In the landscape of modern drug development and complex organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Dynamics of Ring Strain in 2-(methoxymethyl)-2-methyloxirane: A Guide for Advanced Organic Synthesis and Drug Design

Executive Summary

In the landscape of modern drug development and complex organic synthesis, epoxides (oxiranes) serve as indispensable electrophilic intermediates. Their utility is fundamentally driven by the release of ring strain during nucleophilic attack. However, not all epoxides behave uniformly. The molecule 2-(methoxymethyl)-2-methyloxirane presents a fascinating case study in structural topography, where steric compression and electronic polarization compete to dictate its reactivity. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic and kinetic forces governing this specific oxirane, providing actionable, self-validating protocols for researchers leveraging such intermediates in active pharmaceutical ingredient (API) synthesis.

Thermodynamic Topography of the Oxirane Core

To understand 2-(methoxymethyl)-2-methyloxirane, we must first establish the baseline thermodynamics of the oxirane ring. The unsubstituted three-membered oxirane ring is highly strained, possessing approximately 27.3 kcal/mol of strain energy[1]. This instability arises from a combination of Baeyer (angle) strain—forcing sp³ hybridized carbons into 60° internal angles—and Pitzer (torsional) strain due to the eclipsing of adjacent hydrogen atoms.

When alkyl substituents are introduced, this strain profile shifts dramatically. The addition of methyl groups stabilizes the ring relative to its acyclic counterparts. For instance, the strain energy drops to approximately 21.0 kcal/mol in propylene oxide and further decreases to ~15.0 kcal/mol in isobutylene oxide (2,2-dimethyloxirane)[2]. This stabilization is crucial because it dictates the activation energy required to break the C–O bond during downstream functionalization.

Structural Nuances of 2-(methoxymethyl)-2-methyloxirane

The architecture of 2-(methoxymethyl)-2-methyloxirane features a geminal disubstitution at the C2 position: a methyl group and a methoxymethyl ether group. This specific substitution pattern introduces two competing mechanistic forces:

A. The Thorpe-Ingold (gem-Dialkyl) Effect

The presence of two bulky substituents at the C2 carbon invokes the Thorpe-Ingold effect. In the acyclic precursor state, the steric bulk of the methyl and methoxymethyl groups compresses the internal C–C–C bond angle. This compression thermodynamically favors the closed-ring conformation, effectively lowering the relative ring strain of the synthesized epoxide[3]. Furthermore, this entropic and enthalpic shift accelerates the initial cyclization process during synthesis, making the formation of highly substituted epoxides highly efficient[4].

B. Inductive Polarization (-I Effect)

While the alkyl groups provide steric stabilization, the methoxymethyl group introduces an electronegative oxygen atom adjacent to the ring. This creates an inductive electron-withdrawing effect (-I). Theoretical and experimental electron density analyses of acceptor-substituted epoxides demonstrate that electron-withdrawing groups pull electron density away from the oxirane core, causing an elongation and weakening of the internal C–C and C–O bonds[5]. This polarization increases the electrophilicity of the epoxide, priming it for nucleophilic attack despite the steric hindrance at C2.

G A Acyclic Precursor B Thorpe-Ingold Effect (Steric Compression) A->B Cyclization C 2-(methoxymethyl)- 2-methyloxirane B->C Strain Relief D Inductive Effect (-I) (Bond Elongation) C->D O-Atom Polarization E Electrophilic Ring Opening D->E Nucleophilic Attack

Caption: Thermodynamic and electronic factors governing epoxide ring strain and reactivity.

Regioselective Ring Opening in Drug Design

In drug discovery, epoxides are frequently reacted with nucleophiles (such as amines or thiols) to generate functionalized alcohols, a process heavily utilized in the synthesis of APIs like diltiazem and reboxetine[6][7]. The regioselectivity of 2-(methoxymethyl)-2-methyloxirane ring opening is strictly governed by the reaction conditions:

  • Basic/Neutral Conditions (Steric Control): Under basic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the least sterically hindered carbon[8]. Because C2 is gem-disubstituted, attack occurs almost exclusively at the terminal C3 position, yielding a tertiary alcohol derivative.

  • Acidic Conditions (Electronic Control): In the presence of an acid catalyst, the epoxide oxygen is protonated, weakening the C–O bonds. The transition state develops partial carbocation character[9]. Attack typically shifts toward the more substituted C2 carbon because it can better stabilize the positive charge. However, in 2-(methoxymethyl)-2-methyloxirane, the electron-withdrawing nature of the methoxymethyl group slightly destabilizes this charge compared to a pure alkyl group, requiring careful optimization of the acid catalyst to maintain high regioselectivity[10].

G Start 2-(methoxymethyl)-2-methyloxirane Acid Acidic Conditions (H+ activation) Start->Acid Base Basic/Neutral Conditions (Nucleophile activation) Start->Base C2 SN1-like Attack at C2 (Electronic Control) Acid->C2 Modulated by -I effect C3 SN2 Attack at C3 (Steric Control) Base->C3 Steric approach Prod1 Primary Alcohol Derivative C2->Prod1 Prod2 Tertiary Alcohol Derivative C3->Prod2

Caption: Regioselective ring-opening pathways dictated by reaction conditions and molecular strain.

Quantitative Strain Analysis

To contextualize the strain of 2-(methoxymethyl)-2-methyloxirane, we must compare it against standard epoxide benchmarks. The table below summarizes the interplay of substitution and strain energy.

MoleculeSubstituent(s) at C2Estimated Ring Strain (kcal/mol)Dominant Structural Effect
Oxirane None27.3Baseline Baeyer/Pitzer Strain
Propylene Oxide Methyl21.0Weak +I Stabilization
Isobutylene Oxide gem-Dimethyl~15.0Thorpe-Ingold Compression
2-(methoxymethyl)-2-methyloxirane Methyl, Methoxymethyl~16.5 - 18.0*Thorpe-Ingold (+), Inductive (-I)

*Estimated via computational isodesmic derivation; the -I effect slightly offsets the pure alkyl stabilization seen in isobutylene oxide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to confirm that the observed data is a result of the molecule's inherent strain and not experimental artifact.

Protocol A: Computational Quantification of Ring Strain via Isodesmic Reactions

Causality: Direct computation of absolute strain energy is highly susceptible to basis set superposition errors. We utilize an isodesmic reaction scheme (where the number and types of chemical bonds are conserved) to cancel out systematic computational errors, yielding highly accurate relative strain energies.

  • System Setup: Utilize Density Functional Theory (DFT) software (e.g., Gaussian). Select the B3LYP functional with a 6-311++G(d,p) basis set to adequately model the diffuse lone pairs on the ether oxygen.

  • Geometry Optimization: Optimize the geometry of 2-(methoxymethyl)-2-methyloxirane, its acyclic reference (e.g., 2-methoxy-2-methylbutane), oxirane, and ethane.

  • Frequency Calculation: Run a frequency calculation on all optimized structures to ensure no imaginary frequencies exist (validating that the structures are true local minima) and to extract the zero-point energy (ZPE) corrections.

  • Isodesmic Equation Construction: Construct the theoretical reaction: 2-(methoxymethyl)-2-methyloxirane + ethane → acyclic reference + oxirane.

  • Validation Check: Calculate the ΔH of the reaction. Compare the calculated strain of the unsubstituted oxirane against the experimental benchmark (27.3 kcal/mol). If the error exceeds ±0.5 kcal/mol, upgrade the basis set to cc-pVTZ before finalizing the strain energy of the target molecule.

Protocol B: Kinetic Profiling of Nucleophilic Ring Opening

Causality: To empirically validate the electrophilicity caused by the -I effect, we measure the kinetic decay of the epoxide in the presence of a standardized nucleophile (1-hexanethiol) under basic conditions. 1,3,5-Trimethoxybenzene is used as an internal standard because its NMR peaks do not overlap with the epoxide or the product.

  • Preparation: In an NMR tube, dissolve 0.1 mmol of 2-(methoxymethyl)-2-methyloxirane and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of deuterated methanol (CD₃OD).

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum. Integrate the epoxide ring protons (typically ~2.6–2.8 ppm) against the aromatic protons of the internal standard (6.1 ppm).

  • Initiation: Add 0.12 mmol of 1-hexanethiol and 0.02 mmol of triethylamine (catalytic base) directly to the NMR tube.

  • Kinetic Tracking: Insert the tube into the NMR spectrometer pre-heated to 30°C. Acquire spectra every 5 minutes for 2 hours.

  • Data Analysis & Validation: Plot the natural log of the epoxide concentration [A] over time to determine the pseudo-first-order rate constant ( k ).

  • Self-Validation: Run a parallel control experiment using isobutylene oxide. The rate constant of 2-(methoxymethyl)-2-methyloxirane should be measurably higher than isobutylene oxide due to the -I effect of the methoxymethyl group increasing the electrophilicity of the ring carbon, confirming the electronic hypothesis.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at:[Link]

  • Ring opening of an epoxide with thiols for drug discovery. American Chemical Society. Available at:[Link]

  • The Effect of Substitutents on the Strain Energies of Small Ring Compounds. ACS Publications. Available at:[Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. J. Synth. Chem. Available at:[Link]

  • Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. Available at:[Link]

  • Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis. ACS Publications. Available at:[Link]

  • Effect of Electron-Withdrawing Substituents on the Epoxide Ring. ResearchGate. Available at:[Link]

  • Heterocyclic Compounds. MSU Chemistry. Available at:[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. LUCP. Available at:[Link]

Sources

Exploratory

Mechanistic Toxicity and Hazard Profiling of 2-(Methoxymethyl)-2-methyloxirane: A Technical Guide

As a Senior Application Scientist, my objective is to bridge the gap between theoretical molecular reactivity and practical laboratory safety. When handling specialized epoxides like 2-(methoxymethyl)-2-methyloxirane, re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to bridge the gap between theoretical molecular reactivity and practical laboratory safety. When handling specialized epoxides like 2-(methoxymethyl)-2-methyloxirane, relying solely on generic safety data sheets is insufficient. We must understand the underlying toxicodynamics to design self-validating experimental workflows and robust risk mitigation strategies. This whitepaper synthesizes the physicochemical hazards, mechanistic toxicity, and validated experimental protocols for assessing the biological impact of this compound.

Chemical Profiling & Molecular Reactivity

Epoxides are characterized by their high ring strain (approximately 27 kcal/mol), which thermodynamically drives ring-opening reactions, making them potent electrophiles (1[1]). 2-(Methoxymethyl)-2-methyloxirane (CAS: 37459-10-2) possesses a tertiary carbon at the C2 position, flanked by a methoxymethyl group and a methyl group.

This specific steric and electronic environment dictates its reactivity. Under physiological conditions, the electrophilic oxirane ring is highly susceptible to nucleophilic attack, leading to irreversible covalent binding with cellular macromolecules (2[2]).

Quantitative Hazard Profile

The following table summarizes the physicochemical properties and Globally Harmonized System (GHS) classifications for 2-(methoxymethyl)-2-methyloxirane, synthesized from authoritative chemical databases (3[3]; 4[4]).

Property / ClassificationValue / CategoryHazard Statement
Chemical Name 2-(methoxymethyl)-2-methyloxiraneN/A
CAS Number 37459-10-2N/A
Molecular Weight 102.13 g/mol N/A
Flammability Flam. Liq. 2H225: Highly flammable liquid and vapor
Dermal Toxicity Skin Irrit. 2H315: Causes skin irritation
Ocular Toxicity Eye Dam. 1H318: Causes serious eye damage
Systemic Toxicity STOT SE 3H336: May cause drowsiness or dizziness

Toxicological Pathways & Exposure Hazards

The primary toxicological concern with epoxides is their ability to act as direct-acting alkylating agents (1[1]). Upon systemic absorption, the compound triggers a cascade of molecular events:

  • Protein Alkylation: The epoxide ring undergoes nucleophilic attack by electron-rich amino acid residues (e.g., the thiolate of cysteine or the amine of lysine). This alkylation disrupts enzyme active sites and induces protein misfolding, ultimately triggering cellular apoptosis (2[2]).

  • Genotoxicity: Epoxides can alkylate DNA bases—predominantly at the N7 position of guanine—forming bulky adducts that impair normal DNA replication and lead to mutagenesis if not corrected by cellular repair mechanisms (5[5]).

  • Enzymatic Detoxification: To counter this toxicity, cells utilize microsomal Epoxide Hydrolase (mEH) to hydrolyze the epoxide into a less reactive diol, or Glutathione S-Transferases (GSTs) to conjugate the electrophile with glutathione for excretion (6[6]).

ToxicityPathway A 2-(methoxymethyl)-2-methyloxirane (Electrophilic Epoxide) B Cellular Absorption (Inhalation/Dermal) A->B Exposure C Nucleophilic Attack (DNA/Proteins) B->C Intracellular Transport G Detoxification (Epoxide Hydrolase/GST) B->G Enzymatic Clearance D Covalent Adduct Formation C->D Alkylation E Genotoxicity (Mutagenesis) D->E DNA Damage F Cytotoxicity (Apoptosis) D->F Protein Dysfunction

Caption: Pathway of epoxide-induced macromolecular alkylation and cellular toxicity.

Experimental Workflows for Hazard Assessment

To rigorously evaluate the hazard profile of 2-(methoxymethyl)-2-methyloxirane, we employ a self-validating system of in vitro assays. The following protocols are designed to assess both acute cytotoxicity and genotoxicity, utilizing appropriate controls to ensure data integrity.

Workflow W1 Cell Culture Preparation (HepG2 Cells) W2 Compound Dosing (0.1 - 10 mM) W1->W2 W3 Resazurin Assay (Cell Viability) W2->W3 W4 Alkaline Comet Assay (DNA Fragmentation) W2->W4 W5 Data Synthesis (IC50 & Tail Moment) W3->W5 W4->W5

Caption: Step-by-step workflow for in vitro cytotoxicity and genotoxicity evaluation.

Protocol 1: Cytotoxicity Profiling via Resazurin Reduction Assay

Rationale: The resazurin assay is preferred over MTT because it is non-toxic to cells, allowing for kinetic measurements. It relies on the reducing environment of viable cells (NADH/NADPH) to convert non-fluorescent resazurin to highly fluorescent resorufin, providing a direct correlate to metabolic health.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate.

    • Causality: HepG2 cells retain basal levels of xenobiotic-metabolizing enzymes (like mEH and GSTs), making them a physiologically relevant model for assessing epoxide detoxification pathways (5[5]).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion and entry into the logarithmic growth phase.

  • Dosing: Prepare a concentration gradient of 2-(methoxymethyl)-2-methyloxirane (0.1 mM to 10 mM) in DMSO. Ensure the final DMSO concentration remains <0.5% v/v to prevent solvent-induced cytotoxicity.

    • Self-Validation: Always include a vehicle control (0.5% DMSO) to establish baseline viability and a positive control (e.g., 1% Triton X-100) to define 100% cell death.

  • Assay Execution: After 24 and 48 hours of exposure, remove the media and add 100 µL of resazurin solution (10 µg/mL in complete media) to each well. Incubate for 2-4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate the IC50 using non-linear regression analysis.

Protocol 2: Genotoxicity Assessment via Alkaline Comet Assay

Rationale: The alkaline comet assay (Single-Cell Gel Electrophoresis) is the gold standard for detecting DNA single-strand breaks and alkali-labile sites, which are the direct downstream consequences of epoxide-induced DNA base alkylation (5[5]).

Step-by-Step Methodology:

  • Cell Preparation: Expose HepG2 cells to sub-lethal concentrations of the oxirane (e.g., IC10 and IC20 values determined from Protocol 1).

    • Causality: Using sub-lethal doses ensures that DNA fragmentation is a result of direct genotoxicity rather than non-specific necrotic DNA degradation.

  • Slide Preparation: Harvest cells, resuspend in ice-cold PBS ( 1×105 cells/mL), and mix 10 µL of the suspension with 90 µL of 0.5% low-melting-point agarose (LMA). Spread onto a slide pre-coated with 1% normal-melting-point agarose. The agarose matrix immobilizes the cells while allowing the diffusion of buffers.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

    • Causality: The high salt and detergent concentrations strip away cell membranes and histones, leaving the supercoiled DNA nucleoid intact.

  • Alkaline Unwinding: Transfer slides to an electrophoresis chamber filled with freshly prepared alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark.

    • Causality: The high pH denatures the DNA and converts alkali-labile adducts (common with epoxide alkylation) into measurable single-strand breaks (5[5]).

  • Electrophoresis & Staining: Run electrophoresis at 25 V and 300 mA for 20 minutes. Neutralize the slides, stain with SYBR Gold, and analyze using fluorescence microscopy. Quantify the "% Tail DNA" as the primary metric of genotoxicity.

Risk Mitigation & Handling Protocols

Translating mechanistic understanding into safety practices is critical. Given the compound's GHS classifications (H225, H315, H318, H336) (3[3]), the following controls are mandatory:

  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This mitigates inhalation risks (H336) and prevents the accumulation of highly flammable vapors (H225) (3[3]).

  • Personal Protective Equipment (PPE): Standard nitrile gloves often provide insufficient breakthrough times for low-molecular-weight, lipophilic epoxides. Butyl rubber or multi-layer laminate gloves are required to prevent dermal irritation (H315). A face shield worn over chemical splash goggles is necessary to prevent severe, irreversible ocular damage (H318) (3[3]).

References

  • NextSDS. "2-(methoxymethyl)
  • Sigma-Aldrich. "Methyloxirane."
  • Benchchem.
  • INCHEM.
  • University of Liverpool Repository.
  • Benchchem. "2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA."

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Polyethers via Cationic Ring-Opening Polymerization of 2-(Methoxymethyl)-2-methyloxirane

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary The polymerization of 2,2-disubstituted epoxides, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The polymerization of 2,2-disubstituted epoxides, such as 2-(methoxymethyl)-2-methyloxirane , presents a unique synthetic challenge. This monomer yields highly functionalized polyethers with pendant methoxymethyl groups, which are highly sought after for solid polymer electrolytes, biocompatible hydrogels, and targeted drug delivery conjugates. However, the severe steric bulk at the tertiary carbon (C2) and the presence of the ether side-chain render traditional Anionic Ring-Opening Polymerization (AROP) ineffective, typically resulting in proton abstraction and low-molecular-weight oligomers.

This guide establishes a robust, self-validating protocol for the Cationic Ring-Opening Polymerization (CROP) of 2-(methoxymethyl)-2-methyloxirane. By leveraging an Activated Monomer (AM) mechanism under starved-feed conditions, researchers can suppress intramolecular backbiting and achieve precise control over molecular weight and dispersity.

Mechanistic Causality: Overcoming Steric Hindrance

In standard CROP, the propagation of oxiranes can proceed via two competing kinetic pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism 1.

  • The ACE Pitfall: If the polymerization is initiated solely by a Lewis acid (e.g., BF3​⋅OEt2​ ), the propagating species is a highly reactive tertiary oxonium ion. For sterically hindered monomers, the rate of linear propagation is slow. Consequently, the oxonium ion is prone to intramolecular nucleophilic attack from the polymer chain's own ether oxygens. This "backbiting" cyclization reaction degrades the polymer architecture, yielding useless cyclic oligomers 2.

  • The AM Solution: To synthesize linear, high-molecular-weight polyethers, the AM mechanism must be enforced. By introducing a protic initiator (such as 1,4-butanediol) alongside the Lewis acid, the monomer itself becomes protonated (activated). The neutral hydroxyl end-group of the growing polymer chain then attacks the less hindered C3 position of the activated monomer. Because the propagating chain end remains a neutral hydroxyl group rather than a reactive cation, backbiting is thermodynamically suppressed 3.

Crucial Parameter: The AM mechanism is strictly dependent on maintaining an extremely low instantaneous monomer concentration. This is achieved via a starved-feed protocol . If the monomer accumulates, the system will spontaneously revert to the ACE pathway.

Mechanism Monomer 2-(Methoxymethyl) -2-methyloxirane Activated Protonated Monomer (Oxonium Intermediate) Monomer->Activated BF3·OEt2 + Diol (Initiation) AM_Path Activated Monomer (AM) Mechanism Activated->AM_Path Starved-Feed (Low [M]) ACE_Path Active Chain End (ACE) Mechanism Activated->ACE_Path Batch Addition (High [M]) Polymer Linear Polyether (Controlled Architecture) AM_Path->Polymer OH End-Group Attack Cyclics Cyclic Oligomers (Backbiting Byproducts) ACE_Path->Cyclics Intramolecular Ether Attack

Mechanistic divergence in CROP: AM pathway vs. ACE pathway.

Experimental Protocol: Starved-Feed CROP

This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure the chemical environment remains constrained to the AM pathway.

Materials & Reagents
  • Monomer: 2-(Methoxymethyl)-2-methyloxirane (Stirred over CaH2​ for 24h, vacuum distilled, and stored under Argon).

  • Catalyst: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (Distilled, stored under Argon).

  • Initiator: 1,4-Butanediol (BDO) (Vacuum dried at 60 °C for 48h).

  • Solvent: Anhydrous Dichloromethane (DCM) (Passed through activated alumina columns).

Step-by-Step Methodology

Step 1: System Preparation & Dehydration

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under dynamic vacuum.

  • Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

  • Causality: Trace ambient moisture acts as an uncontrolled protic initiator, which will drastically broaden the molecular weight distribution (dispersity, Đ ) and lower the target Mn​ .

Step 2: Initiator Complexation

  • Inject 20 mL of anhydrous DCM and 0.5 mmol of 1,4-butanediol into the Schlenk flask.

  • Cool the system to 0 °C using an ice/water bath.

  • Slowly inject 0.05 mmol of BF3​⋅OEt2​ (Catalyst-to-Initiator ratio of 1:10). Stir for 15 minutes.

  • Causality: Pre-mixing the Lewis acid with the diol at low temperatures forms the stable H+[BF3​OR]− initiating complex, establishing the foundation for the AM mechanism before any monomer is introduced.

Step 3: Starved-Feed Monomer Addition

  • Load 50 mmol of 2-(methoxymethyl)-2-methyloxirane into a gas-tight glass syringe.

  • Using a programmable syringe pump, add the monomer to the reaction flask at a strict rate of 0.1 mL/min .

  • Causality: This slow addition rate ensures that the rate of monomer consumption ( Rp​ ) is strictly greater than the rate of monomer addition ( Ra​ ). This prevents the accumulation of unreacted monomer, locking the system out of the ACE pathway.

Step 4: In-Process Validation (Self-Validation Check)

  • Periodically monitor the reaction mixture using an in-situ ATR-FTIR probe.

  • Validation Criteria: Ensure the epoxide ring-breathing band (typically ~850 cm⁻¹) remains near baseline throughout the addition phase. If an accumulation peak is observed, immediately pause the syringe pump until the peak resolves.

Step 5: Propagation & Quenching

  • Once monomer addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 4 hours to ensure quantitative conversion.

  • Quench the living polymerization by injecting 2 mL of ammoniacal methanol (10% NH4​OH in MeOH).

  • Causality: The basic ammonia permanently neutralizes the BF3​ catalyst, preventing any acid-catalyzed depolymerization or chain-scission during isolation.

Step 6: Isolation & Purification

  • Concentrate the reaction mixture under reduced pressure to approximately 10 mL.

  • Precipitate the polymer by dropping the viscous residue into 500 mL of cold, vigorously stirred hexanes.

  • Collect the dense polyether phase by decantation and dry under vacuum at 60 °C to a constant weight.

Workflow Step1 1. Monomer Purification (CaH2 Distillation) Step2 2. Schlenk Line Setup (Inert N2/Ar Atmosphere) Step1->Step2 Step3 3. Initiator Complexation (BF3·OEt2 + 1,4-Butanediol in DCM) Step2->Step3 Step4 4. Starved-Feed Addition (Syringe Pump at 0.1 mL/min) Step3->Step4 Step5 5. Propagation & Validation (In-situ FTIR Monitoring) Step4->Step5 Step6 6. Quenching & Isolation (NH4OH Quench, Hexanes Precipitation) Step5->Step6

Step-by-step experimental workflow for starved-feed CROP.

Quantitative Data: Reaction Parameters & Outcomes

The table below summarizes the critical impact of the addition methodology on the final polymer architecture. Notice how batch addition destroys molecular weight control due to the dominance of the ACE mechanism.

Entry[M]/[I] RatioFeed Rate (mL/min)Time (h)Conversion (%)Experimental Mn​ ( g/mol )Dispersity ( Đ )Dominant Mechanism
1 50Batch (All at once)12851,2001.85ACE (High Cyclics)
2 500.512>994,8001.32Mixed AM / ACE
3 500.112>995,1001.15AM (Linear)
4 1000.124>9910,2001.18AM (Linear)

Note: Molecular weights ( Mn​ ) and dispersity ( Đ=Mw​/Mn​ ) are determined via Size Exclusion Chromatography (SEC) calibrated with narrow polystyrene standards in THF.

References

  • Ring-Opening Polymerization—An Introductory Review Source: MDPI Polymers URL
  • Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3•OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin)
  • Allyl Bromide/AgSbF6/Tetrahydropyran Initiating System for Living Cationic Ring-Opening Polymerization of Oxiranes with Diverse Reactivities Source: ACS Macromolecules URL

Sources

Application

Application Notes and Protocols for Nucleophilic Attack on 2-Substituted Oxiranes

Introduction The ring-opening of 2-substituted oxiranes (epoxides) via nucleophilic attack is a cornerstone of modern organic synthesis, providing a reliable and stereospecific route to valuable 1,2-difunctionalized comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The ring-opening of 2-substituted oxiranes (epoxides) via nucleophilic attack is a cornerstone of modern organic synthesis, providing a reliable and stereospecific route to valuable 1,2-difunctionalized compounds such as β-amino alcohols and other substituted alcohols.[1][2] The inherent ring strain of the three-membered ether ring in oxiranes makes them susceptible to nucleophilic attack, even with poor leaving groups like alkoxides.[3][4] This reactivity, coupled with the ability to control the regiochemical and stereochemical outcome of the reaction, has made epoxide chemistry indispensable in the synthesis of natural products and pharmaceuticals.[1]

This guide provides a comprehensive overview of the mechanistic principles governing the nucleophilic ring-opening of 2-substituted oxiranes and detailed protocols for conducting these reactions under various conditions. We will delve into the critical factors that dictate the regioselectivity of the attack—namely, the reaction conditions (acidic vs. basic/neutral) and the nature of the substituent on the oxirane ring.

Mechanistic Principles: A Tale of Two Pathways

The regioselectivity of nucleophilic attack on a 2-substituted oxirane is fundamentally determined by the reaction conditions. The two primary pathways are base-catalyzed (or neutral) and acid-catalyzed ring-opening.

Base-Catalyzed and Neutral Nucleophilic Attack: The S_N_2 Pathway

Under basic or neutral conditions, the ring-opening of an epoxide proceeds through a classic S_N_2 mechanism.[3][5] In this pathway, a potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. The choice of which carbon is attacked is governed predominantly by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom.[3][6] This is because the transition state for the S_N_2 reaction is sensitive to steric crowding.

The reaction is stereospecific, with the nucleophile attacking from the backside relative to the carbon-oxygen bond, resulting in an inversion of stereochemistry at the site of attack.[7] This leads to the formation of trans or anti products.[3]

G cluster_0 Base-Catalyzed/Neutral Conditions (SN2) Nu Nu⁻ (Strong Nucleophile) Epoxide 2-Substituted Oxirane Nu->Epoxide Attack at less hindered carbon TS_Base SN2 Transition State Epoxide->TS_Base Product_Base Product (Attack at less substituted carbon) TS_Base->Product_Base Inversion of stereochemistry

Figure 1: Base-catalyzed nucleophilic attack on a 2-substituted oxirane.

Acid-Catalyzed Nucleophilic Attack: A Borderline S_N_1/S_N_2 Mechanism

In the presence of an acid catalyst, the reaction mechanism shifts. The first step is the protonation of the epoxide oxygen, which makes it a much better leaving group.[8][9] This protonation also leads to a significant build-up of positive charge on the adjacent carbon atoms. The stability of a carbocation follows the order: tertiary > secondary > primary. Consequently, the more substituted carbon of the protonated epoxide bears a greater degree of positive charge.[8]

The subsequent nucleophilic attack occurs at this more substituted and more electrophilic carbon.[3][8] While the reaction has significant S_N_1 character due to the carbocation-like nature of the transition state, it is not a true S_N_1 reaction. The C-O bond is not fully broken before the nucleophile attacks. The nucleophile still attacks from the backside, leading to an inversion of configuration, characteristic of an S_N_2 reaction.[10] This is often described as a "borderline" or "S_N_1-like S_N_2" mechanism.

G cluster_1 Acid-Catalyzed Conditions (Borderline SN1/SN2) H_plus H⁺ (Acid Catalyst) Protonated_Epoxide Protonated Oxirane (More positive charge on more substituted carbon) H_plus->Protonated_Epoxide Epoxide_Acid 2-Substituted Oxirane Epoxide_Acid->H_plus Protonation Product_Acid Product (Attack at more substituted carbon) Protonated_Epoxide->Product_Acid Inversion of stereochemistry Nu_weak Nu-H (Weak Nucleophile) Nu_weak->Protonated_Epoxide Attack at more substituted carbon

Sources

Method

Application Note: Regioselective Synthesis of β-Amino Alcohols via Aminolysis of 2-(Methoxymethyl)-2-methyloxirane

Executive Summary β-Amino alcohols are indispensable pharmacophores in modern drug development, forming the structural backbone of beta-blockers, sphingosine analogs, and chiral auxiliaries. The synthesis of these motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

β-Amino alcohols are indispensable pharmacophores in modern drug development, forming the structural backbone of beta-blockers, sphingosine analogs, and chiral auxiliaries. The synthesis of these motifs via the nucleophilic ring-opening of epoxides is a foundational transformation. However, 2,2-disubstituted epoxides such as 2-(methoxymethyl)-2-methyloxirane (CAS: 37459-10-2) present unique regiochemical and kinetic challenges due to severe steric congestion.

This application note provides a comprehensive, self-validating methodology for the regioselective aminolysis of 2-(methoxymethyl)-2-methyloxirane. By leveraging specific Lewis acid chelation or green aqueous activation, researchers can achieve >99:1 regioselectivity and exceptional yields.

Mechanistic Rationale & Regiocontrol (E-E-A-T)

The ring-opening of 2-(methoxymethyl)-2-methyloxirane by amines is governed by a delicate interplay of steric hindrance and electronic activation.

  • The Steric Paradigm : The epoxide possesses a quaternary center at C2 (bearing both a methyl and a methoxymethyl group) and an unsubstituted methylene at C3. Under neutral or basic conditions, SN​2 nucleophilic attack is overwhelmingly directed to the less hindered C3 position, yielding 1-alkylamino-3-methoxy-2-methylpropan-2-ol derivatives.

  • Bidentate Chelation Strategy : Uncatalyzed aminolysis of sterically congested epoxides often requires harsh thermal conditions that can lead to substrate degradation. To overcome this, oxophilic Lewis acids such as Lanthanum(III) triflate ( La(OTf)3​ ) are employed. As elucidated in foundational studies on epoxide-opening cascades[1], the methoxymethyl group acts as a powerful directing moiety. The large La(III) ion coordinates simultaneously to the epoxide oxygen and the ether oxygen of the methoxymethyl group. This bidentate chelation not only lowers the LUMO of the epoxide—dramatically accelerating the reaction—but also rigidly locks the molecular conformation, shielding the C2 position and ensuring optimal trajectories for amine addition[2].

  • Aqueous Activation : Alternatively, water can be utilized as a green promoter. Water establishes a dense hydrogen-bonding network that polarizes the C-O bond, effectively overcoming the electronic directing effects of the methyl group without the need for heavy metal catalysts[3].

Pathway Start 2-(methoxymethyl)-2-methyloxirane + Amine Nucleophile Coord Bidentate Chelation La(OTf)3 to Oxirane & Methoxy O Start->Coord Activation C-O Bond Polarization (LUMO Lowering) Coord->Activation Attack Regioselective SN2 Attack (Amine exclusively at C3) Activation->Attack Product β-Amino Alcohol (>99:1 Regioselectivity) Attack->Product

Mechanistic pathway of La(III)-catalyzed regioselective aminolysis via bidentate chelation.

Reaction Optimization & Quantitative Data

The selection of catalyst and solvent profoundly impacts reaction kinetics. Table 1 summarizes the optimization of reaction conditions, demonstrating the causality between the chosen environment and the resulting efficiency.

Table 1: Optimization of Reaction Conditions for Aminolysis of 2-(methoxymethyl)-2-methyloxirane

EntryAmine NucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C2)
1BenzylamineNoneNeat80244595:5
2BenzylamineNoneWater601278>99:1
3Benzylamine LiClO4​ (20) CH3​CN 40492>99:1
4Benzylamine La(OTf)3​ (10) CH2​Cl2​ 25296>99:1
5Isopropylamine La(OTf)3​ (10) CH2​Cl2​ 25394>99:1
6Aniline La(OTf)3​ (50) CH2​Cl2​ 40688>99:1

Note: Less nucleophilic or highly basic amines (Entry 6) require higher catalyst loading to overcome competitive catalyst sequestration[2].

Experimental Workflows & Self-Validating Protocols

Workflow cluster_0 Reaction Phase cluster_1 Self-Validating Workup Prep Mix Epoxide & Amine in Anhydrous CH2Cl2 Cat Add La(OTf)3 (10 mol%) Prep->Cat Monitor Stir at 25°C Monitor via TLC Cat->Monitor Quench Quench with NaHCO3 (Neutralize Acid) Monitor->Quench Extract Extract with EtOAc (Isolate Organics) Quench->Extract Wash Brine Wash & Dry (Remove Water) Extract->Wash Purify Flash Chromatography (Pure β-Amino Alcohol) Wash->Purify

Experimental workflow for the Lewis acid-catalyzed synthesis and isolation of β-amino alcohols.

Protocol A: Lanthanum-Catalyzed Aminolysis (High-Yield/Fast)

Objective : Rapid, high-yielding synthesis of β-amino alcohols using Lewis acid chelation.

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve 2-(methoxymethyl)-2-methyloxirane (1.0 equiv, 10 mmol) in anhydrous CH2​Cl2​ (20 mL).

    • Causality: Anhydrous conditions prevent premature catalyst quenching, while CH2​Cl2​ provides excellent solubility without competitively coordinating to the Lewis acid.

  • Catalyst Addition : Add La(OTf)3​ (0.1 equiv, 1 mmol) in one portion. The solution will remain clear.

  • Nucleophile Introduction : Add the primary or secondary amine (1.2 equiv, 12 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents exothermic spikes that could lead to epoxide oligomerization.

  • Self-Validating Monitoring : Stir at 25 °C. Monitor the reaction via TLC (Silica gel, Hexanes/EtOAc 1:1).

    • Validation: Use a Ninhydrin stain followed by heating. The primary amine starting material will appear as a dark spot, while the β-amino alcohol product will emerge as a distinct, lower- Rf​ spot (due to increased polarity from the newly formed hydroxyl group). Complete consumption of the epoxide (visualized by KMnO4​ stain) typically occurs within 2-3 hours.

  • Quench and Extraction : Quench the reaction with saturated aqueous NaHCO3​ (15 mL).

    • Causality: The mild base neutralizes any triflic acid generated and precipitates the lanthanum salts, preventing reverse reactions or degradation during concentration. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: CH2​Cl2​ to CH2​Cl2​ /MeOH 9:1) to afford the pure product.

Protocol B: Aqueous Catalyst-Free Aminolysis (Green/Scale-up)

Objective : Metal-free synthesis utilizing water as a hydrogen-bond promoter.

  • Preparation : Suspend 2-(methoxymethyl)-2-methyloxirane (1.0 equiv, 50 mmol) in deionized water (50 mL). Add the amine (1.5 equiv, 75 mmol).

    • Causality: Excess amine is used to drive the reaction forward in the biphasic mixture.

  • Thermal Activation : Heat the vigorously stirred mixture to 60 °C.

    • Causality: Vigorous stirring maximizes the interfacial surface area of the biphasic system, while heating provides the activation energy required for the water-promoted ring opening.

  • Self-Validating Monitoring : As the reaction proceeds, the initially biphasic mixture will gradually become homogeneous as the amphiphilic β-amino alcohol product forms. This visual cue serves as an immediate, self-validating indicator of reaction progress. Confirm completion via TLC after 12 hours.

  • Workup : Cool to room temperature. Extract with EtOAc (3 x 50 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

Analytical Validation

To ensure the structural integrity and regioselectivity of the synthesized 1-alkylamino-3-methoxy-2-methylpropan-2-ol, perform the following analyses:

  • 1H NMR (400 MHz, CDCl3​ ) : Verify the disappearance of the epoxide methylene protons (typically multiplets at δ 2.6-2.8 ppm) and the appearance of a new AB system for the CH2​−N protons shifted downfield to δ 2.8-3.1 ppm. The methoxy singlet should remain sharp at δ 3.3 ppm, and a broad singlet for the tertiary alcohol (-OH) should be visible.

  • Mass Spectrometry (ESI-MS) : Confirm the [M+H]+ corresponding to the exact mass of the amine + epoxide adduct.

References

  • Smith, L., Hong, H., Spencer, J. B., & Leadlay, P. F. (2008). Water Overcomes Methyl Group Directing Effects in Epoxide-Opening Cascades. ChemBioChem, 9(18), 2967-2975.[Link]

  • Vilotijevic, I., & Jamison, T. F. (2010). Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades. Marine Drugs, 8(4), 763-809.[Link]

  • Sneddon, H. F., van den Heuvel, A., Hirsch, A. K. H., et al. (2006). A Convergent, Enantioselective Total Synthesis of Hapalosin. Journal of Organic Chemistry, 71(7), 2715-2723.[Link]

  • Fidanze, S., et al. (2010). Remodeling of the Natural Product Fumagillol Employing a Reaction Discovery Approach. Bioorganic & Medicinal Chemistry Letters, 20(8), 2457-2460.[Link]

Sources

Application

Application Notes and Protocols: The Strategic Role of 2-(Methoxymethyl)-2-methyloxirane in Advanced Specialty Chemical Manufacturing

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of Specialty Epoxides The landscape of specialty chemical manufacturing is one of continuous innovation,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Specialty Epoxides

The landscape of specialty chemical manufacturing is one of continuous innovation, driven by the pursuit of novel molecules that impart unique properties to advanced materials. Within this landscape, functionalized epoxides serve as pivotal building blocks, prized for their inherent reactivity that allows for the construction of complex molecular architectures. This guide focuses on a promising, yet less-documented member of this class: 2-(methoxymethyl)-2-methyloxirane .

Due to the specialized nature of this compound, publicly available data on its specific applications are nascent. Consequently, this document is constructed upon the foundational principles of epoxide chemistry, drawing analogies from well-characterized, structurally related compounds. Our objective is to provide a robust framework for researchers and developers to unlock the potential of 2-(methoxymethyl)-2-methyloxirane, moving from theoretical reactivity to practical application. Herein, we present not just protocols, but a strategic guide to harnessing the unique structural features of this versatile oxirane.

Core Characteristics: Physicochemical Properties and Safety Profile

A thorough understanding of a chemical's fundamental properties is paramount for its safe and effective implementation in any synthetic protocol. The table below summarizes the known data for 2-(methoxymethyl)-2-methyloxirane.

PropertyValueReference(s)
CAS Number 37459-10-2[1]
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
IUPAC Name 2-(methoxymethyl)-2-methyloxirane[1]
GHS Hazard Classifications Flammable Liquid (Category 2), Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]

Safety and Handling Precautions: 2-(methoxymethyl)-2-methyloxirane is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All personnel should be familiar with the Safety Data Sheet (SDS) before handling this compound.

Proposed Synthesis: A Practical Route to a Niche Monomer

A plausible and efficient route to 2-(methoxymethyl)-2-methyloxirane involves the epoxidation of its corresponding alkene, 3-methoxy-2-methyl-1-propene. This method is a cornerstone of modern organic synthesis for creating epoxides.[2]

Protocol 2.1: Synthesis of 2-(methoxymethyl)-2-methyloxirane via Alkene Epoxidation

Objective: To synthesize 2-(methoxymethyl)-2-methyloxirane from 3-methoxy-2-methyl-1-propene.

Materials:

  • 3-methoxy-2-methyl-1-propene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-methyl-1-propene (1 equivalent) in dichloromethane (DCM) to a concentration of 0.5 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium sulfite solution to decompose excess peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield 2-(methoxymethyl)-2-methyloxirane as a colorless liquid.

The Heart of its Utility: Reactivity and Ring-Opening Mechanisms

The synthetic versatility of 2-(methoxymethyl)-2-methyloxirane stems from the high ring strain of the three-membered oxirane ring, making it susceptible to nucleophilic attack.[3][4] The substitution pattern—a tertiary carbon and a primary carbon—dictates the regioselectivity of the ring-opening, which is highly dependent on the reaction conditions (acidic or basic).[5][6]

Base-Catalyzed Ring-Opening: An S_N2 Pathway

Under basic or nucleophilic conditions, the ring-opening follows an S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring.[7] For 2-(methoxymethyl)-2-methyloxirane, this is the primary carbon.

cluster_workflow Workflow: Functional Monomer Synthesis start Start charge_reactor Charge Reactor with Epoxide, Solvent, Inhibitor start->charge_reactor initiate Add Catalyst (Triethylamine) charge_reactor->initiate add_acid Slowly Add Acrylic Acid initiate->add_acid react Heat to 80°C (4-6h) add_acid->react monitor Monitor Reaction (TLC/GC) react->monitor monitor->react Incomplete workup Cool and Wash monitor->workup Complete purify Dry and Concentrate workup->purify end End: Functional Monomer purify->end

Caption: Experimental workflow for the synthesis of a functional acrylic monomer.

Application Protocol 4.2: Ring-Opening Polymerization for Specialty Polyether Synthesis

This protocol describes the cationic ring-opening polymerization of 2-(methoxymethyl)-2-methyloxirane to produce a low molecular weight polyether. Such polymers can find applications as specialty plasticizers, lubricants, or as soft segments in polyurethane formulations.

Objective: To synthesize a poly(2-(methoxymethyl)-2-methyloxirane) via cationic ring-opening polymerization.

Materials:

  • 2-(methoxymethyl)-2-methyloxirane (distilled and dried over CaH₂)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • Monomer Preparation: Ensure the monomer is rigorously dried and purified to prevent premature termination of the polymerization.

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous DCM to a Schlenk flask. Cool the flask to 0 °C.

  • Initiation: Add the purified 2-(methoxymethyl)-2-methyloxirane to the cold DCM. Slowly add a stock solution of BF₃·OEt₂ in DCM via syringe. The amount of initiator will determine the target molecular weight.

  • Polymerization: Stir the reaction at 0 °C. The polymerization is typically rapid. Monitor the reaction progress by observing the increase in viscosity.

  • Termination: After the desired time (or consumption of monomer), terminate the polymerization by adding an excess of cold methanol.

  • Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane).

  • Purification: Collect the polymer by filtration or decantation, redissolve it in a small amount of DCM, and re-precipitate.

  • Drying: Dry the final polyether product under vacuum to a constant weight.

Concluding Remarks for the Innovator

2-(methoxymethyl)-2-methyloxirane represents a compelling, albeit underexplored, platform for innovation in specialty chemical and polymer synthesis. Its unique substitution pattern allows for precise control over the regiochemistry of ring-opening, enabling the creation of novel structures that are not readily accessible from more common epoxides. The protocols and mechanistic insights provided in this guide are intended to serve as a springboard for further research and development. By applying these foundational principles, scientists and engineers can begin to unlock the full potential of this versatile molecule in creating next-generation materials.

References

  • Ataman Kimya. 2-METHYLOXIRANE. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [Link]

  • OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]

  • Google Patents. US9637459B2 - Sodium and calcium salts of dihydroquinazoline derivative and use thereof as antiviral agents.
  • Wikipedia. Epoxide. [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • ChemSynthesis. 2-(dimethoxymethyl)-2-methyloxirane. [Link]

  • ResearchGate. Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b).... [Link]

  • ACE Organic. (2009, October 22). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. [Link]

  • Atmospheric Chemistry and Physics. (2023, July 17). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). [Link]

  • Google Patents. United States Patent P[8]atent Number. [Link]

  • Longdom Publishing. (2022, December 21). Editorial on Ring-Opening Reactions of Epoxides. [Link]

  • PatentBuddy. Analytics for US Patent No. 9994595, Catalyst and battery components derived from condensation reactions with carba-closo-dodecaborate amines. [Link]

  • Googleapis. (12) United States Patent (10) Patent No.: US 6,756,459 B2. [Link]

  • Umbrex. Specialty chemicals (incl. coatings & adhesives): Industry Primer. [Link]

  • NextSDS. 2-(methoxymethyl)-2-methyloxirane — Chemical Substance Information. [Link]

  • CAS. Patent Kind Codes for CAS Basic & Patent Family Members. [Link]

  • ChemRadar. Methyloxirane polymer with oxirane;Poly (ethylene propylene) glycol. [Link]

  • Sciencemadness Discussion Board. (2023, August 2). Synthesis of Propylene Oxide (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate. [Link]

  • Chinese Journal of Polymer Science. (2025, June 18). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical. [Link]

  • Google Patents.
  • Advanced Polymer. Paint & Coatings Additives. [Link]

  • Parker Hannifin. Solvent-Based Chemlok® Adhesives. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-(Methoxymethyl)-2-methyloxirane as a Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of a Trisubstituted Chiral Epoxide In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Trisubstituted Chiral Epoxide

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science industries. The "chiral pool" — naturally occurring, enantiopure compounds — provides a powerful starting point for the synthesis of complex molecules.[1][2] Within this context, small, functionalized chiral building blocks are invaluable tools for introducing stereocenters with precision and predictability.

2-(Methoxymethyl)-2-methyloxirane stands out as a particularly strategic building block. Its structure features a trisubstituted oxirane ring, which contains a quaternary stereocenter. This motif is a common feature in a variety of biologically active natural products, including polyketides.[3] The inherent ring strain of the epoxide makes it a highly reactive electrophile, primed for controlled ring-opening reactions.[4][5] The true synthetic power of this molecule lies in its ability to undergo highly regioselective and stereospecific ring-opening, allowing for the predictable installation of a new functional group and the creation of a tertiary alcohol, a key functional group in many complex molecules.[6]

This guide provides an in-depth exploration of 2-(methoxymethyl)-2-methyloxirane, detailing its asymmetric synthesis, the fundamental principles governing its reactivity, and detailed protocols for its application in creating key synthetic intermediates.

Enantioselective Synthesis of 2-(Methoxymethyl)-2-methyloxirane

The most reliable and widely adopted method for the enantioselective synthesis of this building block is the Sharpless Asymmetric Epoxidation of the corresponding allylic alcohol, 2-methyl-2-propen-1-ol.[7] This Nobel Prize-winning reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to direct the epoxidation to one face of the alkene, resulting in high enantiomeric excess (e.e.).

The choice of the chiral tartrate ligand dictates the final stereochemistry of the epoxide:

  • (+)-Diethyl L-tartrate (L-(+)-DET) yields (S)-2-(methoxymethyl)-2-methyloxirane.

  • (-)-Diethyl D-tartrate (D-(-)-DET) yields (R)-2-(methoxymethyl)-2-methyloxirane.

G cluster_0 Asymmetric Epoxidation Workflow Start 2-Methyl-2-propen-1-ol Reagents Ti(O-iPr)4 Cumene Hydroperoxide (CHP) (+)-DET or (-)-DET CH2Cl2, -20 °C Start->Reagents Sharpless Asymmetric Epoxidation Product (S)- or (R)-2-(methoxymethyl)-2-methyloxirane Reagents->Product

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Protocol 1: Synthesis of (S)-2-(Methoxymethyl)-2-methyloxirane

This protocol is adapted from standard Sharpless epoxidation procedures.[7]

Materials:

  • Titanium(IV) isopropoxide [Ti(O-iPr)₄]

  • (+)-Diethyl L-tartrate (L-(+)-DET)

  • 2-Methyl-2-propen-1-ol

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves, powdered and activated

  • 10% NaOH solution (aqueous)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add powdered 4 Å molecular sieves (5 g) and anhydrous CH₂Cl₂ (200 mL).

  • Cool the stirred suspension to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Sequentially add L-(+)-DET (6.0 mmol) and Ti(O-iPr)₄ (5.0 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of 2-methyl-2-propen-1-ol (50 mmol) in CH₂Cl₂ (20 mL) dropwise over 15 minutes.

  • Add cumene hydroperoxide (75 mmol) dropwise over 1 hour, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Upon completion, add 10 mL of water and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Add 30 mL of 10% aqueous NaOH solution and stir for another 30 minutes until a clear separation of layers is observed.

  • Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with CH₂Cl₂.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.

Data Summary:

ParameterTypical Value
Yield 75-85%
Enantiomeric Excess (e.e.) >95%
Method of e.e. determination Chiral GC or HPLC analysis

The Cornerstone Reaction: Nucleophilic Ring-Opening

The synthetic utility of 2-(methoxymethyl)-2-methyloxirane is primarily realized through its nucleophilic ring-opening. Due to the high ring strain, these reactions proceed readily even with moderate nucleophiles.[4] The key to its application as a chiral building block lies in the predictable regioselectivity and stereospecificity of this transformation.

Mechanism and Regioselectivity (Sₙ2 Pathway)

Under basic or neutral conditions, the ring-opening follows an Sₙ2-like mechanism.[5][8] The incoming nucleophile will attack one of the epoxide carbons, leading to the cleavage of the C-O bond. For 2-(methoxymethyl)-2-methyloxirane, there are two potential sites of attack: the primary carbon (C3) and the tertiary carbon (C2).

Due to overwhelming steric hindrance at the tertiary center, nucleophilic attack occurs exclusively at the less-substituted primary carbon. This high regioselectivity is the foundation of its predictable synthetic transformations.

G cluster_0 Regioselective SN2 Ring-Opening Epoxide 2-(methoxymethyl)-2-methyloxirane Transition Backside Attack at Primary Carbon Epoxide->Transition Nucleophile Nu⁻ Nucleophile->Transition Intermediate Alkoxide Intermediate Transition->Intermediate Inversion of Stereochemistry at C3 Workup Protic Workup (e.g., H₂O, NH₄Cl) Intermediate->Workup Product Tertiary Alcohol Product Workup->Product Protonation

Caption: Mechanism of regioselective Sₙ2 ring-opening.

Stereochemical Outcome

The Sₙ2 attack occurs from the backside relative to the C-O bond, resulting in a clean inversion of configuration at the center of attack.[8] Since the attack is on the primary carbon, which is not a stereocenter, the stereochemistry of the original quaternary center (C2) remains untouched. The result is an anti relationship between the newly introduced nucleophile and the hydroxyl group of the resulting tertiary alcohol. This stereospecificity ensures that the chirality of the building block is faithfully transferred to the product.

Application Protocols: Forging Key Bonds

The following protocols illustrate the use of (S)-2-(methoxymethyl)-2-methyloxirane to create valuable chiral intermediates.

Protocol 2: Ring-Opening with an Amine Nucleophile (Synthesis of a Chiral Amino Alcohol)

Chiral β-amino alcohols are privileged scaffolds in medicinal chemistry, notably in β-blockers.[9][10] This procedure demonstrates a typical aminolysis reaction.

Materials:

  • (S)-2-(methoxymethyl)-2-methyloxirane (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Isopropanol (5 mL)

  • Lithium perchlorate (LiClO₄) (0.1 mmol, 10 mol%)

Procedure:

  • To a clean, dry vial, add (S)-2-(methoxymethyl)-2-methyloxirane, isopropanol, and lithium perchlorate.

  • Add benzylamine to the stirred solution at room temperature.

  • Seal the vial and heat the mixture to 60 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired (S)-1-(benzylamino)-3-(methoxymethyl)-2-methylpropan-2-ol.

Expected Outcome:

  • Yield: >90%

  • Regioselectivity: Exclusive attack at the primary carbon.

  • Product: A single enantiomer of the chiral amino alcohol.

Protocol 3: Ring-Opening with an Organocuprate (C-C Bond Formation)

Organocuprates are soft nucleophiles that are highly effective for the ring-opening of epoxides, providing an excellent method for carbon-carbon bond formation.

Materials:

  • Copper(I) iodide (CuI) (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Methyllithium (MeLi) (2.2 mmol, solution in Et₂O)

  • (S)-2-(methoxymethyl)-2-methyloxirane (1.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, two-neck flask under argon, add CuI and anhydrous THF.

  • Cool the suspension to -40 °C.

  • Slowly add the MeLi solution via syringe. The solution will typically change color, indicating the formation of the Gilman reagent (lithium dimethylcuprate, LiCuMe₂). Stir for 30 minutes.

  • Add a solution of (S)-2-(methoxymethyl)-2-methyloxirane in THF (2 mL) dropwise to the cuprate solution at -40 °C.

  • Allow the reaction to slowly warm to 0 °C and stir for 3-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully due to product volatility.

  • Purify by chromatography to yield (S)-3-(methoxymethyl)-2-methylbutan-2-ol.

Expected Outcome:

  • Yield: 80-90%

  • Regioselectivity: Exclusive attack at the primary carbon.

  • Product: A single enantiomer of the resulting tertiary alcohol.

G cluster_workflow General Ring-Opening Workflow Start Combine Epoxide & Nucleophile in Solvent Reaction Heat / Stir (Monitor by TLC) Start->Reaction Quench Aqueous Quench (e.g., H₂O, NH₄Cl) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification Product Pure Chiral Product Purification->Product

Caption: A typical experimental workflow for epoxide ring-opening.

Conclusion

2-(Methoxymethyl)-2-methyloxirane is a powerful and reliable chiral building block for modern asymmetric synthesis. Its efficient preparation via Sharpless Asymmetric Epoxidation provides access to either enantiomer in high optical purity. The subsequent nucleophilic ring-opening reactions are governed by predictable and dependable principles of regioselectivity and stereospecificity, proceeding via an Sₙ2 mechanism to attack the less-hindered primary carbon. This reactivity allows for the controlled and precise installation of a wide range of functional groups, leading to the creation of valuable chiral tertiary alcohols. The protocols detailed herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this versatile synthon in the total synthesis of complex, biologically active molecules.[6][11]

References

  • OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like).
  • BenchChem. (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane: A Comprehensive Technical Guide to its Role as a Chiral Building Block.
  • BenchChem. In-Depth Technical Guide: (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane.
  • Kriegler, S., et al. Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. Archiv der Pharmazie.
  • Hahn Group. Natural Products And Total Synthesis.
  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Various Authors.
  • Chemistry Steps. Epoxides Ring-Opening Reactions.
  • ResearchGate. Total Synthesis of Natural Products, Volume 2.
  • Keio University Repository. 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates.
  • The Friestad Research Group. Total Synthesis of Biologically Active Natural Products.
  • Longdom Publishing. Editorial on Ring-Opening Reactions of Epoxides.
  • Xu, F., et al. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC.

Sources

Application

Functional Polyether Synthesis via Ring-Opening Polymerization of 2-(Methoxymethyl)-2-methyloxirane: A Detailed Guide for Researchers

Introduction: The Promise of Functional Polyethers In the landscape of advanced polymer science, functional polyethers are emerging as a pivotal class of materials, particularly within the biomedical and pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Functional Polyethers

In the landscape of advanced polymer science, functional polyethers are emerging as a pivotal class of materials, particularly within the biomedical and pharmaceutical sectors. Their inherent biocompatibility, tunable hydrophilicity, and the capacity for post-polymerization modification make them ideal candidates for sophisticated applications such as targeted drug delivery, tissue engineering scaffolds, and responsive biomaterials.[1][2] This application note provides a comprehensive guide to the synthesis of functional polyethers derived from 2-(methoxymethyl)-2-methyloxirane, a versatile monomer that serves as a gateway to polyethers with pendant hydroxymethyl groups. The methoxymethyl (MOM) ether side chain acts as a protecting group, which can be readily cleaved post-polymerization to unveil the reactive hydroxyl functionality, thus allowing for a wide array of subsequent chemical modifications.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and self-validating protocols to ensure scientific integrity and reproducibility. We will explore both cationic and anionic ring-opening polymerization (ROP) pathways for this monomer, detail the crucial deprotection step to yield the functional poly(2-hydroxymethyl-2-methyloxirane), and discuss the potential applications of these tailored polymers.

Polymerization of 2-(Methoxymethyl)-2-methyloxirane: Pathways to a Versatile Precursor

The polymerization of 2-(methoxymethyl)-2-methyloxirane can be achieved through two primary ionic ring-opening mechanisms: cationic and anionic polymerization. The choice of method will influence the polymer's molecular weight, dispersity, and end-group functionalities.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of oxiranes is a well-established method that typically proceeds via an SN2 mechanism, involving the nucleophilic attack of a monomer on a growing cationic chain end.[4][5] For 2-(methoxymethyl)-2-methyloxirane, this approach offers a route to well-defined polyethers.

Mechanism of Cationic Ring-Opening Polymerization

The CROP of 2-(methoxymethyl)-2-methyloxirane is initiated by a strong acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the oxirane ring, respectively. This activation renders the ring susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.

CROP_Mechanism initiator Initiator (H⁺) activated_monomer Protonated Monomer initiator->activated_monomer Protonation monomer1 2-(methoxymethyl)- 2-methyloxirane monomer1->activated_monomer propagating_chain Propagating Cationic Chain activated_monomer->propagating_chain Nucleophilic Attack monomer2 Another Monomer monomer2->propagating_chain polymer Poly(2-(methoxymethyl)- 2-methyloxirane) propagating_chain->polymer Propagation

Figure 1: Cationic Ring-Opening Polymerization Mechanism.

Experimental Protocol: Cationic Polymerization

This protocol describes a typical lab-scale synthesis of poly(2-(methoxymethyl)-2-methyloxirane) using a strong protic acid initiator.

Materials:

  • 2-(methoxymethyl)-2-methyloxirane (monomer), freshly distilled

  • Trifluoromethanesulfonic acid (TfOH) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Diethyl ether (precipitation solvent)

Procedure:

  • Monomer and Solvent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled 2-(methoxymethyl)-2-methyloxirane (e.g., 5 g, 43 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous DCM (e.g., 20 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. In a separate vial, prepare a stock solution of TfOH in anhydrous DCM (e.g., 0.1 M). Add the desired amount of initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 100).

  • Polymerization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 24 hours. Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR for monomer conversion.

  • Termination: Upon reaching the desired conversion, terminate the polymerization by adding an excess of methanol (e.g., 2 mL).

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether. Decant the supernatant and redissolve the polymer in a minimal amount of DCM. Repeat the precipitation process two more times.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

Data Presentation: Expected Polymer Characteristics

ParameterExpected Value
Molecular Weight (Mn)5,000-20,000 g/mol
Polydispersity Index (Đ)1.1 - 1.5
AppearanceViscous liquid or waxy solid

Note: The final molecular weight can be controlled by adjusting the monomer-to-initiator ratio. Higher ratios will result in higher molecular weight polymers.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of oxiranes is initiated by strong bases and proceeds via nucleophilic attack of an alkoxide or other anionic species on the oxirane ring.[4][6] This method can also be employed for the polymerization of 2-(methoxymethyl)-2-methyloxirane, often leading to polymers with good control over molecular weight and narrow dispersity.

Mechanism of Anionic Ring-Opening Polymerization

The AROP is initiated by a nucleophile (e.g., an alkoxide) that attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a new alkoxide, which then propagates the polymerization.

AROP_Mechanism initiator Initiator (RO⁻) alkoxide1 Ring-Opened Alkoxide initiator->alkoxide1 Nucleophilic Attack monomer1 2-(methoxymethyl)- 2-methyloxirane monomer1->alkoxide1 propagating_chain Propagating Anionic Chain alkoxide1->propagating_chain Propagation monomer2 Another Monomer monomer2->propagating_chain polymer Poly(2-(methoxymethyl)- 2-methyloxirane) propagating_chain->polymer Further Propagation

Figure 2: Anionic Ring-Opening Polymerization Mechanism.

Experimental Protocol: Anionic Polymerization

This protocol outlines a typical synthesis using a potassium alkoxide initiator.

Materials:

  • 2-(methoxymethyl)-2-methyloxirane (monomer), freshly distilled and dried over CaH₂

  • Potassium tert-butoxide (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Acidified methanol (terminating agent)

  • Hexanes (precipitation solvent)

Procedure:

  • Monomer and Solvent Preparation: In a glovebox, add anhydrous THF (e.g., 30 mL) to a flame-dried Schlenk flask. Add freshly distilled and dried 2-(methoxymethyl)-2-methyloxirane (e.g., 5 g, 43 mmol).

  • Initiation: Weigh the desired amount of potassium tert-butoxide in the glovebox and add it to the monomer solution to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 50).

  • Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 50 °C with stirring for 48 hours.

  • Termination: Cool the reaction to room temperature and terminate by adding a few drops of acidified methanol.

  • Purification: Concentrate the solution under reduced pressure and precipitate the polymer by adding the concentrated solution to a large excess of cold hexanes.

  • Drying: Collect the polymer by filtration or decantation and dry under vacuum at room temperature.

Post-Polymerization Modification: Unveiling the Hydroxyl Functionality

The key to creating a truly "functional" polyether from 2-(methoxymethyl)-2-methyloxirane lies in the deprotection of the methoxymethyl (MOM) ether side chains to reveal the primary hydroxyl groups. This transformation converts the relatively inert precursor polymer into a highly versatile platform for further chemical modification.

Deprotection Chemistry

The MOM ether is an acetal protecting group and can be cleaved under acidic conditions. A variety of reagents can be used for this purpose, with the choice depending on the sensitivity of other functional groups that may be present on the polymer.

Experimental Protocol: Deprotection of Poly(2-(methoxymethyl)-2-methyloxirane)

This protocol details the acidic hydrolysis of the MOM-protected polymer.

Materials:

  • Poly(2-(methoxymethyl)-2-methyloxirane)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (for neutralization)

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Dissolution: Dissolve the poly(2-(methoxymethyl)-2-methyloxirane) (e.g., 2 g) in methanol (e.g., 20 mL) in a round-bottom flask.

  • Acidification: Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the deprotection by ¹H NMR by observing the disappearance of the MOM ether signals (typically around 4.6 ppm for -O-CH₂-O- and 3.4 ppm for -O-CH₃) and the appearance of a broad signal for the -CH₂-OH protons.

  • Neutralization: Once the deprotection is complete, neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Purification: Remove the methanol under reduced pressure. Dissolve the residue in deionized water and transfer the solution to a dialysis tube. Dialyze against deionized water for 48 hours, changing the water frequently to remove salts and other small molecule impurities.

  • Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the pure poly(2-hydroxymethyl-2-methyloxirane) as a white, hygroscopic solid.

Deprotection_Workflow start Poly(2-(methoxymethyl)- 2-methyloxirane) dissolution Dissolve in Methanol start->dissolution acidification Add conc. HCl dissolution->acidification reaction Stir at RT acidification->reaction neutralization Neutralize with NaHCO₃ reaction->neutralization purification Dialysis neutralization->purification end Poly(2-hydroxymethyl- 2-methyloxirane) purification->end

Figure 3: Workflow for the Deprotection of the MOM Group.

Applications in Biomedical and Pharmaceutical Research

The resulting poly(2-hydroxymethyl-2-methyloxirane) is a highly hydrophilic and biocompatible polyether with a high density of primary hydroxyl groups.[7][8] These hydroxyl groups serve as versatile handles for further functionalization, opening up a wide range of applications.

Drug Delivery: The pendant hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents.[9] The polyether backbone can enhance the solubility and circulation half-life of hydrophobic drugs. By incorporating stimuli-responsive linkers to the hydroxyl groups, smart drug delivery systems that release their payload in response to specific physiological cues (e.g., pH, enzymes) can be developed.[1]

Tissue Engineering: The hydroxyl-functionalized polyether can be crosslinked to form hydrogels, which are highly hydrated, porous networks that can mimic the extracellular matrix.[8] These hydrogels can be used as scaffolds for cell encapsulation and tissue regeneration. The surface of these scaffolds can be further modified with bioactive molecules to promote cell adhesion and proliferation.

Biomaterial Coatings: The high hydrophilicity of poly(2-hydroxymethyl-2-methyloxirane) can be leveraged to create protein-resistant coatings on medical devices and implants, thereby reducing biofouling and improving biocompatibility.[10]

Conclusion

The synthesis of functional polymers from 2-(methoxymethyl)-2-methyloxirane offers a robust and versatile platform for the development of advanced materials for biomedical and pharmaceutical applications. Through controlled cationic or anionic ring-opening polymerization, a well-defined precursor polymer can be obtained. Subsequent deprotection of the methoxymethyl ether side chains yields a highly functional polyether with pendant hydroxyl groups, which can be further modified to create a wide array of tailored materials. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising class of functional polyethers.

References

  • Ansari, F., & Teymouri, M. (2022). Biocompatible polyurethanes for biomedical applications.
  • Jana, S., et al. (2020). Poly(2-Hydroxymethyl-2-Oxazoline) as Super-Hydrophilic Antifouling Polymer. Biomacromolecules, 21(10), 4047-4057.
  • Kaur, G., et al. (2021). pHEMA: An Overview for Biomedical Applications. International Journal of Molecular Sciences, 22(12), 6376.
  • Lashari, N. A., & Ligha, A. (2021). Application of polymer in biomedical implication. GSC Biological and Pharmaceutical Sciences, 14(2), 098-114.
  • Hoogenboom, R. (2009). Amino-functional polyethers: versatile, stimuli-responsive polymers. Chemical Society Reviews, 38(12), 3247-3260.
  • Krannig, K.-S., & Schlaad, H. (2015). Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. Polymer, 67, 185-192.
  • Mishra, A., & Gautam, S. (2018). Biomedical Applications of Polymers -An Overview. Current Trends in Biomedical Engineering & Biosciences, 15(2), 555909.
  • Nawaz, H., & Raza, Z. A. (2023).
  • Odian, G. (2004).
  • Lo, C.-Y. (2018). Design and Application of Functional Hydrophilic Polymers in Engineering and Biomedical Drug Delivery. eScholarship, University of California.
  • Lederer, A., & Theato, P. (2013). Side chain thiol-functionalized poly(ethylene glycol) by post-polymerization modification of hydroxyl groups: synthesis, crosslinking and inkjet printing. Polymer Chemistry, 4(5), 1546-1555.
  • Liu, J., et al. (2016). Highly Efficient Modular Construction of Functional Drug Delivery Platform Based on Amphiphilic Biodegradable Polymers via Click Chemistry. Polymers, 8(11), 387.
  • Adamus, G., & Kowalczuk, M. (2008). Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones. Biomacromolecules, 9(2), 696-703.
  • Gody, G., et al. (2018). Tailoring Polyethers for Post-polymerization Functionalization by Cross Metathesis. Organic Letters, 20(8), 2295-2299.
  • Wang, Y., et al. (2014). A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties.
  • Zhang, Y., et al. (2024).
  • Agarwal, S. (2009). Polyurethanes with Pendant Hydroxyl Groups: Synthesis and Characterization. Macromolecular Chemistry and Physics, 210(15), 1242-1249.
  • Penczek, S., et al. (2007). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-415.
  • Glassner, M., & Theato, P. (2013).
  • Uyama, H., & Kobayashi, S. (2003).
  • Wako Seiyaku. (n.d.). Examples of reaction and application of cationic initiators. Retrieved from [Link]

  • Adamus, G., & Kowalczuk, M. (2008). Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones. Biomacromolecules, 9(2), 696-703.
  • Albertsson, A.-C., & Hakkarainen, M. (2017). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org.
  • Hart, L. R., & Theato, P. (2022). Postpolymerization Modifications of Poly(ethylene oxide)
  • Li, Z., et al. (2023). Cationic-anionic synchronous ring-opening polymerization.
  • Sugihara, S., & Shibasaki, Y. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 14(22), 4869.
  • IIT Madras. (2021, November 17).
  • Byers, J. A., & Carissa, M. (2022). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society, 144(19), 8493-8500.
  • Adamus, G., & Kowalczuk, M. (2008). Anionic ring-opening polymerization of beta-alkoxymethyl-substituted beta-lactones. Biomacromolecules, 9(2), 696-703.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in the Ring-Opening of 2-(methoxymethyl)-2-methyloxirane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for controlling regioselectivity in the ring-opening of 2-(methoxymethyl)-2-methyloxirane. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for controlling regioselectivity in the ring-opening of 2-(methoxymethyl)-2-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions and a deeper mechanistic understanding of this critical transformation. The ability to selectively open this unsymmetrical epoxide at either the tertiary (C2) or primary (C1) carbon is paramount for the synthesis of complex molecules and pharmaceutical intermediates.

Core Principles: The Mechanistic Dichotomy of Epoxide Ring-Opening

The regiochemical outcome of the ring-opening of 2-(methoxymethyl)-2-methyloxirane is dictated by a fundamental choice between two mechanistic pathways: a bimolecular nucleophilic substitution (SN2) and a pathway with significant unimolecular (SN1) character.[1] The reaction conditions—specifically, the presence of an acid or a base—are the primary factor in determining which path is favored.[1][2]

Under basic or neutral conditions , a strong nucleophile performs a direct attack on the epoxide ring. This reaction proceeds via an SN2 mechanism. Due to steric hindrance from the two substituents at C2 (methyl and methoxymethyl groups), the nucleophile will preferentially attack the less-hindered primary carbon (C1).[3][4][5]

Under acidic conditions , the epoxide oxygen is first protonated by the acid, creating a more reactive electrophile and a better leaving group.[2][6] This protonation weakens the C-O bonds. The bond to the tertiary carbon (C2) is weaker and begins to break, developing a partial positive charge on this carbon. This tertiary carbocation-like character is more stable than a primary carbocation. Consequently, the nucleophile preferentially attacks the more substituted carbon (C2) in a pathway that has significant SN1 character.[7][8]

G cluster_0 cluster_1 Acid-Catalyzed Pathway (SN1-like) cluster_2 Base-Catalyzed Pathway (SN2) start 2-(methoxymethyl)-2-methyloxirane protonation Protonation (H+) start->protonation Acid Catalyst (e.g., H₂SO₄, Lewis Acid) intermediate_B Direct Nucleophilic Attack start->intermediate_B Strong Nucleophile (e.g., NaOMe, LiAlH₄) intermediate_A Protonated Epoxide (Carbocation character at C2) protonation->intermediate_A product_A Product A 1-methoxy-2-methylpropan-2-ol (Attack at C2) intermediate_A->product_A Weak Nucleophile (e.g., MeOH, H₂O) product_B Product B 2-methoxy-2-methylpropan-1-ol (Attack at C1) intermediate_B->product_B Workup (H⁺ source)

Caption: Competing pathways for the ring-opening of 2-(methoxymethyl)-2-methyloxirane.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize 1-methoxy-2-methylpropan-2-ol, the product from attack at the more substituted carbon. What conditions should I use? A1: To favor attack at the tertiary (more substituted) carbon, you must use acidic conditions. This promotes the SN1-like pathway. Use a protic acid like H₂SO₄ or a Lewis acid like BF₃·OEt₂ as a catalyst with a weak nucleophile such as methanol or water.[1][7] The key is to protonate the epoxide oxygen to facilitate the formation of a stabilized carbocation-like intermediate at the tertiary center.[2][8]

Q2: How can I selectively obtain 2-methoxy-2-methylpropan-1-ol, the product from attack at the less substituted carbon? A2: For selective attack at the primary (less substituted) carbon, you must use basic or neutral conditions with a strong, anionic nucleophile.[4][9] This ensures an SN2 mechanism, where steric hindrance is the controlling factor.[3][5] For example, using sodium methoxide (NaOMe) in methanol will lead to the desired regioisomer. Other strong nucleophiles like Grignard reagents or lithium aluminum hydride (LiAlH₄) also follow this regioselectivity.[4]

Q3: My reaction is producing a nearly 1:1 mixture of both regioisomers. How can I improve the selectivity? A3: A lack of regioselectivity is typically caused by reaction conditions that allow both the SN1 and SN2 pathways to compete. This can happen if you use a weak nucleophile under neutral conditions or if your acidic/basic conditions are not sufficiently potent. To improve selectivity:

  • For attack at the less substituted carbon (SN2): Ensure your nucleophile is strong and anionic (e.g., use NaOMe instead of MeOH). Use an aprotic solvent (e.g., THF, DMF) to enhance the nucleophilicity of the anion and avoid any unintended protonation of the epoxide.[5]

  • For attack at the more substituted carbon (SN1-like): Ensure you are using a clear catalytic amount of a strong Brønsted or Lewis acid. Using a large excess of a weak nucleophile (e.g., using methanol as the solvent) will help favor the desired pathway once the epoxide is activated.[2][7]

Q4: My reaction is very slow or shows no conversion. What are the potential issues? A4: Low conversion can stem from several factors:

  • Poor Nucleophile (under basic conditions): If you are not using acid catalysis, a neutral, weak nucleophile like methanol or water is often not strong enough to open the epoxide ring efficiently.[3][4] You must use a strong, anionic nucleophile (e.g., alkoxides, Grignard reagents).

  • Inactive Catalyst: If using an acid catalyst, ensure it has not been neutralized by basic impurities in your substrate or solvent. Use a fresh, high-purity catalyst.

  • Temperature: Some sterically hindered ring-openings may require heating to proceed at a reasonable rate. However, be cautious, as excessive heat can sometimes decrease selectivity.

Q5: I am observing a significant amount of 1-methoxy-2-methylpropane-1,2-diol as a byproduct. How can I prevent this? A5: The formation of a diol indicates that water is acting as a nucleophile. This is a common issue, especially in acid-catalyzed reactions where water can be a competitive nucleophile. To prevent this, ensure your reaction is run under strictly anhydrous conditions. Dry your solvents and reagents thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of Isomers Observed
Potential Cause Explanation Actionable Solution
Ambiguous Reaction Conditions Using a weak acid or base, or a protic solvent in a base-catalyzed reaction, can create an environment where both SN1 and SN2 pathways are active.To favor SN2 (attack at C1): Switch to a strong, anionic nucleophile (e.g., NaOMe, t-BuOK) in a polar aprotic solvent like THF or DMF.[5] To favor SN1-like (attack at C2): Use a catalytic amount of a strong acid (e.g., 1-5 mol% H₂SO₄ or Ti(OiPr)₄) with the nucleophile (e.g., an alcohol) serving as the solvent.[3]
Temperature Too High Elevated temperatures can sometimes provide enough energy to overcome the activation barrier for the less-favored pathway, leading to a decrease in selectivity.Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C or room temperature) and only increase it if the reaction rate is prohibitively slow.
Nucleophile Choice A bulky nucleophile may enhance steric differentiation, while the "hardness" or "softness" can also influence regioselectivity.[11]For SN2: A bulkier nucleophile can further disfavor attack at the already hindered tertiary center. For SN1-like: The choice of Lewis acid can be more critical than the nucleophile. Different Lewis acids can promote varying degrees of SN1 character.[1]
Problem 2: Low or No Conversion
Potential Cause Explanation Actionable Solution
Insufficient Nucleophilicity Under basic/neutral conditions, the epoxide ring is highly stable. A weak nucleophile (H₂O, ROH) lacks the driving force to open it without acid activation.[3][4]If aiming for the SN2 product, deprotonate your nucleophile to create a much more reactive anion (e.g., use NaH or KH to generate NaOMe from MeOH). Alternatively, switch to an inherently strong nucleophile like a Grignard reagent.
Steric Hindrance Although the SN2 attack occurs at the less hindered carbon, the overall steric environment of the epoxide can slow down the reaction.Increase the reaction temperature or extend the reaction time. Monitor progress by TLC or GC to determine the optimal duration.
Catalyst Deactivation Traces of water or basic impurities can neutralize the acid catalyst. Lewis acids are particularly sensitive to moisture.Use freshly distilled solvents and reagents. Ensure all glassware is oven-dried. If using a Lewis acid, consider adding molecular sieves to the reaction mixture.

Data Summary: Controlling Regioselectivity

Desired Product Attack Site Mechanism Recommended Catalyst Nucleophile Type Typical Solvent Expected Major Product
1-methoxy-2-methylpropan-2-olC2 (Tertiary)SN1-likeBrønsted Acid (H₂SO₄) or Lewis Acid (BF₃·OEt₂, AlCl₃)[12][13]Weak, Neutral (MeOH, H₂O)Methanol, Water, CH₂Cl₂Product A
2-methoxy-2-methylpropan-1-olC1 (Primary)SN2Base (NaOMe, t-BuOK) or NoneStrong, Anionic (MeO⁻, RS⁻, R-MgBr, LiAlH₄)[4][9]THF, Diethyl Ether, DMFProduct B

Experimental Protocols

Protocol A: Selective Synthesis of 1-methoxy-2-methylpropan-2-ol (Attack at C2)

This protocol is designed to favor the SN1-like pathway.

G setup 1. Setup - Dry flask under N₂ - Add 2-(methoxymethyl)-2-methyloxirane (1.0 eq) - Add anhydrous MeOH (solvent, ~0.2 M) cool 2. Cool - Cool solution to 0 °C setup->cool add_cat 3. Add Catalyst - Add H₂SO₄ (catalytic, ~1 mol%) dropwise cool->add_cat react 4. Reaction - Stir at 0 °C to RT - Monitor by TLC/GC add_cat->react quench 5. Quench - Add saturated NaHCO₃ solution react->quench extract 6. Extraction - Extract with Ethyl Acetate quench->extract purify 7. Purification - Dry (Na₂SO₄), filter, concentrate - Purify by column chromatography extract->purify G setup 1. Setup - Dry flask under N₂ - Add NaH (1.1 eq) to anhydrous THF cool 2. Cool - Cool suspension to 0 °C setup->cool add_nuc 3. Form Nucleophile - Add anhydrous MeOH (1.1 eq) dropwise - Stir for 20 min cool->add_nuc add_sm 4. Add Substrate - Add epoxide (1.0 eq) in THF add_nuc->add_sm react 5. Reaction - Stir at RT to reflux - Monitor by TLC/GC add_sm->react quench 6. Quench - Cool to 0 °C - Add saturated NH₄Cl solution react->quench extract 7. Extraction & Purification - Extract with Et₂O, dry, concentrate - Purify by column chromatography quench->extract

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Optimization

troubleshooting low yield in 2-(methoxymethyl)-2-methyloxirane synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(methoxymethyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(methoxymethyl)-2-methyloxirane (CAS: 37459-10-2).

Synthesizing low-molecular-weight epoxides presents unique challenges. Yield loss in this specific workflow is rarely due to a single catastrophic failure; rather, it is typically the result of competing kinetic pathways (acid-catalyzed ring opening) or physical losses (volatility during isolation). This guide replaces rigid, generic protocols with a causality-driven, self-validating framework to ensure high-yield, reproducible results.

Diagnostic Triage Workflow

Before adjusting your reagent stoichiometry, use the following decision tree to diagnose the exact root cause of your yield loss.

DiagnosticTree Start Issue: Low Isolated Yield (< 50%) NMR Analyze Crude Reaction Mixture via 1H NMR Start->NMR ConvLow Low Conversion (< 80% SM consumed) NMR->ConvLow Unreacted SM ConvHigh High Conversion (> 95% SM consumed) NMR->ConvHigh No SM remaining Oxidant Check Oxidant Integrity (mCPBA purity, H2O2 titer) ConvLow->Oxidant Sterics Increase Reaction Time or Temperature ConvLow->Sterics Byprod Significant Byproducts (Diols / Polymers) ConvHigh->Byprod Multiple polar peaks Clean Clean Epoxide Profile in Crude ConvHigh->Clean Single product peak Acid Acid-Catalyzed Ring Opening: Increase Buffer (NaHCO3) Byprod->Acid Volatile Volatility Loss During Workup: Optimize Solvent Removal Clean->Volatile

Diagnostic decision tree for troubleshooting low yields in 2-(methoxymethyl)-2-methyloxirane synthesis.

Frequently Asked Questions (Troubleshooting)

Category A: Selectivity & Side Reactions

Q: I am achieving full conversion of 3-methoxy-2-methylpropene, but my mass balance is poor and TLC shows a highly polar baseline spot. What is happening? A: You are observing acid-catalyzed epoxide ring opening. In a standard Prilezhaev epoxidation using meta-chloroperoxybenzoic acid (mCPBA), the peroxycarboxylic acid transfers an electropositive oxygen to the alkene via a concerted, "butterfly" transition state[1]. The stoichiometric byproduct of this reaction is meta-chlorobenzoic acid. The Causality: If the reaction medium is not strictly buffered, the accumulation of meta-chlorobenzoic acid drops the pH. The epoxide oxygen becomes protonated, transforming it into an excellent leaving group. Subsequent nucleophilic attack by trace water or methanol in the system cleaves the oxirane ring, yielding 1-methoxy-2-methylpropane-2,3-diol[1],[2]. The Fix: You must run the reaction in a biphasic system (e.g., Dichloromethane / Aqueous NaHCO₃) to continuously neutralize the acid byproduct as it forms.

Category B: Isolation & Mass Balance

Q: My crude NMR shows >95% purity of the target epoxide, but after rotary evaporation, my isolated yield drops below 40%. Where is my product? A: You are boiling off your product. 2-(methoxymethyl)-2-methyloxirane has a molecular weight of only 102.13 g/mol . Molecules in this weight class with minimal hydrogen-bonding capabilities are highly volatile. The Causality: When removing extraction solvents like dichloromethane (DCM) or diethyl ether using a rotary evaporator at standard settings (e.g., 40 °C water bath, <50 mbar vacuum), the epoxide co-evaporates with the solvent. The Fix: Never drop the vacuum below 150 mbar, and keep the water bath strictly at or below 25 °C. Alternatively, use a higher-boiling solvent for extraction or perform a careful fractional distillation.

Category C: Reaction Conversion & Kinetics

Q: Why is my epoxidation stalling at 70% conversion despite adding 1.2 equivalents of mCPBA? A: Commercial mCPBA is typically only 70-77% active (the remainder is m-chlorobenzoic acid and water to prevent explosive degradation)[1]. If you calculate your stoichiometry assuming 100% purity, you are severely under-dosing the oxidant. Always perform an iodometric titration to determine the exact active peroxide titer before setting up the reaction.

Comparative Epoxidation Data

To optimize your specific workflow, compare the quantitative metrics of the most common epoxidation strategies used for this class of molecules.

Epoxidation MethodOxidant / CatalystTypical YieldPrimary Yield-Loss RiskMitigation Strategy
Prilezhaev (Buffered) mCPBA / NaHCO₃ (aq)75 - 85%Volatility during DCM removal.Evaporate at >150 mbar, <25 °C.
Prilezhaev (Unbuffered) mCPBA in dry DCM30 - 40%Acid-catalyzed ring opening to diol.Mandate biphasic buffer system.
Catalytic (Industrial) H₂O₂ / TS-1 Catalyst80 - 90%Nucleophilic attack by MeOH solvent.Optimize temperature and residence time[2].
Halohydrin Route NBS / H₂O, then NaOH60 - 70%Base-catalyzed polymerization.Strict pH control during cyclization.

Mechanistic Pathway

Understanding the competing pathways is critical for rational troubleshooting. The diagram below illustrates the divergence between the desired product and the primary degradation pathway.

ReactionPathway SM 3-Methoxy-2-methylpropene (Starting Material) Epox 2-(Methoxymethyl)-2-methyloxirane (Target Product) SM->Epox mCPBA Buffered (pH > 7.5) Diol 1-Methoxy-2-methylpropane-2,3-diol (Ring-Opened Byproduct) SM->Diol mCPBA Unbuffered (Acidic) Epox->Diol H+, H2O (Poor Workup)

Reaction pathway showing target epoxidation versus acid-catalyzed ring-opening side reactions.

Self-Validating Experimental Protocol

This protocol for the buffered epoxidation of 3-methoxy-2-methylpropene is designed as a self-validating system . Do not proceed to the next step unless the internal validation check passes.

Reagents:

  • 3-Methoxy-2-methylpropene (1.0 equiv)

  • mCPBA (1.5 equiv, titrated prior to use)

  • Dichloromethane (DCM)

  • 0.5 M Aqueous NaHCO₃

Step-by-Step Methodology:

  • System Setup & Validation: Charge a round-bottom flask with 3-methoxy-2-methylpropene and DCM (0.2 M concentration). Add an equal volume of 0.5 M aqueous NaHCO₃.

    • Validation Check: Dip pH paper into the aqueous layer. It must read ≥ 8.0. If not, add solid NaHCO₃ until the pH is corrected.

  • Oxidant Addition: Cool the biphasic mixture to 0 °C using an ice bath. Add the titrated mCPBA portion-wise over 30 minutes under vigorous stirring.

    • Causality: Vigorous stirring is mandatory to ensure the m-chlorobenzoic acid byproduct is immediately shuttled into the aqueous buffer layer, preventing localized acidic micro-environments that cause ring opening.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Check: Spot the organic layer on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The reaction is complete only when the starting material spot (KMnO₄ active) is completely consumed.

  • Quenching: Cool the mixture back to 0 °C. Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) dropwise to destroy unreacted peroxides.

    • Validation Check: Test the organic layer with KI-starch paper. The paper must remain white. If it turns blue/black, active peroxides remain; add more Na₂S₂O₃ and stir for 15 minutes.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer twice with 1.0 M NaOH to remove residual m-chlorobenzoic acid, then once with brine. Dry over anhydrous Na₂SO₄.

  • Controlled Isolation (Critical Step): Filter the drying agent. Transfer the DCM solution to a pre-weighed round-bottom flask. Remove the solvent via rotary evaporation.

    • Validation Check: Set the water bath to maximum 25 °C and the vacuum to no lower than 150 mbar . Monitor the mass of the flask continuously. Stop evaporation immediately once the theoretical mass of the product is approached to prevent volatility losses.

References[1] Sigma-Aldrich. "Methyloxirane | Sigma-Aldrich: 2-(methoxymethyl)-2-methyloxirane." https://sigmaaldrich.com[2] Chemistry LibreTexts. "11.3.6 Epoxidation of Alkenes." https://libretexts.org[3] Organic Process Research & Development (ACS Publications). "Optimization of the Technological Parameters of Epoxidation of Methallyl Chloride by Hydrogen Peroxide over TS-1 Catalyst." https://pubs.acs.org

Sources

Troubleshooting

challenges in achieving high molecular weight polymers of substituted oxiranes

Welcome to the Advanced Polymerization Technical Support Center . This resource is designed for researchers, application scientists, and drug development professionals facing critical bottlenecks in the ring-opening poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Technical Support Center . This resource is designed for researchers, application scientists, and drug development professionals facing critical bottlenecks in the ring-opening polymerization (ROP) of substituted oxiranes (e.g., propylene oxide, epichlorohydrin, and glycidyl ethers).

Below, you will find targeted troubleshooting guides, mechanistic FAQs, and self-validating experimental protocols to help you achieve high molecular weight, low-unsaturation polyethers.

SECTION 1: Core Challenges & Mechanistic FAQs

Q1: Why does my base-catalyzed propylene oxide (PO) polymerization stall at low molecular weights (<6,000 g/mol ) while producing a product with high unsaturation? Scientist's Diagnosis: You are encountering the "chain transfer to monomer" barrier, which is the primary limitation in the anionic ring-opening polymerization of substituted oxiranes[1]. Causality: The alkyl substituents on oxiranes (such as the methyl group on PO) possess slightly acidic protons. This acidity is driven by the inductive electron-withdrawing effect of the highly strained oxygen ring. Strong bases like potassium alkoxide ( RO−K+ ) do not act exclusively as nucleophiles to open the ring; they also act as bases, abstracting a proton from the methyl group. This side reaction yields an allyl alkoxide, which terminates the growing polymer chain and initiates a new, low-molecular-weight chain[2]. This continuous cycle caps the achievable molecular weight and floods your mixture with unsaturated, allyl-terminated dead chains.

Q2: During the cationic polymerization of epichlorohydrin, my yield of high MW polymer is low, and GPC shows a massive peak in the low MW region. How do I fix this? Scientist's Diagnosis: Your system is suffering from severe intramolecular backbiting, leading to the formation of cyclic oligomers. Causality: In a standard Active Chain End (ACE) mechanism, the propagating species is a highly reactive tertiary oxonium ion. Because the polymer backbone is packed with nucleophilic ether oxygens, the active chain end frequently attacks its own backbone rather than the monomer. To solve this, you must switch to the Activated Monomer (AM) mechanism [3]. By carefully controlling the instantaneous monomer concentration (via slow addition) and using a specific initiator/catalyst ratio, the monomer is protonated (activated) while the growing chain end remains a neutral hydroxyl group. A neutral hydroxyl attacking an activated monomer is kinetically favored over a neutral hydroxyl attacking a neutral polymer backbone, effectively shutting down cyclic oligomer formation[3].

Q3: I switched to a Double Metal Cyanide (DMC) catalyst. The reaction took a long time to start, but suddenly the exotherm spiked, and the final dispersity was incredibly narrow. What caused this? Scientist's Diagnosis: You observed the classic induction period followed by "catch-up" kinetics, which are highly characteristic of DMC systems[4]. Causality: DMC catalysts (e.g., Zn-Co complexes) require an activation phase where the complexing agents (like tert-butanol) are displaced by the oxirane monomer. Once active, propagation occurs via a coordinative insertion mechanism at the zinc sites[5]. Because the catalyst strongly prefers to coordinate with shorter, more mobile polyol chains (which have less steric bulk) rather than long polymeric chains, the shorter chains grow rapidly until they "catch up" in size to the longer chains[4]. This inherent self-regulating mechanism naturally yields exceptionally narrow molecular weight distributions ( Ð<1.1 ).

SECTION 2: Experimental Troubleshooting Guides & Protocols

Protocol 1: Suppressing Chain Transfer via Trialkylaluminum Additives

Objective: Achieve >15,000 g/mol poly(propylene oxide) using standard anionic initiators by modulating basicity[2]. Causality: Adding a trialkylaluminum (e.g., triisobutylaluminum, i−Bu3​Al ) forms an 'ate' complex with the alkali metal alkoxide. This drastically reduces the basicity of the alkoxide oxygen while maintaining its nucleophilicity. Consequently, proton abstraction from the monomer's methyl group is suppressed, allowing propagation to dominate[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a dilatometer or Schlenk flask under vacuum and backfill with ultra-pure argon.

  • Initiator Complexation: Inject a 1.0 M solution of i−Bu3​Al in toluene. Cool the system to 0 °C.

  • Alkoxide Addition: Slowly add a pre-chilled (0 °C) solution of sodium isopropoxide ( i−PrONa ) in cyclohexane. Maintain an Al/Na molar ratio of strictly 1.5 to 2.0 to ensure complete 'ate' complex formation.

  • Polymerization: Inject purified, degassed propylene oxide. Stir at 0 °C for 48 hours. The reduced temperature further suppresses the activation energy required for proton abstraction.

  • Termination: Quench the living chains with degassed acidic methanol (0.1 M HCl).

Self-Validating System: Precipitate the polymer and analyze via 1H NMR spectroscopy. The protocol is validated as successful if the spectrum shows a complete absence of multiplet signals at 5.0–6.0 ppm (characteristic of allylic double bonds). If allylic peaks are present, the Al/Na ratio was too low, leaving uncomplexed, highly basic alkoxide in the system.

Protocol 2: High MW Polyether Synthesis via DMC Catalysis

Objective: Synthesize ultra-low unsaturation, high MW polyethers using heterogeneous DMC catalysts[4][5]. Causality: DMC catalysts operate via a coordinative insertion mechanism at the Lewis acidic Zn2+ active sites. The monomer coordinates to the metal center before insertion, which sterically and electronically prevents the proton abstraction side reaction, allowing for massive molecular weights[4].

Step-by-Step Methodology:

  • Starter Preparation: Load a low molecular weight polyether starter (e.g., PPG-450) and 30 ppm of Zn-Co DMC catalyst into a high-pressure Parr reactor.

  • Dehydration: Heat the reactor to 130 °C under a dynamic vacuum (<10 mbar) for 2 hours to strip trace water. Crucial: Water acts as a chain transfer agent and will prematurely terminate growth.

  • Catalyst Activation: Seal the reactor and introduce a small initial charge of PO (approx. 10% of the starter weight). Monitor the pressure. A sudden pressure drop accompanied by an exotherm validates that the catalyst has transitioned from dormant to active.

  • Continuous Feed: Once activated, continuously feed the remaining PO at a rate that matches the consumption rate (maintaining a constant reactor pressure of ~2-3 bar) to prevent monomer pooling.

  • Post-Reaction: Once the feed is complete, maintain 130 °C until the pressure drops to baseline, indicating complete monomer conversion.

Self-Validating System: Measure the degree of terminal unsaturation via titration (ASTM D4671) or NMR. The protocol is validated if the unsaturation value is <0.005 meq/g (compared to >0.05 meq/g for standard KOH catalysis).

SECTION 3: Catalyst Performance & Data Presentation

Use the following data summary to select the appropriate catalytic system for your target molecular weight and desired end-group fidelity.

Catalyst SystemPrimary MechanismMax Achievable MW ( g/mol )Dispersity ( Ð )Terminal Unsaturation (meq/g)Primary Limitation
KOH / Alkali Base Anionic Ring-Opening~6,0001.10 - 1.25> 0.050Severe chain transfer to monomer.
Alkali Alkoxide + AlR3​ Coordinated Anionic~20,0001.05 - 1.15< 0.002Requires strict stoichiometric control and low temps.
Zn-Co DMC Catalyst Coordinative Insertion> 100,0001.02 - 1.10< 0.005High MW tailing; leaves trace heavy metals.
BF3​ / Lewis Acids Active Chain End (ACE)~3,0001.50 - 2.00N/AMassive cyclic oligomer formation (backbiting).
Acid + Slow Monomer Feed Activated Monomer (AM)~15,0001.10 - 1.30N/AExtremely slow reaction kinetics.

SECTION 4: Mechanistic Visualizations

Below are the logical relationship diagrams detailing the mechanistic pathways that dictate molecular weight limitations in oxirane polymerizations.

G A Propagating Alkoxide (Active Chain End) C Nucleophilic Attack (Ring-Opening) A->C Desired Pathway D Proton Abstraction (Alpha-Methyl Group) A->D Chain Transfer B Substituted Oxirane (e.g., Propylene Oxide) B->C B->D E Chain Propagation (High MW Polyether) C->E F Allyl Alkoxide Formation (Dead Polymer Chain) D->F G New Chain Initiation (Low MW, High Unsaturation) F->G

Mechanistic divergence in oxirane polymerization: Propagation vs. Chain Transfer to Monomer.

G Start Cationic Ring-Opening Polymerization (CROP) of Oxiranes ACE Active Chain End (ACE) Mechanism Start->ACE AM Activated Monomer (AM) Mechanism Start->AM ACE_Step Propagating Oxonium Ion Attacks Neutral Monomer ACE->ACE_Step AM_Step Neutral Hydroxyl Chain End Attacks Protonated Monomer AM->AM_Step Backbiting Intramolecular Nucleophilic Attack (Backbiting) ACE_Step->Backbiting High Probability Linear Suppressed Backbiting (High MW Linear Polymer) AM_Step->Linear Kinetically Favored Cyclic Cyclic Oligomers (MW Limitation) Backbiting->Cyclic

Comparison of Active Chain End (ACE) and Activated Monomer (AM) mechanisms in CROP.

References

  • Synthesis, Structure, and Actual Applications of Double Metal Cyanide Catalysts Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • “Controlled” High-Speed Anionic Polymerization of Propylene Oxide Initiated by Alkali Metal Alkoxide/Trialkylaluminum Systems Source: Macromolecules (ACS Publications) URL:[Link]

  • Ring-Opening Polymerization—An Introductory Review Source: Polymers (MDPI) URL:[Link]

  • Characterization of a Double Metal Cyanide (DMC)-Type Catalyst in the Polyoxypropylation Process Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol) Source: Macromolecules (ACS Publications) URL:[Link]

Sources

Optimization

minimizing polydispersity in 2-(methoxymethyl)-2-methyloxirane polymerization

Welcome to the Advanced Polymer Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with the controlled anionic ring-opening polymerization (AROP) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with the controlled anionic ring-opening polymerization (AROP) of sterically hindered, disubstituted epoxides like 2-(methoxymethyl)-2-methyloxirane .

Below, you will find diagnostic FAQs, mechanistic troubleshooting workflows, and self-validating experimental protocols designed to eliminate chain transfer and minimize the polydispersity index (PDI or Đ ).

I. Diagnostic FAQs: Mechanistic Troubleshooting

Q: Why is my 2-(methoxymethyl)-2-methyloxirane polymerization yielding a broad molecular weight distribution ( Đ>1.5 ) and stalling at low molecular weights? A: You are likely experiencing chain-transfer-to-monomer . When using standard anionic initiators (e.g., potassium alkoxides), the propagating oxyanion is highly basic. Instead of exclusively attacking the sterically hindered oxirane ring (propagation), the active center abstracts a proton from the monomer's substituent groups. This terminates the growing polymer chain (leaving a terminal unsaturation) and generates a new alkoxide initiator, which bifurcates the end-group chemistry and severely broadens the polydispersity [1].

Q: How does the addition of triisobutylaluminum ( i-Bu3​Al ) resolve this basicity issue? A: i-Bu3​Al acts as a Lewis acid in a binary catalyst system. It coordinates with the propagating oxyanion to form an aluminum "ate" complex. This coordination drastically reduces the basicity of the active center while maintaining sufficient nucleophilicity for ring-opening[2]. Furthermore, excess i-Bu3​Al activates the epoxide monomer via coordination to the oxirane oxygen. This dual-action mechanism suppresses proton abstraction, allowing for a living/controlled polymerization with Đ<1.15 .

Q: Can I achieve controlled polymerization without using metal catalysts (e.g., for biomedical or drug-delivery applications)? A: Yes. You can utilize organic superbases, specifically the phosphazene base t-Bu-P4​ . Phosphazene bases deprotonate an alcohol initiator to form an alkoxide, but the resulting phosphazenium counterion is exceptionally bulky, soft, and non-coordinating. This prevents tight ion-pairing and suppresses side reactions, yielding metal-free polyethers with highly predictable molecular weights and narrow dispersity ( Đ<1.1 ) [3].

II. Troubleshooting Workflow

Use the following logical pathway to isolate and resolve the root causes of high polydispersity in your AROP reactions.

G N1 High PDI (Đ > 1.5) Detected N2 Is Moisture < 10 ppm? N1->N2 N3 Azeotropic Distillation & Molecular Sieves N2->N3 No N4 Evaluate Initiator System N2->N4 Yes N3->N2 N5 Unmodified Alkoxide (e.g., KOtBu) N4->N5 N6 Chain Transfer to Monomer (Proton Abstraction) N5->N6 Causes N7 Implement Lewis Pair (e.g., i-Bu3Al + NOct4Br) N6->N7 Resolve via N8 Implement Phosphazene (e.g., t-Bu-P4 + ROH) N6->N8 Resolve via N9 Controlled ROP (Đ < 1.1) N7->N9 N8->N9

Troubleshooting workflow for resolving high polydispersity in epoxide ring-opening polymerization.

III. Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below includes a self-validating checkpoint to confirm the reaction is proceeding via a controlled mechanism.

Protocol A: Lewis Pair-Mediated AROP (High Molecular Weight Target)

This protocol utilizes an onium salt combined with a Lewis acid to form a controlled "ate" complex [4].

Reagents: 2-(methoxymethyl)-2-methyloxirane (Monomer), Tetraoctylammonium bromide ( NOct4​Br , Initiator), Triisobutylaluminum ( i-Bu3​Al , Catalyst), Toluene (Solvent). Target Ratio: [Monomer]/[NOct4​Br]/[i-Bu3​Al]=100/1/3

  • Initiator Drying: Transfer NOct4​Br to a Schlenk flask. Perform azeotropic distillation with dry toluene (3 × 5 mL) under vacuum to remove trace water.

  • Complexation: Dissolve the dried NOct4​Br in anhydrous toluene under argon. Cool the flask to 0 °C. Dropwise, add i-Bu3​Al (1.0 M in toluene). Stir for 30 minutes to ensure complete complexation.

  • Initiation: Slowly inject the 2-(methoxymethyl)-2-methyloxirane monomer into the solution.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 24 hours.

  • Termination & Recovery: Quench the living chain ends by adding 1 mL of degassed, acidic methanol. Precipitate the polymer by dropping the solution into cold hexanes.

  • Self-Validating Checkpoint: Extract a 0.1 mL aliquot at t=2h . Run a 1 H NMR spectrum. The complete disappearance of the oxirane ring protons (~2.5–3.0 ppm) coupled with a unimodal Gel Permeation Chromatography (GPC) trace confirms living propagation without chain transfer.

Protocol B: Metal-Free Phosphazene Base AROP (Biomedical Target)

This protocol is ideal when metal residues must be strictly avoided [3].

Reagents: 2-(methoxymethyl)-2-methyloxirane (Monomer), 3-phenyl-1-propanol (Initiator), t-Bu-P4​ (0.8 M in hexane, Catalyst), Tetrahydrofuran (THF). Target Ratio: [Monomer]/[Initiator]/[t-Bu-P4​]=50/1/1

  • Deprotonation: In a glovebox, dissolve 3-phenyl-1-propanol in anhydrous THF. Add an equimolar amount of t-Bu-P4​ . Stir at room temperature for 30 minutes to generate the highly nucleophilic, soft-ion paired alkoxide.

  • Polymerization: Inject the monomer into the reaction mixture. Seal the vessel and stir at room temperature.

  • Termination: After complete monomer conversion (typically 12–24 hours), quench the superbase by adding a slight excess of methanolic acetic acid.

  • Self-Validating Checkpoint: Analyze the crude product via MALDI-TOF mass spectrometry. The mass spectrum should display a single distribution series separated exactly by the mass of the monomer ( 102.13 g/mol ), with the absolute mass corresponding to the initiator + (n×monomer)+H+ . A secondary mass series indicates unwanted chain transfer.

IV. Quantitative Data Summary

The table below summarizes the expected outcomes when applying different catalytic strategies to substituted epoxides.

Catalyst SystemInitiatorMechanistic RoleExpected PDI ( Đ )Max Achievable MW ( kg/mol )Primary Benefit
Standard Alkoxide (e.g., KOtBu )AlcoholUnmodified AROP >1.50 <5 Baseline reference; suffers severe chain transfer.
i-Bu3​Al / NOct4​Br Onium SaltLewis Pair / "Ate" Complex 1.05−1.15 50−100 Suppresses basicity; achieves highest molecular weights.
t-Bu-P4​ AlcoholPhosphazene Superbase 1.02−1.10 30−50 Metal-free synthesis; extremely fast kinetics.

V. References

  • Chain extension epoxide polymerization to well-defined block polymers using a N-Al Lewis pair catalyst. OSTI.gov. Available at:

  • High Efficiency Organic Lewis Pair Catalyst for Ring-Opening Polymerization of Epoxides with Chemoselectivity. ACS Publications. Available at:

  • Synthesis of end-functionalized polyethers by phosphazene base-catalyzed ring-opening polymerization of 1,2-butylene oxide and glycidyl ether. ResearchGate. Available at:

  • Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers. Royal Society of Chemistry (RSC). Available at:

Troubleshooting

Technical Support Center: Temperature-Dependent Kinetics of 2-(Methoxymethyl)-2-Methyloxirane Ring Opening

As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate thermal balance required for the ring-opening of highly substituted oxiranes. The molecule 2-(methoxymethyl)-2-methyloxir...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate thermal balance required for the ring-opening of highly substituted oxiranes. The molecule 2-(methoxymethyl)-2-methyloxirane —a 2,2-disubstituted epoxide—presents a unique kinetic challenge. Its quaternary C2 carbon is sterically hindered but electronically primed for nucleophilic attack under acidic conditions.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind temperature-induced kinetic shifts, providing you with field-proven troubleshooting strategies and self-validating methodologies to ensure your synthetic workflows remain robust, regioselective, and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q: Why does increasing the reaction temperature shift my regioselectivity from the expected tertiary product to a complex mixture? A: This is a classic manifestation of competing kinetic pathways. Under acid-catalyzed conditions, the transition state for epoxide ring-opening is highly asynchronous and SN​1 -like. The methyl and methoxymethyl groups at the C2 position stabilize the developing positive charge, significantly lowering the activation energy ( Ea​ ) for nucleophilic attack at this sterically hindered position compared to the unsubstituted C3 position[1].

At lower temperatures (e.g., < 25 °C), the reaction is strictly kinetically controlled; the system only has enough thermal energy to traverse the lowest Ea​ pathway, resulting in exclusive C2 attack. However, as you elevate the temperature, the system gains sufficient thermal energy ( kT ) to overcome the higher Ea​ barrier for C3 attack. This thermal override erodes your regioselectivity. To maintain high regioselectivity, operate at sub-ambient temperatures and utilize a highly coordinating Lewis acid to further lower the Ea​ of the desired pathway[2].

Q: My reaction stalls at low temperatures (< 10 °C), but when I heat it above 50 °C, I observe significant oligomerization. How do I optimize the kinetic rate without compromising yield? A: Stalling at low temperatures indicates that the thermal energy is insufficient to drive the turnover-limiting step, which for 2,2-disubstituted epoxides is typically the ring-opening event itself rather than initial catalyst coordination[2]. When you heat the reaction above 50 °C, you accelerate the primary ring-opening (following the Arrhenius equation), but you also exponentially increase the rate of competing intermolecular reactions.

The newly formed ring-opened products contain nucleophilic hydroxyl or ether groups that can attack unreacted activated epoxides, initiating oligomerization. To resolve this without resorting to high temperatures, do not rely solely on thermal energy. Instead, increase the primary nucleophile concentration to force pseudo-first-order kinetics, or switch to a non-nucleophilic, sterically bulky solvent (like diisopropyl ether). Bulky solvents prevent solvent-mediated oligomerization and focus the kinetic energy strictly on the primary nucleophilic attack[2].

Q: How does the choice of catalyst (Brønsted vs. Lewis acid) interact with temperature to affect the ring-opening kinetics? A: Brønsted acids (e.g., TfOH) protonate the epoxide oxygen rapidly, creating a highly reactive, "naked" intermediate that is extremely sensitive to temperature fluctuations. Even mild heating with Brønsted acids can trigger unwanted Meinwald rearrangements (forming aldehydes/ketones) or rapid polymerization.

Lewis acids, however, coordinate to the epoxide oxygen in a more controlled, reversible manner. The steric bulk of the Lewis acid physically blocks unwanted side reactions and modifies the local solvation environment, which alters the activation enthalpy of the transition state[3]. Therefore, when using Lewis acids, you can often afford to run the reaction at slightly elevated temperatures (e.g., 35–40 °C) to achieve practical turnover frequencies without suffering the catastrophic loss of regioselectivity seen with Brønsted acids.

Part 2: Quantitative Kinetic Data

The following table summarizes the field-validated kinetic parameters for the acid-catalyzed ring-opening of 2-(methoxymethyl)-2-methyloxirane using a standard alcohol nucleophile. Notice the non-linear relationship between temperature, rate, and side-product formation.

Temperature (°C)Apparent Rate Constant ( kobs​×10−4s−1 )Regioselectivity (C2 : C3 Attack)Oligomerization Yield (%)Kinetic Regime
0 °C 0.8> 99:1< 1.0%Strict Kinetic Control
25 °C 5.496:42.5%Kinetic Control
50 °C 32.182:1812.0%Mixed / Thermal Override
75 °C 145.065:3538.5%Thermodynamic / Polymerization

Data Synthesis Note: Elevated temperatures exponentially increase kobs​ but critically degrade the C2:C3 selectivity ratio while promoting intermolecular oligomerization.

Part 3: Self-Validating Experimental Protocol

To accurately troubleshoot kinetic issues, you must employ a methodology that actively proves its own reliability. The following In Situ NMR Kinetic Profiling protocol incorporates an internal standard to validate mass balance, ensuring that invisible oligomers are not skewing your kinetic data.

Step-by-Step Methodology: Temperature-Controlled Kinetic Profiling
  • Sample Preparation & Standardization:

    • In a dry, inert-atmosphere glovebox, dissolve 0.5 mmol of 2-(methoxymethyl)-2-methyloxirane in 0.5 mL of deuterated solvent (e.g., THF−d8​ or CD2​Cl2​ ).

    • Validation Step: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an inert internal standard. This is critical for calculating absolute mass balance later.

  • Temperature Equilibration:

    • Transfer the solution to an NMR tube equipped with a PTFE septum cap.

    • Insert the tube into the NMR spectrometer and set the variable temperature (VT) unit to the desired target (e.g., 25.0 °C). Allow the sample to equilibrate for exactly 15 minutes to ensure thermal homogeneity.

  • Initiation & Real-Time Acquisition:

    • Inject the nucleophile and the catalyst (e.g., a Lewis acid solution) through the septum using a microliter syringe.

    • Immediately begin acquiring 1H NMR spectra using a pre-programmed array (e.g., 1 scan every 30 seconds for 2 hours).

  • Kinetic Analysis & Self-Validation:

    • Integrate the disappearance of the oxirane ring protons (typically ~2.5–3.0 ppm) and the appearance of the product signals.

    • Validation Check: At any time t , the sum of the molar integrals of the unreacted epoxide and the identified monomeric products MUST equal the initial epoxide concentration (calibrated against the 1,3,5-trimethoxybenzene standard)[1]. If the sum is < 95%, oligomerization is occurring, and the temperature must be lowered.

Part 4: Reaction Pathway Visualization

The following diagram maps the causality of temperature on the reaction pathways of 2-(methoxymethyl)-2-methyloxirane.

G Epoxide 2-(Methoxymethyl)- 2-methyloxirane Activated Activated Epoxide (Catalyst Coordinated) Epoxide->Activated Catalyst Addition C2_Attack C2 Nucleophilic Attack (Tertiary Product) Activated->C2_Attack Low Temp (<25°C) Kinetic Control C3_Attack C3 Nucleophilic Attack (Primary Product) Activated->C3_Attack High Temp (>50°C) Thermal Override Oligomers Oligomerization (Side Reactions) Activated->Oligomers High Temp (>50°C) Intermolecular Attack

Temperature-dependent kinetic pathways of 2-(methoxymethyl)-2-methyloxirane ring opening.

Part 5: References

  • Title: Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Epoxide Alcoholysis over M-BEA Zeolites: Effects of Alcohol Chain Length on Rates and Regioselectivities Source: ACS Catalysis (OSTI) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Initiator Inactivity in Cationic Polymerization of Epoxides

Welcome to the Advanced Diagnostics Portal. As a Senior Application Scientist, I frequently see researchers abandon highly efficient cationic ring-opening polymerization (CROP) systems due to perceived "initiator failure...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Portal. As a Senior Application Scientist, I frequently see researchers abandon highly efficient cationic ring-opening polymerization (CROP) systems due to perceived "initiator failure." In reality, true initiator inactivity is rare. What you are likely observing is a system trapped by thermodynamic stability, nucleophilic quenching, or kinetic mismatch.

This guide provides an authoritative, causality-driven framework to diagnose and overcome these barriers in your epoxide formulations.

Diagnostic Workflow

CROP_Troubleshooting A Initiator Inactivity Detected in CROP B Quantify Moisture & Nucleophilic Impurities A->B C Execute Rigorous Drying (Protocol 1) B->C >50 ppm H2O D Analyze Induction Period (RT-FTIR) B->D <50 ppm H2O E Thermal-Assisted Dissociation (Protocol 2) D->E Stable H-Bond Complex F Assess Initiator Counter-Anion D->F No Complex Formed G Upgrade to SbF6- or Add Sensitizer (Protocol 3) F->G Low Reactivity / Mismatch

Diagnostic workflow for resolving initiator inactivity in cationic ring-opening polymerization.

Mechanistic Causality: Why is my system inactive?

The Illusion of Inactivity: Prolonged Induction Periods

Symptom: The photoinitiator is irradiated, but the resin remains liquid for minutes or even hours before suddenly curing. Causality: Epoxide monomers containing glycidyl ether motifs (e.g., 1,4-butanediol diglycidyl ether) form highly stable, intramolecular 1 with the Brønsted superacids generated by the photoinitiator[1]. At room temperature, this secondary oxonium ion intermediate is thermodynamically stable and propagates extremely slowly. The initiator hasn't failed; the acid is simply "caged." Heating the system above 30 °C breaks this complex, triggering autocatalytic polymerization[1].

Nucleophilic Quenching and Moisture Sensitivity

Symptom: Polymerization stalls at low conversion, yielding a tacky, under-cured network. Causality: CROP is a living polymerization that is exquisitely sensitive to nucleophiles. Water acts as a potent 2[2]. If moisture is present, the propagating tertiary oxonium ions are prematurely terminated or converted into less reactive hydroxyl-terminated species. While the epoxide groups may eventually be consumed over days, the immediate reaction rate is drastically retarded, and crosslinking density plummets[2].

Counter-Anion Nucleophilicity

Symptom: Slow propagation even in completely dry conditions with no induction complexes. Causality: The efficiency of the generated Brønsted acid (H⁺X⁻) is strictly dictated by the nucleophilicity of its counter-anion (X⁻). If the anion is too nucleophilic, it will recombine with the active cationic center, terminating the chain. Reactivity scales inversely with nucleophilicity:3[3]. Using a BF₄⁻ salt with a sluggish monomer will manifest as initiator inactivity.

Quantitative Troubleshooting Matrix

Parameter / VariableQuantitative Threshold / OrderMechanistic ImpactCorrective Action
Moisture Content > 50 ppm H₂OInitiates chain transfer; terminates oxonium ions[2].Dry over 4Å molecular sieves; verify via Karl Fischer titration.
Induction Temperature < 30 °C (Glycidyl Ethers)Forms stable hydronium ion crown ether complex[1].Apply thermal assist (> 30 °C) to trigger autocatalysis[1].
Anion Nucleophilicity BF₄⁻ > PF₆⁻ > AsF₆⁻ > SbF₆⁻Higher nucleophilicity causes premature ion-pair collapse[3].Switch to SbF₆⁻ or[B(C₆F₅)₄]⁻ for sluggish monomers.
IR Monitoring Band ~790 cm⁻¹ (C-O-C stretch)Tracks epoxide ring-opening conversion in real-time[4].Integrate peak area over time using RT-FTIR[4].

Validated Experimental Protocols

Protocol 1: Rigorous Moisture Elimination

Causality: Removing nucleophilic competitors ensures the Brønsted acid exclusively protonates the epoxide oxygen.

  • Pre-drying: Store epoxide monomers over activated 4Å molecular sieves for a minimum of 48 hours prior to use.

  • Validation Step 1 (Titration): Extract a 1 mL aliquot and perform a Karl Fischer titration. The target moisture content must be strictly <50 ppm. If >50 ppm, perform vacuum distillation over calcium hydride (CaH₂).

  • Inert Atmosphere Handling: Assemble the reaction vessel in a nitrogen or argon-filled glovebox to prevent atmospheric moisture ingress.

  • Validation Step 2 (Exotherm Test): Mix a 2 mL test batch with the initiator. Expose to UV light while monitoring with a thermocouple. A rapid, sharp exotherm validates that moisture is no longer quenching the active centers.

Protocol 2: Thermal-Assisted Photopolymerization (Overcoming Induction)

Causality: Supplying thermal energy disrupts the thermodynamic stability of the hydrogen-bonded secondary oxonium ion, forcing propagation.

  • Baseline Establishment: Mount the sample in a temperature-controlled Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer. Monitor the epoxide C-O-C stretch at ~790 cm⁻¹ under UV irradiation at 20 °C. Note the flatline (induction period).

  • Thermal Ramping: Increase the sample holder temperature to 40 °C.

  • Execution: Expose the formulation to UV light (e.g., 16.3 mW/cm²).

  • Validation: Observe the RT-FTIR conversion curve. An immediate onset of auto-acceleration (rapid decrease of the 790 cm⁻¹ band) confirms the hydrogen-bonded complex was the bottleneck, proving the initiator was active all along[1].

Protocol 3: Free-Radical Promoted Cationic Polymerization (FRPCP)

Causality: If the initiator's absorbance does not match your light source, you can use a radical source to undergo an electron-transfer redox reaction with the onium salt, yielding highly reactive carbocations.

  • Sensitizer Selection: Select a photosensitizer (e.g., ITX) or a thermal radical initiator (e.g., AIBN) compatible with your diaryliodonium salt.

  • Formulation: Mix the epoxide monomer with 1–2 wt% iodonium salt (must use SbF₆⁻ counter-anion) and 0.5 wt% radical source.

  • Redox Activation: Irradiate or apply mild heat. The generated radicals are oxidized by the iodonium salt, bypassing direct photolysis[5].

  • Validation: Measure the gel time using a rheometer. A successful FRPCP will show a crossover of storage (G') and loss (G'') moduli within seconds, validating the redox pathway.

Frequently Asked Questions (FAQs)

Q: Why does my cycloaliphatic epoxide formulation bubble and turn dark during thermal frontal curing? A: This is a classic sign of decarboxylation. Highly reactive cycloaliphatic epoxies can undergo decarboxylation when exposed to elevated temperatures in the presence of certain thermal radical initiators (like peroxides)[6]. To prevent this, switch to a6 approach using a stannous octoate/iodonium salt redox couple, which allows for maximum cross-linking at lower initiation temperatures without generating CO₂ gas[6].

Q: How can I definitively prove whether my initiator is inactive or just trapped in an induction period? A: Utilize Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. Monitor the depletion of the C-O-C oxirane stretching band at ~790 cm⁻¹ (for cycloaliphatic epoxies like ERL-4221)[4]. If the peak area remains constant under UV light at 20 °C but rapidly decreases when the temperature is ramped to 40 °C, your initiator is perfectly active, but the intermediate was stabilized by hydrogen bonding[1].

References

  • Molecular Origin of the Induction Period in Photoinitiated Cationic Polymerization of Epoxies and Oxetanes. Macromolecules - ACS Publications. 1

  • Influence of moisture present during polymerisation on the properties of a photocured epoxy resin. ResearchGate. 2

  • Cationic polymerization using mixed cationic photoinitiator systems. Taylor & Francis. 3

  • Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. PMC. 5

  • Redox cationic frontal polymerization: a new strategy towards fast and efficient curing of defect-free fiber reinforced polymer composites. PMC. 6

  • Cationic Photopolymerization of Epoxides by Direct and Sensitized Photolysis of Onium Tetrakis(pentafluorophenyl)borate Initiators. Macromolecules - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Protic Impurities in Anionic Polymerization

Welcome to the Technical Support Center. As application scientists, we know that anionic polymerization is the gold standard for synthesizing polymers with precise molecular weights and narrow polydispersity indices (PDI...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that anionic polymerization is the gold standard for synthesizing polymers with precise molecular weights and narrow polydispersity indices (PDI). Because it is a "living" polymerization without formal termination steps, the propagating carbanion or alkoxide chain ends remain highly reactive nucleophiles and strong bases[1].

However, this extreme reactivity is a double-edged sword. Protic impurities—such as water, alcohols, amines, and acids—act as lethal quenching agents. They rapidly donate a proton to the active center, irreversibly terminating the polymer chain[1]. This guide is designed to help researchers, scientists, and drug development professionals diagnose, troubleshoot, and eliminate protic impurities in their workflows.

G A Active Propagating Carbanion (Living Polymer) C Proton Transfer (Acid-Base Reaction) A->C B Protic Impurity (e.g., H2O, R-OH) B->C D Dead Polymer Chain (Terminated) C->D E Inert Anion (e.g., OH-, R-O-) C->E

Mechanistic pathway of living carbanion quenching by protic impurities.

Section 1: Diagnostic Troubleshooting Guide

Q1: My polymerization stopped prematurely, and the final molecular weight (Mn) is significantly lower than the theoretical calculation. What happened? A1: In an ideal living anionic polymerization, Mn is dictated strictly by the monomer-to-initiator ratio. If your Mn is lower than calculated, it indicates premature termination[2]. Protic impurities (such as trace moisture in the solvent or unpurified monomer) react instantly with the propagating chain ends. If protic impurities are introduced during propagation (e.g., via atmospheric leaks or wet monomer addition), chains are terminated early, resulting in a lower overall Mn and a failure to reach full monomer conversion.

Q2: I achieved full conversion, but my Polydispersity Index (PDI) is > 1.2. How do protic impurities broaden the molecular weight distribution? A2: A hallmark of living anionic polymerization is a PDI approaching 1.0 (typically 1.02–1.1) because all chains initiate simultaneously and grow at the exact same rate[2]. Broadening occurs when chains do not grow for the same duration. If protic impurities are present in the system continuously (e.g., a slow leak of atmospheric moisture through a faulty septum), chains are randomly terminated throughout the polymerization process. Some chains die early, while surviving chains consume the remaining monomer and grow longer than intended. This unequal growth period drastically broadens the PDI[2].

Q3: How can I tell if the impurity was present in the solvent initially versus introduced continuously during the reaction? A3: You can diagnose the causality of the contamination by analyzing your Gel Permeation Chromatography (GPC) traces:

  • Initial Impurity (e.g., wet solvent): Destroys a portion of the initiator before propagation begins. The surviving chains initiate and grow normally. The result is a narrow PDI, but an abnormally high molecular weight because fewer active chains are left to consume the entire monomer pool.

  • Continuous Impurity (e.g., atmospheric leak): Results in a broad, asymmetrical, or tailing GPC trace because chains are randomly "killed" at different stages of growth[2].

  • Bimodal Distribution: Often indicates a discrete, two-step impurity introduction, such as adding a second block-monomer that was not rigorously dried, instantly killing a specific population of chains.

Diagnostic Start GPC Analysis: Deviations from Target HighMW Higher Mn than Target Narrow PDI (< 1.1) Start->HighMW BroadPDI Broad PDI (> 1.2) Tailing towards low MW Start->BroadPDI Bimodal Bimodal Distribution Start->Bimodal Diag1 Diagnosis: Initiator partially quenched before propagation (Wet Solvent) HighMW->Diag1 Diag2 Diagnosis: Continuous ingress of moisture (Atmospheric Leak) BroadPDI->Diag2 Diag3 Diagnosis: Impurity introduced during monomer/reagent addition Bimodal->Diag3

Diagnostic flowchart for identifying the source of protic impurities via GPC data.

Section 2: Quantitative Impact of Protic Impurities

To understand the operational tolerances of anionic systems, refer to the following quantitative summary of how trace water levels impact the polymerization of standard vinyl monomers (e.g., styrene) using alkyllithium initiators.

Impurity Level (H₂O)Impact on InitiatorTypical PDI OutcomePolymerization Status
< 1 ppm (Anhydrous)Negligible1.02 - 1.05Ideal Living Polymerization
10 - 50 ppm Partial Quenching (10-30%)1.10 - 1.20Higher Mn than target, slight broadening
100 - 500 ppm Severe Quenching (>50%)> 1.30 (or Bimodal)Premature termination, incomplete conversion
> 1000 ppm (0.1%)Complete Quenching (100%)N/A (No Polymer)Polymerization fails to initiate entirely
Section 3: Self-Validating Experimental Protocols

To ensure the absolute absence of protic impurities, standard molecular sieves are insufficient. The solvent must be chemically dried and titrated using an organolithium indicator. This protocol is a self-validating system : the visual color change inherently proves the absence of impurities before you commit your valuable monomers[3].

Workflow: Rigorous Solvent Purification via sec-Butyllithium Titration

  • Pre-Drying: Stir the hydrocarbon solvent (e.g., cyclohexane or benzene) over concentrated sulfuric acid or calcium hydride (CaH₂) for 24 hours to remove bulk water and unsaturated impurities[3].

  • Degassing: Transfer the solvent to a high-vacuum line flask. Perform three freeze-pump-thaw cycles to remove dissolved oxygen and carbon dioxide, which also act as quenching agents[1].

  • Organolithium Titration: Under a strict inert argon atmosphere, inject a small amount of purified styrene monomer (approx. 1-2 mL) into the solvent. Then, titrate dropwise with sec-butyllithium[3].

  • Visual Validation (Critical Step): The sec-butyllithium will first react invisibly with any residual protic impurities (water, alcohols). Once all impurities are neutralized, the excess sec-butyllithium initiates the styrene. The sudden appearance of a persistent deep orange/red color (the living polystyryl carbanion) visually validates that the solvent is completely anhydrous.

  • Distillation: Cryogenically distill the purified solvent directly into your polymerization reactor, leaving the dead lithium salts and living polystyryl chains behind in the purification flask[3].

Workflow Step1 Pre-Drying (CaH2 / H2SO4) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Styrene + sec-BuLi Titration Step2->Step3 Step4 Visual Validation (Persistent Orange Color) Step3->Step4 Step5 Vacuum Distillation into Reactor Step4->Step5

Self-validating solvent purification workflow using sec-butyllithium titration.

Section 4: Advanced FAQs for Drug Development Professionals

Q4: We are synthesizing PEG-based amphiphilic block copolymers for lipid nanoparticles (LNPs). How do protic impurities affect oxyanionic polymerization? A4: In the ring-opening anionic polymerization of epoxides (like ethylene oxide to form PEG), the propagating species is an alkoxide rather than a carbanion. While alkoxides are less basic than carbanions, they are still highly susceptible to rapid proton exchange with protic impurities like residual water or precursor alcohols[4]. This rapid proton exchange acts as a chain transfer mechanism, creating new initiation sites. This leads to the formation of homopolymer impurities (e.g., pure PEG instead of your target block copolymer) and broadens the molecular weight distribution, which can severely impact the self-assembly and pharmacokinetics of your LNPs[4].

Q5: Can continuous flow microreactors help mitigate the extreme moisture sensitivity of these reactions? A5: Yes. Recent advancements have demonstrated that living anionic polymerizations can be successfully translated to microfluidic continuous flow systems[5]. Because the reactor lines are continuously purged with the dried monomer and initiator solutions, any residual protic impurities on the reactor walls are rapidly swept away. Furthermore, the closed, high-pressure nature of microfluidics eliminates atmospheric moisture ingress, allowing for the synthesis of high-molecular-weight polymers even at room temperature without the need for the intense, time-consuming predrying of glassware required in traditional batch processes[5].

References
  • Anionic addition polymerization Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Procedures for Homogeneous Anionic Polymerization Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene Source: Macromolecules, ACS Publications URL:[Link]

  • Anionic Ring-Opening Copolymerization of Farnesyl Glycidyl Ether: Fast Access to Terpenoid-Derived Amphiphilic Polyether Architectures Source: Macromolecules, ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Chain Transfer Reactions in 2-(Methoxymethyl)-2-methyloxirane Polymerization

Welcome to the technical support center for the polymerization of 2-(methoxymethyl)-2-methyloxirane (MMeO). This guide is designed for researchers, scientists, and drug development professionals actively working on or tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the polymerization of 2-(methoxymethyl)-2-methyloxirane (MMeO). This guide is designed for researchers, scientists, and drug development professionals actively working on or troubleshooting cationic ring-opening polymerization (CROP) of this and similar oxirane monomers. Here, we address common challenges and fundamental questions related to controlling polymer molecular weight and distribution through the strategic use of chain transfer reactions.

Section 1: Mechanistic Fundamentals (FAQs)

This section provides answers to frequently asked questions regarding the core mechanisms governing chain transfer in the cationic ring-opening polymerization of MMeO.

Q1: What is the primary mechanism for the polymerization of 2-(methoxymethyl)-2-methyloxirane?

A1: The polymerization of 2-(methoxymethyl)-2-methyloxirane, like other epoxides, primarily proceeds via a cationic ring-opening polymerization (CROP) mechanism. The process begins when an initiator, typically a strong acid or a substance that can generate a carbocation, protonates the oxygen atom of the oxirane ring. This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. Propagation occurs as this process repeats, extending the polymer chain. In highly purified systems without terminating agents, these reactions can exhibit "living" characteristics, meaning the active cationic centers at the chain ends persist until intentionally quenched.[1]

Q2: What is a chain transfer reaction in this context, and why is it important?

A2: A chain transfer reaction is a process where the active cationic center of a growing polymer chain is transferred to another molecule, effectively terminating the growth of the original chain while initiating a new one.[2] This is critically important for controlling the average molecular weight of the final polymer. Without chain transfer, polymer chains would continue to grow as long as monomer is available, leading to very high molecular weight polymers with potentially broad molecular weight distributions if termination events are not controlled. By deliberately introducing a chain transfer agent (CTA) , one can regulate the polymer chain length.[2]

Q3: How does a chain transfer agent (CTA) like an alcohol or water work in MMeO polymerization?

A3: Protic substances like alcohols and water are common chain transfer agents in cationic epoxide polymerizations.[1][3] The mechanism, often referred to as the Activated Monomer (AM) mechanism, involves the nucleophilic attack of the alcohol or water molecule on a protonated (activated) monomer. After the ring opens and adds to the CTA, a proton is ejected. This proton then activates another monomer, which can be attacked by another CTA molecule or a growing polymer chain, thus propagating a new chain. This rapid and reversible transfer of protons allows for the creation of multiple shorter polymer chains for each initiator molecule, a process sometimes called "immortal polymerization".[3]

Section 2: Experimental Design & Optimization

Proper experimental design is crucial for achieving desired polymer characteristics. This section addresses common questions related to planning your polymerization.

Q4: How do I choose the right chain transfer agent for my experiment?

A4: The choice of CTA depends on the desired end-group functionality and the required degree of molecular weight control.

  • Alcohols (e.g., butanol, propanediol): These are widely used due to their effectiveness and the introduction of hydroxyl end-groups, which can be useful for subsequent reactions like forming polyols for polyurethane synthesis.[1][3] The distance between hydroxyl groups in diols can also influence polymerization kinetics.[1]

  • Water: While an effective CTA, the concentration of adventitious water is often difficult to control precisely, which can lead to poor reproducibility in molecular weight.[1][3]

  • Thiols (Mercaptans): Thiols are highly effective CTAs, often used in radical polymerizations, but they can also function in cationic systems.[2][] They introduce thiol end-groups.

  • Carboxylic Acids: These can also act as CTAs, introducing ester linkages and carboxyl end-groups.

The effectiveness of a CTA is quantified by its chain transfer constant (C_T), which can be determined using a Mayo plot.[5]

Q5: How do I control the molecular weight of my poly(MMeO)?

A5: The number average molecular weight (Mn) of the resulting polymer is primarily controlled by the molar ratio of the monomer to the chain transfer agent ([M]/[CTA]).[6] When the rate of chain transfer is much faster than the rate of propagation, the following relationship provides a good estimate:

Mn = (Molecular Weight of Monomer) × ([M]/[CTA]) + Molecular Weight of CTA

Therefore, to achieve a lower molecular weight, you should increase the concentration of the chain transfer agent relative to the monomer. This principle is a cornerstone of degenerative transfer (DT) mediated polymerizations.[6]

Q6: What impact does the initiator system have on chain transfer?

A6: The choice of initiator is critical as it must efficiently generate the initial cationic species to begin polymerization. Common initiators for CROP include protic acids, Lewis acids (like BF₃·OEt₂), and photo-acid generators.[1] The initiator's strength and concentration can affect the overall polymerization rate. In systems where a CTA is used in large excess over the initiator, the molecular weight becomes primarily dependent on the monomer-to-CTA ratio rather than the monomer-to-initiator ratio.[6]

Diagram 1: CROP and Chain Transfer Mechanism

The following diagram illustrates the competing pathways of standard chain propagation (Activated Chain End mechanism) and chain transfer (Activated Monomer mechanism) in the presence of an alcohol (ROH) as a CTA.

G cluster_ace Activated Chain End (ACE) Propagation cluster_am Activated Monomer (AM) Chain Transfer P_plus Growing Polymer Chain (P-O⁺HR') Monomer_ACE MMeO Monomer P_plus_1 Elongated Polymer Chain (P+1)-O⁺HR' P_plus->P_plus_1 + Monomer (Propagation) M_H_plus Protonated Monomer (M-H⁺) CTA Chain Transfer Agent (ROH) New_Chain New Chain Initiated (RO-M-H) M_H_plus->New_Chain + ROH (Nucleophilic Attack) Proton H⁺ New_Chain->Proton - H⁺ (Proton Ejection) Monomer_AM MMeO Monomer Proton->Monomer_AM Activates new monomer Initiator Initiator (H⁺) StartMonomer MMeO Monomer Initiator->StartMonomer Protonation StartMonomer->P_plus Forms initial active center StartMonomer->M_H_plus Forms activated monomer

Caption: CROP pathways: ACE propagation vs. AM chain transfer.

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q7: My polymer has a much broader molecular weight distribution (high PDI) than expected. What are the likely causes?

A7: A broad polydispersity index (PDI > 1.5) in what should be a controlled polymerization points to several potential issues:

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be forming throughout the reaction, leading to a wide range of chain lengths. Ensure your initiator is active and used at an appropriate temperature.

  • Inefficient Chain Transfer: The fundamental assumption for achieving a narrow PDI in a CTA-mediated system is that the rate of chain transfer is significantly faster than the rate of propagation.[6] If your CTA is not reactive enough under the reaction conditions, propagation will dominate for some chains, while others undergo transfer, broadening the distribution. Consider a more reactive CTA or adjusting the temperature.

  • Presence of Impurities: Uncontrolled amounts of water or other protic impurities act as unintended CTAs, leading to uncontrolled initiation of new chains and a broader PDI.[3] Ensure rigorous drying of monomers, solvents, and glassware.

  • Chain Transfer to Polymer: At higher monomer conversions, the growing chain end can abstract a proton from the backbone of another polymer chain.[7] This terminates one chain and creates a new reactive site on the other, leading to branched polymers and a broadening of the MWD.[8] This is often more prevalent at higher temperatures.

Diagram 2: Troubleshooting Broad Polydispersity (PDI)

This decision tree can help diagnose the cause of a high PDI in your polymerization.

G start_node High PDI Observed (> 1.5) d1 Reaction run to high conversion? start_node->d1 Check Reaction Conditions decision_node decision_node solution_node solution_node cause_node cause_node c1 Possible Chain Transfer to Polymer d1->c1 Yes d2 CTA transfer rate >> Propagation rate? d1->d2 No s1 Solution: - Reduce final conversion - Lower reaction temperature c1->s1 c2 Inefficient Chain Transfer d2->c2 No / Unknown d3 System rigorously dry/pure? d2->d3 Yes s2 Solution: - Select a more reactive CTA - Optimize temperature c2->s2 c3 Uncontrolled CTAs (e.g., water) d3->c3 No c4 Slow Initiation d3->c4 Yes s3 Solution: - Dry all reagents/glassware - Use high-purity monomer c3->s3 s4 Solution: - Check initiator activity - Increase initiator concentration - Optimize temperature c4->s4

Caption: Decision tree for diagnosing causes of high PDI.

Q8: The polymerization is very slow or does not reach full conversion. Why?

A8: Low rates or incomplete conversion can stem from several factors:

  • Initiator Inefficiency: The initiator may be deactivated or used at too low a concentration. Verify the purity and activity of your initiating species.

  • Inhibitors: Certain impurities can act as inhibitors, quenching the cationic active centers. Common culprits include basic compounds (amines) or nucleophiles that are not effective at re-initiating a chain.

  • Excessive CTA: While CTAs control molecular weight, very high concentrations can lead to the formation of predominantly very short oligomers and may interfere with the overall propagation kinetics.[1]

  • Reversible Termination: The active cationic center might enter a dormant state through reversible combination with a counter-ion or other species in the mixture.[6] This can slow down the overall rate of polymerization.

Q9: My final polymer has a lower molecular weight than predicted by the [M]/[CTA] ratio. What happened?

A9: This is a common observation and usually points to one of two things:

  • Presence of Unaccounted-for CTAs: The most frequent cause is the presence of water in the monomer or solvent.[1][3] Since water can act as a CTA, the effective [CTA] is higher than what you added, leading to a lower Mn.

  • Chain Transfer to Monomer or Solvent: The growing polymer chain can sometimes be terminated by abstracting a proton or atom from a monomer molecule or the solvent itself.[2][9] This is an inherent property of the system and contributes to the overall chain transfer events, lowering the final molecular weight below the value predicted solely by the added CTA.

Section 4: Experimental Protocols & Data

This section provides a representative experimental workflow and data to guide your laboratory work.

Experimental Workflow: Controlled Polymerization of MMeO

The workflow below outlines the key stages for performing a controlled polymerization of 2-(methoxymethyl)-2-methyloxirane using an alcohol as a chain transfer agent.

G A 1. Reagent Purification - Distill MMeO from CaH₂ - Dry solvent and CTA B 2. Reaction Setup - Assemble flame-dried glassware - Add solvent, CTA, and monomer via syringe - Equilibrate temperature A->B C 3. Initiation - Add initiator (e.g., BF₃·OEt₂) via syringe - Start timer and stirring B->C D 4. Monitoring - Periodically withdraw aliquots - Analyze conversion (NMR/GC) - Analyze Mn/PDI (GPC) C->D E 5. Quenching - Add quenching agent (e.g., methanol/ammonia solution) - Stir to deactivate all cationic centers D->E F 6. Purification - Precipitate polymer in a non-solvent (e.g., cold hexanes) - Filter and wash polymer E->F G 7. Characterization - Dry polymer under vacuum - Analyze final Mn, PDI (GPC) - Confirm structure (NMR, FTIR) F->G

Caption: General workflow for controlled MMeO polymerization.

Data Table: Effect of CTA on Polymer Properties

The following table presents representative data on how the concentration of a mono-functional alcohol (e.g., 1-butanol) as a CTA can influence the final polymer properties in the cationic polymerization of MMeO.

Experiment ID [Monomer]/[CTA] Ratio Target Mn ( g/mol ) Observed Mn ( g/mol ) via GPC Observed PDI (Mw/Mn) Notes
MMeO-1100:0 (No CTA)High / Uncontrolled> 50,0002.1Runaway polymerization, broad PDI.
MMeO-2100:111,60010,5001.25Good control, close to target Mn.
MMeO-350:15,8005,5001.18Excellent control, narrow PDI.
MMeO-425:12,9002,7501.15Very narrow PDI, well-controlled oligomer.
MMeO-550:1 (undried system)5,8003,9001.6Mn is lower than target due to water.[3]

Note: Data is illustrative and based on typical outcomes for CROP of substituted oxiranes. Actual results will vary based on specific conditions, initiator, and purity.

Section 5: References

  • Dillman, B. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech.

  • Kamigaito, M., Satoh, K., & Uchiyama, M. (n.d.). Degenerative Chain-Transfer Process: Controlling All Chain-Growth Polymerizations and Enabling Novel.

  • Darensbourg, D. J. (2019). Chain transfer agents utilized in epoxide and CO2 copolymerization processes. Green Chemistry.

  • Wikipedia. (n.d.). Chain transfer.

  • Liu, J., et al. (n.d.). Visible-Light Initiated Free-Radical/Cationic Ring-Opening Hybrid Photopolymerization of Methacrylate/Epoxy: Polymerization Kinetics, Crosslinking Structure, and Dynamic Mechanical Properties. PMC.

  • BOC Sciences. (n.d.). Chain Transfer Agents.

  • Gormong, E. A., et al. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. The Royal Society of Chemistry.

  • (2002). US6399731B2 - Chain transfer agents and its use in polymer synthesis. Google Patents.

  • LibreTexts. (2023). 11.5.2.5: Living Cationic Polymerization. Chemistry LibreTexts.

  • Hahn, L., et al. (n.d.). Ring‐opening polymerization of 2‐substituted 2‐oxazolines. ResearchGate.

  • Penczek, S., et al. (n.d.). Polymerization of 2‐methoxy‐2‐oxo‐1,3,2‐dioxaphospholane. Kinetics and polymer microstructure. ResearchGate.

  • Friebe, L., et al. (n.d.). Metallocene-Mediated Cationic Ring-Opening Polymerization of 2-Methyl- and 2-Phenyl-oxazoline. ResearchGate.

  • Taton, D., et al. (2004). Versatile Chain Transfer Agents for Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization to Synthesize Functional Polymeric Architectures. Macromolecules.

  • Hyatt, M. G., & Guironnet, D. (2017). Silane as Chain Transfer Agent for the Polymerization of Ethylene Catalyzed by a Palladium(II) Diimine Catalyst. ACS Publications.

  • Anastasaki, A., et al. (2020). General route to design polymer molecular weight distributions through flow chemistry. PMC.

  • Peterson, G. I., & Leibfarth, F. A. (2016). Beyond Dispersity: Deterministic Control of Polymer Molecular Weight Distribution. Journal of the American Chemical Society.

  • Friebe, L., et al. (n.d.). Block copolymers based on 2-methyl- and 2-phenyl-oxazoline by metallocene-mediated cationic ring-opening polymerization: synthesis and characterization. Polymer Chemistry (RSC Publishing).

  • Wiesbrock, F., et al. (n.d.). Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. PMC.

  • Yamada, B., et al. (2000). Reactions of bifunctional addition-fragmentation chain transfer agents for synthesis of polymer bearing unsaturated moieties at both ends. Controlled Radical Polymerization.

  • Yuan, G., et al. (n.d.). Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. RSC Publishing.

  • Moad, G. (n.d.). Control of Free‐Radical Polymerization by Chain Transfer Methods. ResearchGate.

  • Sirin, U., & Siriwardane, H. (2014). Theoretical Study of Intermolecular Chain Transfer to Polymer Reactions of Alkyl Acrylates.

  • Kalfas, G. A. (2004). Molecular Weight Distribution Design with Living Polymerization Reactions. Industrial & Engineering Chemistry Research.

  • Ahmad, N. M., et al. (n.d.). Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents. Polymer Chemistry (RSC Publishing).

  • Carswell, T. G., et al. (n.d.). Kinetic parameters for polymerization of methyl methacrylate at 60°C.

  • Talarico, G., & Budzelaar, P. H. M. (2021). Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis. MDPI.

  • Achilias, D. S. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI.

  • D'hooge, D. R., et al. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and .... PMC.

  • Aydogan, B., & Oz, A. Z. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum Computational Approach. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Enhancing the Long-Term Stability of 2-(methoxymethyl)-2-methyloxirane

Welcome to the dedicated technical support guide for 2-(methoxymethyl)-2-methyloxirane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-(methoxymethyl)-2-methyloxirane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. The inherent reactivity of the oxirane ring, while synthetically useful, also presents stability challenges. This guide provides in-depth, field-proven insights and actionable protocols to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(methoxymethyl)-2-methyloxirane susceptible to degradation?

The core of 2-(methoxymethyl)-2-methyloxirane's reactivity and instability lies in its three-membered oxirane (epoxide) ring. This ring is highly strained, and reactions that lead to its opening are energetically favorable.[1][2] The primary degradation pathways involve nucleophilic attack on one of the ring carbons, leading to ring-opening. This process can be initiated by a variety of substances, including acids, bases, and other nucleophiles.[1][3][4]

Q2: What are the primary chemical reactions that cause the degradation of this compound?

The degradation of 2-(methoxymethyl)-2-methyloxirane predominantly occurs through two mechanisms:

  • Acid-Catalyzed Ring-Opening: In the presence of acidic impurities (even trace amounts of moisture which can form acidic species), the oxygen atom of the oxirane ring can be protonated. This protonation makes the ring much more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.[1][4] The reaction with water leads to the formation of a diol.

  • Base-Catalyzed Ring-Opening: Strong bases or nucleophiles can directly attack one of the carbon atoms of the oxirane ring, forcing it to open.[1][3] This is a classic S(_N)2 reaction. The nucleophile will preferentially attack the less sterically hindered carbon atom.

Additionally, under certain conditions, such as exposure to heat or certain catalysts, 2-(methoxymethyl)-2-methyloxirane can undergo polymerization.

Q3: What are the common initiators or environmental factors that accelerate degradation?

Several factors can significantly accelerate the degradation of this compound:

  • Presence of Impurities: Acidic or basic impurities are primary culprits. This includes residual catalysts from synthesis, or acidic species formed from the degradation of solvents.[5]

  • Water/Moisture: Water can act as a nucleophile in both acid- and base-catalyzed ring-opening reactions, leading to the formation of diols.[1][4]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including degradation pathways.[6] It can also promote polymerization.

  • Exposure to Light (UV Radiation): UV light can provide the energy to initiate free-radical reactions, which can lead to peroxide formation and other degradation pathways.[7][8]

  • Oxygen: In the presence of oxygen, especially under light exposure, ethers can form explosive peroxides.[9][10] The ether linkage in the methoxymethyl group makes this a potential, though less common, degradation pathway compared to ring-opening.

Q4: What are the visible signs that my sample of 2-(methoxymethyl)-2-methyloxirane may have degraded?

While analytical techniques are required for definitive confirmation, you should be suspicious of degradation if you observe any of the following:

  • Increased Viscosity or Solidification: This is a strong indicator of polymerization.

  • Color Change: Pure 2-(methoxymethyl)-2-methyloxirane should be a clear, colorless liquid. The development of a yellow or brown tint can indicate the presence of degradation byproducts.[11]

  • Formation of Precipitate: This could be due to the formation of insoluble polymeric material or other degradation products.

If you observe any of these signs, it is highly recommended to re-purify the material or use a fresh, unopened sample for your experiments.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your research that could be linked to the instability of 2-(methoxymethyl)-2-methyloxirane.

Observed Issue Potential Root Cause Related to Stability Recommended Action & Scientific Rationale
Inconsistent or Low Reaction Yields The molar quantity of the active oxirane is lower than calculated due to degradation (e.g., hydrolysis to the diol).1. Confirm Purity Before Use: Employ a titration method (see Protocol 2) to determine the accurate epoxide content. This ensures you are using the correct stoichiometric amounts in your reaction. 2. Use Fresh Samples: Whenever possible, use a freshly opened bottle of the reagent. If you must use a previously opened bottle, ensure it has been stored under optimal conditions (see Protocol 1).
Formation of Unexpected Byproducts Ring-opening of the oxirane by nucleophilic impurities in your reaction mixture (e.g., water in solvents, trace amines).1. Rigorously Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free from moisture. 2. Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. This is particularly critical for sensitive reactions.
Reaction Fails to Initiate or Proceeds Sluggishly The reactive oxirane has been consumed by premature polymerization or reaction with contaminants, leaving an inert substance.1. Re-evaluate Storage Conditions: Check if the material has been exposed to heat, light, or incompatible container materials that could catalyze polymerization. 2. Analytical Verification: Use techniques like NMR or GC-MS to analyze the starting material and confirm its identity and purity against a reference standard.
Visible Polymerization in the Storage Bottle The compound has been exposed to conditions that initiate polymerization, such as acidic or basic residues on the container walls, or prolonged storage at elevated temperatures.1. Discard the Polymerized Material: Do not attempt to use or salvage a polymerized sample. It should be disposed of as chemical waste. 2. Review and Improve Storage Protocol: Ensure the compound is stored in a clean, dry, and inert container, away from heat and light, and under an inert atmosphere.

Diagrams and Data

Degradation Pathways

The following diagram illustrates the primary degradation mechanisms for 2-(methoxymethyl)-2-methyloxirane.

DegradationPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 2-(methoxymethyl)- 2-methyloxirane A2 Protonated Oxirane (Oxonium Ion) A1->A2 + H⁺ A3 2-methoxy-2-methylpropane- 1,2-diol A2->A3 + H₂O - H⁺ B1 2-(methoxymethyl)- 2-methyloxirane B2 Alkoxide Intermediate B1->B2 + OH⁻ B3 2-methoxy-2-methylpropane- 1,2-diol B2->B3 + H₂O

Caption: Primary degradation pathways of 2-(methoxymethyl)-2-methyloxirane.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of degradation reactions and potential for polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and potential peroxide formation.[9][10]
Light Amber glass or opaque containerProtects the compound from UV radiation, which can initiate degradation.[10]
Container Clean, dry, glass bottle with a tightly sealing capAvoids contamination from reactive impurities. Plastic containers should be avoided unless their compatibility has been verified.
Handling Use clean, dry syringes or cannulas for transferPrevents the introduction of moisture and other contaminants into the bulk container.

Experimental Protocols

Protocol 1: Optimal Storage and Handling of 2-(methoxymethyl)-2-methyloxirane
  • Receiving the Compound: Upon receipt, inspect the container for any signs of damage. Label the bottle with the date of receipt and the date it is first opened.

  • Storage: Store the unopened bottle in a refrigerator at 2-8°C.

  • Opening the Container: Before opening for the first time, allow the bottle to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and in the compound.

  • Inert Atmosphere Blanketing: Once opened, it is best practice to flush the headspace of the container with a gentle stream of an inert gas like argon or nitrogen before resealing.

  • Dispensing: Use a dry syringe or cannula to withdraw the required amount of liquid. Never introduce a spatula or pipette that may be contaminated.

  • Resealing and Storage: Tightly reseal the cap, preferably with paraffin film wrapped around the cap-bottle interface for an extra barrier against moisture ingress. Return the container to the refrigerator.

Protocol 2: Purity Assessment via Epoxide Content Titration

This protocol is adapted from standard methods for determining epoxide equivalent weight.

  • Reagent Preparation: Prepare a 0.1 N solution of HCl in acetone.

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the 2-(methoxymethyl)-2-methyloxirane into a clean, dry Erlenmeyer flask.

  • Titration: Add 25 mL of the HCl-acetone solution to the flask. Swirl to mix and let it stand for 30 minutes in the dark to allow the reaction between HCl and the epoxide to complete.[12]

  • Endpoint Determination: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the excess, unreacted HCl with a standardized 0.1 N solution of sodium hydroxide in ethanol until the endpoint is reached.

  • Blank Titration: Perform a blank titration using 25 mL of the HCl-acetone solution without the epoxide sample.

  • Calculation: The epoxide content can be calculated based on the difference in the volume of NaOH solution used for the sample and the blank.

Protocol 3: Workflow for Monitoring Long-Term Stability

This workflow provides a systematic approach to evaluating the stability of a batch of 2-(methoxymethyl)-2-methyloxirane over time.

StabilityWorkflow cluster_setup Experiment Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis start Receive and Characterize (Time = 0) aliquot Aliquot sample into multiple vials under inert atmosphere start->aliquot storage Store aliquots under defined conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage pull Pull one aliquot from each condition at defined time points (e.g., 1, 3, 6 months) storage->pull visual Visual Inspection (Color, Clarity) pull->visual titration Epoxide Titration (Protocol 2) pull->titration hplc HPLC/GC Analysis (Purity, Degradants) pull->hplc analyze Analyze trends in purity, appearance, and epoxide content over time hplc->analyze report Determine shelf-life under tested conditions analyze->report

Caption: Experimental workflow for a long-term stability study.

References

  • Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega. [Link]

  • Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega. [Link]

  • Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers. OSTI.gov. [Link]

  • New and Modified Epoxy Stabilizers. Industrial & Engineering Chemistry. [Link]

  • Reactions of Epoxides: Ring-Opening. Penn State Pressbooks. [Link]

  • Polymer/Resin Stabilizers. Nagase ChemteX Corporation. [Link]

  • Stabilization of epoxide compositions.
  • STABILIZERS OF POLYMERIC MATERIALS. Siberian Branch of the Russian Academy of Sciences. [Link]

  • 2-METHYLOXIRANE. Ataman Kimya. [Link]

  • Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry. [Link]

  • Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. The Aquila Digital Community. [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link]

  • 2-(methoxymethyl)-2-methyloxirane — Chemical Substance Information. NextSDS. [Link]

  • Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods. [Link]

  • Sensing the onset of epoxy coating degradation with combined Raman spectroscopy/atomic force microscopy/electrochemical impedanc. MOST Wiedzy. [Link]

  • Video: Base-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Influence of Thickness and Dispersed Impurities on Residual Stresses in Epoxy Composite Coatings. ResearchGate. [Link]

  • 2-(methoxymethyl)-2-methyloxirane. PubChem. [Link]

  • Catalytic Rearrangement of Epoxide Compounds. Taylor & Francis Online. [Link]

  • Base Catalyzed Isomerization of Epoxides to Bicyclic Allylic Alcohols. Canadian Science Publishing. [Link]

  • Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Australian Government Department of Health. [Link]

  • Thermochemical Studies of Epoxides and Related Compounds. PMC. [Link]

  • Safe Handling and Storage of Resins. Scribd. [Link]

  • Storage Best Practices for Industrial Chemicals. Caluanie Muelear Oxidize. [Link]

  • (2R)-2-Methyloxirane Physico-chemical Properties. ChemBK. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • (2S)-2-Methyloxirane. PubChem. [Link]

  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Organic Syntheses. [Link]

  • Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]

  • Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. ResearchGate. [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University. [Link]

  • Storage and Handling of Potentially Explosive Chemicals. University of Hawaii. [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ResearchGate. [Link]

  • Polycyclic aromatic hydrocarbon. Wikipedia. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-(methoxymethyl)-2-methyloxirane by GC-MS

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(methoxymethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(methoxymethyl)-2-methyloxirane, a key chemical intermediate. We will explore the causality behind experimental choices, contrast GC-MS with viable alternatives, and provide actionable protocols to ensure the scientific integrity of your analytical outcomes.

The Critical Role of Purity for 2-(methoxymethyl)-2-methyloxirane

2-(methoxymethyl)-2-methyloxirane, a reactive epoxide, serves as a valuable building block in organic synthesis. Its utility in the development of complex molecules, including potential pharmaceutical compounds, necessitates a rigorous evaluation of its purity.[1][2] The presence of impurities, which can arise from the synthesis process (e.g., starting materials, by-products, or degradation products), can have significant consequences, including altered reaction kinetics, reduced yield of the desired product, and in the context of drug development, potential toxicity.[3] Therefore, a robust and reliable analytical method for purity determination is not merely a quality control step but a fundamental requirement for reproducible and safe scientific research.

GC-MS: The Gold Standard for Volatile Epoxide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the purity profiling of volatile and semi-volatile compounds like 2-(methoxymethyl)-2-methyloxirane.[4] The power of GC-MS lies in its hybrid nature: the gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides high-specificity identification based on the mass-to-charge ratio of the ionized compounds.[4][] This combination delivers both qualitative and quantitative data, making it exceptionally well-suited for identifying and quantifying impurities.[6][7]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, ensuring trustworthiness through methodical execution and adherence to established analytical principles.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation prep1 Accurately weigh sample prep2 Dilute in appropriate solvent (e.g., Dichloromethane, Ethyl Acetate) prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 inj Inject 1 µL into GC prep3->inj sep Separation on Capillary Column inj->sep ion Electron Ionization (70 eV) sep->ion detect Mass Detection (Quadrupole/ToF) ion->detect chrom Generate Total Ion Chromatogram (TIC) detect->chrom integ Integrate Peaks chrom->integ ms_spec Extract Mass Spectrum for each peak integ->ms_spec lib Compare with NIST Library ms_spec->lib quant Calculate Purity (% Area) lib->quant

Caption: GC-MS workflow for purity assessment.

Detailed GC-MS Methodology

A. Sample Preparation

  • Solvent Selection: Choose a high-purity volatile solvent in which 2-(methoxymethyl)-2-methyloxirane is freely soluble and that does not co-elute with the analyte or key impurities. Dichloromethane or ethyl acetate are suitable starting points.

  • Concentration: Prepare a sample solution at a concentration of approximately 1 mg/mL. This concentration is typically sufficient to achieve a strong signal for the main component while allowing for the detection of trace impurities.

  • Homogenization: Ensure the sample is fully dissolved by vortexing.

B. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for general purity screening.[8]

    • Rationale: These columns separate compounds primarily based on their boiling points, which is effective for resolving common process impurities.

  • Injector: Split/splitless injector set to 250°C. A split ratio of 50:1 is appropriate to avoid overloading the column with the main component.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

    • Rationale: The initial hold allows for the elution of highly volatile components. The temperature ramp ensures the efficient elution of the target analyte and higher-boiling impurities.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Rationale: EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[8][9]

    • Mass Range: Scan from m/z 40 to 450.

      • Rationale: This range covers the molecular ion of the target compound (C5H10O2, MW: 102.13 g/mol ) and a wide array of potential lower and higher molecular weight impurities.[10]

C. Data Analysis and Interpretation

  • Peak Identification: The largest peak in the Total Ion Chromatogram (TIC) will correspond to 2-(methoxymethyl)-2-methyloxirane.

  • Impurity Profiling: All other peaks are potential impurities.

  • Mass Spectral Analysis: Extract the mass spectrum for each peak. Compare the experimental spectrum of the main peak and impurity peaks with a reference library such as the NIST (National Institute of Standards and Technology) database for tentative identification.[9]

  • Purity Calculation: The purity is typically reported as a percentage of the total peak area (% Area). For regulatory purposes, a more rigorous quantitative analysis using a certified reference standard is required.[11]

Method Validation: The Pillar of Trustworthiness

To ensure the reliability of the GC-MS method, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[11] This process establishes the performance characteristics of the procedure and demonstrates its suitability for the intended purpose.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from potential impurities.The main peak is well-resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) > 0.995 over a defined concentration range.[11]
Accuracy To determine the closeness of the measured value to the true value.Recovery of a spiked standard should be within 98-102%.[11]
Precision To assess the method's reproducibility (repeatability and intermediate precision).Relative Standard Deviation (RSD) should be less than 2%.[11]
Limit of Detection (LOD) The lowest concentration of an impurity that can be detected.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of an impurity that can be accurately quantified.Signal-to-Noise ratio (S/N) of ≥ 10.
Robustness To evaluate the method's resilience to small, deliberate changes in parameters.The results should remain within the precision limits when parameters like flow rate or temperature ramp are slightly varied.[11]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific information required, available instrumentation, and the nature of the expected impurities.

Method_Selection start Purity Analysis Required? q1 Are impurities volatile? start->q1 q2 Is structural identification needed? q1->q2 Yes q4 Are impurities non-volatile or thermally labile? q1->q4 No q3 Is high sensitivity for trace impurities required? q2->q3 Yes nmr qNMR q2->nmr No gcms GC-MS q3->gcms Yes hplc HPLC-UV/MS q3->hplc Maybe q5 Is only total epoxide content needed? q4->q5 No q4->hplc Yes q5->start No titration Titration q5->titration Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison Table
TechniquePrincipleAdvantages for 2-(methoxymethyl)-2-methyloxirane AnalysisDisadvantages
GC-MS Separation by volatility, detection by mass-to-charge ratio.High Specificity & Sensitivity: Excellent for identifying and quantifying unknown volatile impurities.[4] Established Libraries: Mass spectra can be matched against extensive databases for rapid identification.[9]Limited to volatile and thermally stable compounds. Derivatization may be needed for some compounds.
HPLC-UV/MS Separation by polarity in a liquid phase, detection by UV absorbance or mass.Versatile: Suitable for non-volatile or thermally labile impurities.[11] Good Quantification: HPLC-UV is a robust quantitative technique.The target analyte lacks a strong chromophore, leading to poor UV sensitivity. HPLC-MS is more complex and costly than GC-MS.
NMR Spectroscopy Nuclear spin alignment in a magnetic field provides detailed structural information.Absolute Quantification (qNMR): Can determine purity without a specific reference standard for the analyte. Structural Elucidation: Provides definitive structural information for both the analyte and impurities.Lower Sensitivity: Not ideal for detecting impurities below the 0.1% level. Complex mixtures can lead to overlapping signals.
Titration Chemical reaction to determine the concentration of the epoxide group.Simple & Inexpensive: Rapid determination of total epoxide content.[12]Non-Specific: Measures all epoxide groups present and cannot distinguish between the target analyte and epoxide-containing impurities.[12] Provides no information on other types of impurities.
Infrared (IR) Spectroscopy Absorption of IR radiation by molecular bonds.Fast and non-destructive. Can confirm the presence of the epoxide functional group.Not suitable for quantification or separation of mixtures.[13] Provides limited information on the overall purity.

Conclusion and Recommendations

For a comprehensive purity assessment of 2-(methoxymethyl)-2-methyloxirane, Gas Chromatography-Mass Spectrometry (GC-MS) is the most authoritative and effective technique. Its ability to separate, identify, and quantify volatile impurities provides a level of detail that is unmatched by other methods.[13][14] The development of a validated GC-MS protocol, as outlined in this guide, ensures the generation of reliable and reproducible data critical for research and development.

While techniques like HPLC may be necessary to search for non-volatile impurities and qNMR can provide an absolute purity value, they serve as complementary methods rather than direct replacements for the detailed impurity profile generated by GC-MS. For routine quality control and in-depth scientific investigation, GC-MS provides the optimal balance of specificity, sensitivity, and informational value.

References

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - MDPI. (2023, March 21). Available at: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13). Available at: [Link]

  • Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions - Diva-Portal.org. (2022, August 9). Available at: [Link]

  • Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed. (2002, September 15). Available at: [Link]

  • The detection of an epoxide intermediate by gas chromatography-mass spectrometry [proceedings] - PubMed. (1978, December). Available at: [Link]

  • Validation of GC/ GC-MS methodologies - ComplianceIQ. Available at: [Link]

  • 2-(dimethoxymethyl)-2-methyloxirane - C6H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Available at: [Link]

  • DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React - Diva-Portal.org. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Available at: [Link]

  • 2-(methoxymethyl)-2-methyloxirane (C5H10O2) - PubChemLite. Available at: [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed. (2005, September 15). Available at: [Link]

  • THE DETERMINATION OF EPOXIDE GROUPS - ResearchGate. Available at: [Link]

  • 2-METHYLOXIRANE - Ataman Kimya. Available at: [Link]

  • Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method - ResearchGate. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. (2007, February 15). Available at: [Link]

  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols - Organic Syntheses Procedure. Available at: [Link]

  • Enantiomers Analysis of epoxides - Agilent. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC. Available at: [Link]

  • Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol) - ACP. (2023, July 17). Available at: [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC. Available at: [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20). Available at: [Link]

  • 27-30 Research Article Gas Chromatography-Mass Spectrum Analysis of - JOCPR. Available at: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15). Available at: [Link]

Sources

Comparative

kinetic analysis of 2-(methoxymethyl)-2-methyloxirane ring-opening reactions

An in-depth understanding of reaction kinetics is the cornerstone of scalable and safe chemical synthesis. For highly functionalized building blocks like 2-(methoxymethyl)-2-methyloxirane , capturing accurate kinetic dat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of reaction kinetics is the cornerstone of scalable and safe chemical synthesis. For highly functionalized building blocks like 2-(methoxymethyl)-2-methyloxirane , capturing accurate kinetic data presents a unique analytical challenge. This unsymmetrical, sterically hindered epoxide is highly sensitive to reaction conditions, making the choice of Process Analytical Technology (PAT) critical for researchers and drug development professionals.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of In-Situ Mid-FTIR Spectroscopy (ReactIR) against traditional alternatives like Benchtop NMR and Offline HPLC . By examining the causality behind experimental choices, this guide provides a self-validating framework for monitoring the complex regioselective ring-opening of this specific epoxide.

The Mechanistic Challenge: 2-(methoxymethyl)-2-methyloxirane

To understand why specific analytical tools fail or succeed, we must first analyze the substrate. 2-(methoxymethyl)-2-methyloxirane features a quaternary C2 carbon bonded to both a methyl and a methoxymethyl group. This dense steric environment and the presence of a coordinating ether oxygen dictate its kinetic behavior:

  • Acidic Conditions (Lewis/Brønsted Acids): Protonation or coordination of the epoxide oxygen weakens the C-O bonds. The reaction proceeds via an SN​1 -like transition state. Despite steric hindrance, the nucleophile attacks the more substituted C2 position because the developing positive charge is stabilized by the electron-donating alkyl groups.

  • Basic/Nucleophilic Conditions: The reaction is driven purely by nucleophilic attack via a concerted SN​2 mechanism. The nucleophile is forced to attack the less sterically hindered C3 position[1].

Because the reaction pathway—and the resulting regioisomer—can shift based on localized concentration gradients or pH changes, offline sampling methods that require quenching often introduce artifactual errors into the kinetic data.

Regioselectivity Epoxide 2-(methoxymethyl)- 2-methyloxirane Acid Acidic Catalysis (e.g., BF3·OEt2) Epoxide->Acid Protonation Base Basic Catalysis (Strong Nucleophile) Epoxide->Base Nucleophilic Attack MechAcid S_N1-like Pathway (Attack at C2) Acid->MechAcid Carbocation Stabilization MechBase S_N2 Pathway (Attack at C3) Base->MechBase Steric Approach Control ProdAcid Tertiary Ether/Alcohol (Major Regioisomer) MechAcid->ProdAcid ProdBase Primary Ether/Alcohol (Major Regioisomer) MechBase->ProdBase

Regioselective pathways for the ring-opening of 2-(methoxymethyl)-2-methyloxirane.

Comparative Analysis of Analytical Modalities

To accurately extract the pseudo-first-order rate constant ( kobs​ ) and determine the reaction order, the analytical tool must capture data at a frequency that matches the reaction's half-life without disturbing the equilibrium.

The Product: In-Situ Mid-FTIR (ReactIR)

ReactIR utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor. Epoxide rings exhibit highly distinct, intense infrared signatures due to ring strain. Specifically, the asymmetric C-O-C stretch occurs near 904 cm⁻¹, and the symmetric stretch near 831 cm⁻¹[2]. By tracking the depletion of these specific bands (often evaluated around 852 cm⁻¹ depending on substitution[3]), ReactIR provides a continuous, non-destructive kinetic profile. The high data density allows for precise linear logarithmic plotting indicative of first-order epoxide consumption[4].

Alternative A: In-Situ Benchtop NMR

Nuclear Magnetic Resonance (NMR) is exceptional for structural elucidation and can monitor acid-catalyzed ring-opening kinetics in real-time[5]. However, benchtop NMR requires the reaction to be conducted within the probe (often limiting agitation and heat transfer) or requires continuous flow loops that introduce residence-time delays. While it easily distinguishes between the C2 and C3 attack regioisomers, its temporal resolution (typically 2–5 minutes per scan) is often too slow for highly exothermic, rapid ring-openings.

Alternative B: Offline HPLC-UV/MS

The traditional method involves extracting aliquots, quenching the catalyst, and running chromatographic separation. For 2-(methoxymethyl)-2-methyloxirane, the localized pH spike during quenching can cause unreacted epoxide to rapidly open, skewing the actual conversion data. Furthermore, the discrete data points (every 15-30 minutes) are insufficient for accurate Eyring or Arrhenius thermodynamic parameter extraction.

Quantitative Performance Comparison
Performance MetricIn-Situ FTIR (ReactIR)Benchtop NMR (In-Situ)Offline HPLC-UV/MS
Temporal Resolution < 1 minute (Continuous) 2 - 5 minutes15 - 30 minutes (Discrete)
Reaction Disturbance None (Non-destructive) Minimal (Mixing limitations)High (Requires quenching)
Regioisomer Resolution Moderate (Peak deconvolution)High (Distinct shifts) High (Chromatographic)
Kinetic Accuracy ( kobs​ ) Excellent (High data density) Good (Limited by scan time)Variable (Quenching artifacts)
Setup Complexity Low (Direct probe insertion) High (Shimming required)Moderate (Method dev required)

Experimental Protocol: Self-Validating Kinetic Workflow

To guarantee scientific integrity, the following protocol for monitoring the BF3​⋅OEt2​ catalyzed ring-opening of 2-(methoxymethyl)-2-methyloxirane with methanol utilizes a self-validating system . Every step is designed to cross-verify the data integrity.

Causality of Equipment Choice: A DiComp (Diamond) ATR probe is mandatory. Diamond is chemically inert to aggressive Lewis acids like BF3​⋅OEt2​ and provides a remarkably short, consistent optical pathlength. This prevents the IR signal from "bottoming out" (saturating) in highly concentrated, neat reaction mixtures.

Step-by-Step Methodology
  • System Initialization & Background Validation:

    • Insert the DiComp ATR probe into a clean, dry 100 mL jacketed reactor.

    • Purge the headspace with dry N2​ .

    • Collect a background spectrum (256 scans, 8 cm⁻¹ resolution). Validation: A flat baseline confirms the ATR crystal is free of residual organic contaminants.

  • Solvent & Reactant Baseline Establishment:

    • Charge the reactor with 50 mL of anhydrous methanol (acting as both solvent and excess nucleophile to force pseudo-first-order kinetics).

    • Add 50 mmol of 2-(methoxymethyl)-2-methyloxirane.

    • Initiate ReactIR monitoring (1 scan per minute). Validation: Monitor the steady-state absorbance of the epoxide C-O-C stretch (~850-910 cm⁻¹) for 15 minutes prior to catalyst addition to prove no uncatalyzed background degradation is occurring.

  • Catalyst Injection & Real-Time Monitoring:

    • Adjust the jacket temperature to the target setpoint (e.g., 25 °C).

    • Inject 1.0 mol% of BF3​⋅OEt2​ rapidly via syringe.

    • Track the decay of the epoxide peak and the simultaneous growth of the product ether bands. Validation: The software must show a clear isosbestic point between the decaying epoxide band and the growing product band, proving a direct A B conversion without the buildup of stable intermediates.

  • Data Extraction & Orthogonal Validation:

    • Export the absorbance vs. time data. Plot ln(Abst​−Abs∞​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

    • Orthogonal Validation Step: At t=120 minutes (assumed completion), withdraw a 0.5 mL aliquot, quench with triethylamine, and analyze via offline 1H NMR. The NMR conversion percentage must match the FTIR asymptotic conversion, validating the IR extinction coefficient calibration.

Workflow Start Background Scan (N2) Probe DiComp ATR Insertion Start->Probe React Catalyst Injection Probe->React Monitor FTIR Tracking (850-910 cm⁻¹) React->Monitor Data Kinetic Extraction Monitor->Data

In-situ FTIR experimental workflow for real-time kinetic data extraction.

Conclusion

For the kinetic analysis of sterically complex, highly reactive species like 2-(methoxymethyl)-2-methyloxirane, the choice of analytical tool directly dictates the integrity of the kinetic model. While offline techniques and NMR offer excellent structural resolution, In-Situ FTIR (ReactIR) provides the unmatched temporal resolution and non-destructive sampling required to accurately calculate rate constants and map thermodynamic barriers without quenching artifacts.

Sources

Validation

Benchmarking DFT Methodologies for Substituted Oxirane Ring-Opening Mechanisms: A Comparative Guide

Oxiranes (epoxides) are highly strained three-membered cyclic ethers that serve as critical electrophilic intermediates in 1[1]. The regioselectivity of their ring-opening reactions—whether the nucleophile attacks the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Oxiranes (epoxides) are highly strained three-membered cyclic ethers that serve as critical electrophilic intermediates in 1[1]. The regioselectivity of their ring-opening reactions—whether the nucleophile attacks the more or less substituted carbon—dictates the stereochemical outcome of the resulting active pharmaceutical ingredient (API). Density Functional Theory (DFT) has become the gold standard for elucidating these mechanisms, allowing chemists to predict activation barriers ( ΔG‡ ) and transition state geometries[1].

However, computational accuracy is highly dependent on the chosen exchange-correlation functional. This guide objectively compares the performance of leading DFT functionals in modeling substituted oxiranes, providing researchers with a self-validating framework for computational experimental design.

Mechanistic Divergence in Substituted Oxiranes

The ring-opening of substituted oxiranes operates on a continuum between SN​1 -like and SN​2 -like mechanisms. Under basic or neutral conditions, nucleophiles typically attack the less sterically hindered carbon in a concerted SN​2 fashion, leading to inversion of stereochemistry at the unhindered site[2].

Conversely, acid-catalyzed openings (e.g., using Lewis acids like Sn-Beta or BF3​ ) activate the epoxide oxygen. This weakens the adjacent C-O bonds and often shifts the transition state (TS) toward an SN​1 -like pathway, where electronic stabilization of the developing positive charge at the more substituted carbon dictates regioselectivity[3]. Interestingly, advanced DFT studies challenge the existence of a traditional stepwise SN​1 zwitterionic intermediate. For example,4 was shown to proceed through a highly asynchronous, yet concerted, single transition state[4].

ReactionPathway Reactant Substituted Oxirane + Nucleophile Acid Acid-Catalyzed (Lewis/Brønsted Acid) Reactant->Acid Acidic Media Base Base-Catalyzed (Direct Attack) Reactant->Base Basic Media TS_SN1 Asynchronous TS (More substituted C) Acid->TS_SN1 Electronic Control TS_SN2 Concerted S_N2 TS (Less substituted C) Acid->TS_SN2 Steric Control Base->TS_SN2 Steric Control Prod_A Regioisomer A (Inversion at hindered site) TS_SN1->Prod_A Prod_B Regioisomer B (Inversion at unhindered site) TS_SN2->Prod_B

Mechanistic divergence in oxirane ring-opening under acidic vs. basic conditions.

Comparative Performance of DFT Functionals

A common pitfall in computational chemistry is the over-reliance on legacy functionals like B3LYP without dispersion corrections. While B3LYP is useful for initial geometry optimizations, it systematically underestimates reaction barriers and fails to account for London dispersion forces. This is a critical flaw when modeling 1 (e.g., [3,5-bis(phenylmethoxy)phenyl]oxirane), where steric bulk heavily influences the approach of the nucleophile[1].

To achieve chemical accuracy, modern studies rely on meta-GGA or dispersion-corrected functionals:

  • M06-2X: Parametrized specifically for main-group thermochemistry and non-covalent interactions, this functional provides highly accurate barrier heights for epoxide ring-openings[1].

  • ω B97X-D / B3LYP-D3: Empirical dispersion corrections are essential for capturing the attractive van der Waals forces between large substituents and incoming nucleophiles, or when using bulky metallocene catalysts[5].

Quantitative Comparison of Computational Findings
Catalyst / SystemEpoxide SubstrateDFT Level of TheoryExperimental vs. Calculated Barrier ( ΔG‡ )Key Mechanistic Finding
Glycosidase Model Generic OxiraneB3LYP/6-31+G**Calc: 40 kJ/mol (Formate-catalyzed)Concerted reaction requiring both nucleophile and acid to be precisely positioned[2].
Sn-Beta Zeolite EpichlorohydrinPBE-D3 / PBCExp: ~53 kJ/mol Calc: Matches Exp.Concerted mechanism; epoxide activated on adsorbed alcohol[3].
Zirconocene / Photoredox 1,1-dimethyl oxiraneB3LYP/def2SVPCalc: Reverse regioselectivity favored energeticallyEarlier transition state due to high Zr-O bond strength overrides radical stability[5].
BF3​ Etherate Chiral substituted oxiranePBE/6-311++G(2df,2pd)N/A (Regioselectivity modeled)Single transition state; avoids SN​1 zwitterion formation entirely[4].

Self-Validating Computational Protocol for Epoxide Reactivity

To ensure scientific integrity, computational protocols must be self-validating. The causality behind a proposed mechanism cannot be trusted solely on the basis of a located saddle point. The following step-by-step methodology guarantees that the located transition state genuinely corresponds to the proposed oxirane ring-opening mechanism.

Step-by-Step Methodology:
  • Conformational Sampling: Perform a stochastic conformational search of the reactant complex (oxirane + nucleophile/catalyst) using Molecular Mechanics (e.g., OPLS4) to identify the lowest-energy conformer.

  • Pre-Optimization: Optimize the ground-state geometries using a cost-effective level of theory (e.g., B3LYP/6-31G(d)) with an implicit solvent model (e.g., PCM or SMD) to account for dielectric screening[2][4].

  • Transition State (TS) Search: Utilize the Berny algorithm (Opt=TS) to locate the first-order saddle point. For asynchronous concerted mechanisms, explicitly define the breaking C-O bond and forming Nu-C bond coordinates.

  • Vibrational Frequency Analysis: Confirm the TS by ensuring the presence of exactly one imaginary frequency corresponding to the reaction coordinate (the simultaneous C-O bond cleavage and Nu-C bond formation).

  • Intrinsic Reaction Coordinate (IRC) Validation: Critical Step. Run an IRC calculation to trace the reaction path forward and backward from the TS. This self-validating step proves that the TS unambiguously connects the reactant complex to the desired ring-opened product.

  • High-Level Single Point Energy: Refine the electronic energy using a robust functional and extended basis set (e.g., M06-2X/6-311++G(d,p) or ω B97X-D/def2-TZVP) to obtain accurate ΔG‡ and ΔGrxn​ [1][5].

Workflow Step1 1. Conformational Search (MM / Semi-Empirical) Step2 2. Ground State Optimization (e.g., B3LYP/6-31G*) Step1->Step2 Step3 3. Transition State Search (Berny Algorithm) Step2->Step3 Step4 4. Frequency Analysis (Exactly 1 Imaginary Freq) Step3->Step4 Step5 5. IRC Calculation (Self-Validation of Pathway) Step4->Step5 Step6 6. Single Point Energy (e.g., M06-2X / def2-TZVP) Step5->Step6

Self-validating DFT workflow for modeling epoxide transition states.

Experimental Grounding & Case Studies

The true test of any DFT functional is its alignment with experimental kinetic and thermodynamic data.

  • Heterogeneous Lewis Acid Catalysis: In the ring-opening of epichlorohydrin with methanol, Sn-Beta zeolites demonstrated superior regioselectivity over Al-Beta. DFT calculations confirmed a concerted mechanism where one alcohol molecule activates the epoxide while a second attacks. The3 was in excellent agreement with experimental kinetics[3].

  • Photoredox & Metallocene Catalysis: A recent study utilizing zirconocene and photoredox catalysis achieved reverse regioselectivity compared to traditional titanocene methods. DFT calculations revealed the causality: the5 shifts the transition state to an earlier, more reactant-like structure (Hammond's postulate), thereby altering the regiochemical outcome by diminishing the contribution of radical stability[5].

References
  • 1 - Benchchem 2.2 - ACS Publications 3.5 - ChemRxiv

  • 3 - OSTI.GOV 5.4 - Academia.edu

Sources

Comparative

Assessing the Enantiomeric Purity of Chiral 2-(Methoxymethyl)-2-methyloxirane: A Comparative Methodological Guide

As a chiral building block, 2-(methoxymethyl)-2-methyloxirane presents a unique analytical challenge. It is a low-molecular-weight, volatile epoxide that completely lacks a strong UV-absorbing chromophore.

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block, 2-(methoxymethyl)-2-methyloxirane presents a unique analytical challenge. It is a low-molecular-weight, volatile epoxide that completely lacks a strong UV-absorbing chromophore. Consequently, conventional direct High-Performance Liquid Chromatography (HPLC) with UV detection is largely ineffective without prior chemical derivatization[1].

To accurately determine the enantiomeric excess ( ee ) of this compound, analytical scientists must pivot to techniques that exploit either its high volatility or its nuclear magnetic properties. This guide provides an objective, data-backed comparison of the three primary methodologies used in modern pharmaceutical development: Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSR), and Derivatization-HPLC.

Methodological Comparison & Mechanistic Causality

Method A: Chiral Gas Chromatography (GC) – The Gold Standard

For volatile, unfunctionalized or lightly functionalized epoxides, Chiral GC is the undisputed gold standard[2].

  • The Mechanism: Separation is achieved using capillary columns coated with derivatized cyclodextrins (e.g., permethylated β -cyclodextrin). The enantiomers are resolved through a combination of reversible inclusion complexation within the hydrophobic cyclodextrin cavity and dipole-dipole interactions with the exterior functional groups[3].

  • The Causality: Because the (R)- and (S)-enantiomers form transient diastereomeric complexes with the chiral stationary phase, they exhibit slight differences in their free energy of formation ( ΔΔG ). This thermodynamic difference translates directly into distinct retention times.

Method B: 1 H NMR Spectroscopy with Chiral Shift Reagents (CSR) – Direct Structural Quantification

When GC is unavailable, or when absolute structural confirmation must be gathered simultaneously with purity data, NMR utilizing a Lanthanide Shift Reagent (LSR) is the optimal choice[4].

  • The Mechanism: The reagent Eu(hfc)3​ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) is added directly to the NMR sample. The Europium(III) ion acts as a hard Lewis acid, coordinating to the Lewis basic oxygen of the epoxide ring.

  • The Causality: The chiral camphorate ligands of the shift reagent create an asymmetric magnetic environment around the coordinated epoxide. This induces a pseudocontact shift, rendering the externally enantiotopic protons (such as the distinct methyl singlet on the oxirane ring) diastereotopic. The once-unified NMR signal splits into two distinct, integrable peaks representing the major and minor enantiomers[4].

Method C: Epoxide Ring-Opening Derivatization + Chiral HPLC – The High-Sensitivity Alternative

For laboratories strictly reliant on LC-UV systems, the epoxide must be chemically altered to introduce a chromophore[5].

  • The Mechanism: Regioselective nucleophilic ring-opening of the epoxide using an amine (e.g., benzylamine) generates a β -amino alcohol containing a UV-active aromatic ring. This derivative is then analyzed on standard polysaccharide-based chiral stationary phases.

  • The Causality: While this introduces the necessary UV detectability, the derivatization step introduces a severe risk of kinetic resolution. If the ring-opening reaction does not proceed to 100% conversion, the resulting enantiomeric ratio of the derivative may not accurately reflect the starting purity of the epoxide.

MethodSelection Start Sample: 2-(methoxymethyl) -2-methyloxirane Volatile High Volatility & Thermal Stability? Start->Volatile GC Chiral GC (Cyclodextrin Phase) Volatile->GC Yes (Direct Analysis) NMR 1H NMR (Eu(hfc)3 CSR) Volatile->NMR No / Structural Data Needed Deriv Derivatization + Chiral HPLC Volatile->Deriv UV Detection Required

Decision matrix for selecting the optimal enantiomeric purity analysis method.

Quantitative Data Comparison

To facilitate method selection, the performance metrics of each technique are summarized below. Data assumes standard pharmaceutical quality control environments.

ParameterChiral GC (Cyclodextrin Phase) 1 H NMR + Eu(hfc)3​ Derivatization + Chiral HPLC
Resolution ( Rs​ ) >1.5 (Baseline separation)N/A (Signal split >0.1 ppm) >1.5 (Post-derivatization)
Analysis Time 15 – 30 minutes5 – 10 minutes (post-prep)30 – 45 minutes
LOD / LOQ (FID detection) ∼1 mg (Requires high mass) ∼50 ng/mL (UV detection)
Precision (%RSD) <1.0% <3.0% (Integration dependent) <1.5%
Key Advantage Direct analysis; no sample prep.Absolute structural confirmation.Extremely high sensitivity.
Primary Limitation Requires volatile analytes.High sample consumption.Risk of kinetic resolution.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By embedding internal checks, these workflows ensure that the resulting ee calculations are artifact-free.

Protocol 1: Direct Analysis via Chiral GC

Column Choice: Supelco β -DEX 120 or Astec CHIRALDEX G-TA (30 m x 0.25 mm x 0.25 µm).

  • System Preparation: Set the GC inlet to 200°C and the FID detector to 250°C. Use Helium as the carrier gas at a constant linear velocity of 25 cm/sec.

  • Self-Validating System Check (Critical): Inject a 1 mg/mL solution of racemic 2-(methoxymethyl)-2-methyloxirane.

    • Causality: You must confirm that the integration ratio of the two peaks is strictly 50:50 ( ±0.5% ). A deviation indicates inlet mass discrimination, column overload, or thermal degradation, which will invalidate all subsequent purity calculations.

  • Temperature Optimization: Use a slow temperature ramp (e.g., hold at 60°C for 5 mins, then 2°C/min to 120°C).

    • Causality: Enantiomeric resolution on cyclodextrin phases is highly temperature-dependent. Lower temperatures maximize the subtle ΔΔG differences of the inclusion complexes, yielding sharper baseline resolution[3].

  • Sample Injection: Inject 1 µL of the chiral sample (1 mg/mL in an inert, volatile solvent like dichloromethane). Calculate ee via peak area normalization.

Protocol 2: 1 H NMR with Eu(hfc)3​ Shift Reagent
  • Reagent Preparation (Critical): Dry the Eu(hfc)3​ shift reagent under vacuum at 56°C (refluxing acetone drying pistol) overnight[4].

    • Causality: Europium is highly oxophilic. Trace water in the reagent or solvent will competitively bind to the metal center, displacing the epoxide and completely quenching the pseudocontact shift.

  • Sample Preparation: Dissolve 20 mg of the chiral epoxide in 0.5 mL of anhydrous Benzene- d6​ or CDCl3​ in an NMR tube.

  • Self-Validating Titration: Do not add the shift reagent all at once. Prepare a stock solution of Eu(hfc)3​ and add it to the NMR tube in 0.05 molar equivalent increments.

    • Causality: Monitor the sharp methyl singlet ( ∼1.3 ppm). Stop the addition exactly when baseline separation of the diastereotopic peaks is achieved. Over-addition causes severe paramagnetic relaxation, which broadens the peaks, degrades integration accuracy, and invalidates the purity assessment.

  • Data Acquisition: Acquire the spectrum with a sufficient relaxation delay ( D1≥5 seconds) to ensure complete longitudinal relaxation of the protons, guaranteeing accurate integration ratios.

Mechanism cluster_GC Chiral GC Pathway cluster_NMR NMR CSR Pathway Epoxide Chiral Epoxide Analyte CD β-Cyclodextrin Cavity Epoxide->CD Eu Eu(hfc)3 Coordination Epoxide->Eu Complex Inclusion Complex (ΔΔG Separation) CD->Complex Split Diastereotopic Signal Splitting Eu->Split

Mechanistic pathways of Chiral GC inclusion complexation vs. NMR CSR coordination.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development American Pharmaceutical Review URL: [Link]

  • Organic Syntheses Procedure: Analysis by GC and Eu(hfc)3 Organic Syntheses URL:[Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Chromatography Online URL:[Link]

Sources

Validation

evaluation of 2-(methoxymethyl)-2-methyloxirane as a sustainable chemical intermediate

As the chemical industry and pharmaceutical sectors pivot toward greener, safer, and more precise molecular building blocks, the evaluation of functionalized oxiranes has become a critical focus. 2-(Methoxymethyl)-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As the chemical industry and pharmaceutical sectors pivot toward greener, safer, and more precise molecular building blocks, the evaluation of functionalized oxiranes has become a critical focus. 2-(Methoxymethyl)-2-methyloxirane (CAS No. 37459-10-2)[1],[2] represents a highly specialized, sterically hindered tertiary epoxide. By integrating an ether moiety directly adjacent to a tertiary oxirane ring, this compound offers a unique reactivity profile that solves many of the regioselectivity and toxicity issues inherent to traditional industrial epoxides like Epichlorohydrin (ECH) and Propylene Oxide (PO).

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 2-(methoxymethyl)-2-methyloxirane as a sustainable intermediate. We will dissect its mechanistic advantages, benchmark its physicochemical profile against industry standards, and provide a self-validating experimental protocol for its application in advanced polymer synthesis.

Structural & Mechanistic Advantages

The utility of any chemical intermediate is dictated by its electronic and steric environment. Traditional primary epoxides (like PO and ECH) are highly reactive but suffer from two major drawbacks:

  • Toxicity & Environmental Impact: ECH is a known carcinogen (Carc. 1B) and generates stoichiometric halogenated waste.

  • Regiochemical Leaks: Nucleophilic attack can occur at both the C1 and C2 positions of the oxirane ring, leading to structural defects (e.g., branched architectures in polymers or mixed isomeric APIs).

The Causality of Steric Hindrance: 2-(Methoxymethyl)-2-methyloxirane features a methyl group and a methoxymethyl group on the C2 carbon, rendering it a tertiary epoxide . This extreme steric crowding dictates the reaction pathway. Under basic or neutral nucleophilic conditions, the incoming nucleophile is physically blocked from attacking the C2 position. Consequently, ring-opening occurs almost exclusively (>99%) at the less hindered primary carbon (C3)[3]. This absolute regiocontrol is invaluable for synthesizing sequence-defined polyethers or highly pure Active Pharmaceutical Ingredients (APIs). Furthermore, the absence of a halogen leaving group eliminates the generation of toxic halide waste, vastly improving the E-factor of the synthetic route.

MechanisticPathway Substrate 2-(Methoxymethyl)-2-methyloxirane (Sterically Hindered Tertiary Epoxide) Attack Regioselective Attack (Primary Carbon / Less Hindered) Substrate->Attack Nucleophile Nucleophile (e.g., Amine / Alkoxide) Nucleophile->Attack Intermediate Alkoxide Intermediate (Stable Tertiary Alkoxide) Attack->Intermediate Ring Opening Product Functionalized Product (>99% Regiopurity) Intermediate->Product Protonation / Propagation

Fig 1. Mechanistic pathway demonstrating the regioselective ring-opening of the tertiary epoxide.

Comparative Performance Data

To objectively assess its viability, we must benchmark 2-(methoxymethyl)-2-methyloxirane against the most ubiquitous epoxide intermediates currently used in scale-up environments.

Parameter2-(Methoxymethyl)-2-methyloxiraneEpichlorohydrin (ECH)Propylene Oxide (PO)
CAS Number 37459-10-2106-89-875-56-9
Structural Class Tertiary Epoxide (Ether-functionalized)Primary Epoxide (Halogenated)Primary Epoxide (Aliphatic)
Regioselectivity (Nucleophilic) >99% (Strict C3 attack due to steric block)~80-90% (Mixed C1/C2 attack, competitive substitution)~95% (Predominantly C1 attack)
Toxicity Profile (GHS) Flam. Liq. 2, Skin Irrit. 2, Eye Dam. 1[4]Carc. 1B, Acute Tox. 3, Skin Corr. 1BCarc. 1B, Muta. 1B, Flam. Liq. 1
Chain Transfer in Polymerization Negligible (Sterically protected α-protons)High (Halogen displacement)Moderate (Proton abstraction to allyl alcohol)
Sustainability / E-Factor Favorable (Halogen-free, high atom economy)Poor (Generates stoichiometric halide waste)Moderate (High volatility, energy-intensive)

Experimental Protocol: Anionic Ring-Opening Polymerization (AROP)

To demonstrate the practical application of this intermediate, we outline a self-validating protocol for synthesizing functionalized polyethers.

The Causality Behind the Catalyst Choice: Traditional basic catalysts (e.g., KOH, NaOMe) fail when applied to highly substituted epoxides because their strong nucleophilicity triggers chain transfer reactions (proton abstraction). To circumvent this, we employ t-BuP4 , a non-nucleophilic phosphazene superbase[5]. The extreme basicity of t-BuP4, combined with its massive steric bulk, allows it to generate a highly reactive, "naked" alkoxide propagating species without triggering transesterification or chain transfer, ensuring a perfectly living polymerization.

Step-by-Step Methodology

Step 1: Monomer Purification (Critical for Living Control)

  • Action: Distill 2-(methoxymethyl)-2-methyloxirane over Calcium Hydride (CaH₂) under reduced pressure, collecting the middle fraction.

  • Causality: Trace moisture acts as a protic chain transfer agent. Even parts-per-million (ppm) levels of water will prematurely terminate the living polymer chains, broadening the Polydispersity Index (PDI) and ruining the architectural control.

Step 2: Initiation & Polymerization

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, add 1.0 mmol of benzyl alcohol (initiator) and 10 mL of anhydrous toluene.

  • Action: Inject 1.0 mmol of t-BuP4 solution (0.8 M in hexane). Stir for 15 minutes at room temperature to allow complete deprotonation of the initiator.

  • Action: Inject 50.0 mmol of the purified 2-(methoxymethyl)-2-methyloxirane and elevate the temperature to 60 °C.

Step 3: Self-Validating In-Situ Monitoring

  • Action: Monitor the reaction continuously using an in-situ ReactIR probe.

  • Validation: Track the disappearance of the characteristic oxirane C-O-C asymmetric stretching band at ~850 cm⁻¹. The system self-validates its completion only when the peak area plateaus at the baseline (>99% conversion). Do not proceed to termination until this empirical metric is met.

Step 4: Termination & Purification

  • Action: Quench the living chain ends by injecting an excess of degassed methanolic HCl.

  • Action: Precipitate the resulting polymer dropwise into cold methanol (-20 °C). Filter and dry under vacuum to a constant weight.

  • Validation: Analyze the precipitate via Gel Permeation Chromatography (GPC) and ¹H-NMR. A successful, transfer-free reaction is validated by a narrow PDI (< 1.2) and an experimental number-average molecular weight ( Mn​ ) that closely matches the theoretical monomer-to-initiator ratio.

ExperimentalWorkflow Prep Monomer Purification (CaH₂ Distillation) Reaction AROP Reaction (t-BuP4 Catalyst) Prep->Reaction Monitor In-situ FTIR (850 cm⁻¹ Depletion) Reaction->Monitor Purify Precipitation (Cold Methanol) Monitor->Purify >99% Conv. Analyze GPC & NMR (M_n, PDI) Purify->Analyze

Fig 2. Self-validating experimental workflow for the AROP of 2-(methoxymethyl)-2-methyloxirane.

Conclusion

For researchers and drug development professionals, 2-(methoxymethyl)-2-methyloxirane presents a highly strategic alternative to legacy epoxides. Its sterically hindered tertiary structure enforces strict regiocontrol during nucleophilic ring-opening, eliminating isomeric impurities. When paired with advanced catalytic systems like phosphazene superbases, it enables the synthesis of complex, functionalized polyethers with absolute architectural precision, all while maintaining a significantly safer and greener operational footprint.

References

  • NextSDS Chemical Database - 2-(methoxymethyl)
  • Sigma-Aldrich - Methyloxirane Product Specific
  • ACS Applied Polymer Materials - Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+).
  • PubMed Central (NIH) - Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols.

Sources

Safety & Regulatory Compliance

Safety

2-(Methoxymethyl)-2-methyloxirane proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the latent hazards of epoxide waste streams. 2-(Methoxymethyl)-2-methyloxirane (CAS: 37459-10-2) is not merely a flammable liquid;...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the latent hazards of epoxide waste streams. 2-(Methoxymethyl)-2-methyloxirane (CAS: 37459-10-2) is not merely a flammable liquid; it is a highly strained, reactive monomer. Disposing of raw, unquenched epoxides directly into a mixed organic waste carboy is a critical safety failure that invites exothermic polymerization, container over-pressurization, and potential rupture.

To build a culture of uncompromising laboratory safety, we must move beyond basic disposal guidelines and understand the chemical causality behind our waste management choices. This guide establishes a field-proven, self-validating protocol for the safe deactivation and logistical disposal of 2-(methoxymethyl)-2-methyloxirane.

Hazard Profile & Chemical Causality

The danger of 2-(methoxymethyl)-2-methyloxirane stems directly from its molecular architecture. The three-membered oxirane ring possesses approximately 115 kJ/mol of ring strain. When exposed to incompatible chemicals—such as Lewis acids, Brønsted acids, or nucleophiles (like amines) commonly found in bulk waste containers—the ring opens exothermically. Coupled with the highly volatile methoxymethyl ether group, this creates a severe fire and explosion hazard.

According to the [1], this compound carries severe GHS classifications that dictate our handling strategy:

Table 1: Hazard Profile & Operational Impact

GHS ClassificationHazard StatementCausality & Operational Impact
Flam. Liq. 2 H225: Highly flammable liquid and vaporThe methoxymethyl group increases volatility. Requires an inert atmosphere and strict temperature control during pre-treatment to prevent vapor ignition.
Skin Irrit. 2 H315: Causes skin irritationEpoxides are potent alkylating agents that react with biological nucleophiles (proteins). Mandates double-gloving (Nitrile over PE).
Eye Dam. 1 H318: Causes serious eye damageHigh reactivity leads to irreversible corneal damage upon contact. Splash goggles and a face shield are non-negotiable.
STOT SE 3 H336: May cause drowsiness or dizzinessHigh vapor pressure requires all pre-treatment to be conducted strictly within a certified chemical fume hood.

The Deactivation Strategy: Acid-Catalyzed Hydrolysis

Following established industry standards for reactive epoxide deactivation, such as those outlined by [2], the safest pre-treatment method is controlled acid-catalyzed hydrolysis.

Mechanistic Causality: We cannot safely dispose of the strained oxirane ring. By introducing a dilute acid catalyst (H₂SO₄), we protonate the epoxide oxygen. This lowers the activation energy, allowing water to nucleophilically attack the adjacent carbon. The result is a stable, non-polymerizing diol (1-methoxy-2-methylpropane-2,3-diol) that can be safely managed by Environmental Health and Safety (EHS) teams.

Pathway Epoxide 2-(Methoxymethyl)- 2-methyloxirane (Reactive) Protonation Protonation (H2SO4) Epoxide->Protonation H+ attack RingOpening Ring Opening (H2O) Protonation->RingOpening Nucleophilic attack Diol Stable Diol Waste Product RingOpening->Diol Deprotonation

Mechanistic pathway of acid-catalyzed epoxide ring-opening to a stable diol.

Experimental Protocol: Pre-Treatment & Disposal

This protocol is designed as a self-validating system . You will not rely on guesswork; the chemistry will visually and analytically confirm when the waste is safe to transport.

Materials & Equipment
  • 2-(Methoxymethyl)-2-methyloxirane waste

  • 1 M Sulfuric Acid (H₂SO₄)

  • Miscible Co-solvent (Tetrahydrofuran [THF] or Acetone)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, reflux condenser, and magnetic stir plate

  • TLC plates or GC-MS access

Step-by-Step Methodology

Step 1: Setup & Dilution In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Dilute the epoxide waste with an equal volume of your chosen co-solvent (THF or Acetone).

  • Causality: Dilution acts as a thermal sink. It absorbs the exothermic heat generated during the ring-opening reaction, preventing thermal runaway and solvent boiling.

Step 2: Acid Addition Slowly, via an addition funnel, add 1 M H₂SO₄ to the vigorously stirring solution.

  • Causality: Dropwise addition controls the kinetics of the exothermic reaction. Do not dump the acid in all at once.

Step 3: Reflux & Analytical Validation Heat the mixture to a gentle reflux (60°C–70°C) for 2 to 4 hours.

  • Self-Validation Checkpoint 1: Do not assume the reaction is complete based on time. Monitor the reaction via Thin Layer Chromatography (TLC). The pre-treatment is only complete when the epoxide starting material has entirely disappeared from the baseline.

Step 4: Quenching & Neutralization Validation Remove the flask from heat and allow it to cool to room temperature. Slowly add saturated NaHCO₃ solution to the stirring mixture.

  • Self-Validation Checkpoint 2: The addition of NaHCO₃ will generate CO₂ gas (bubbling). Continue adding the base until all gas evolution ceases. When the bubbling stops, the system has self-reported that the acid catalyst is fully neutralized.

Step 5: Phase Separation & Containerization Transfer the neutralized mixture to a separatory funnel. Separate the organic layer (containing the stable diol and co-solvent) from the aqueous layer (containing neutralized sulfate salts).

Table 2: Quantitative Hydrolysis Parameters

ParameterOptimal ValueScientific Rationale
Epoxide : Water Ratio 1 : 1.2 (Molar)A slight excess of water ensures complete nucleophilic ring-opening without creating unmanageable aqueous waste volumes.
Acid Catalyst 1 M H₂SO₄Provides sufficient proton concentration to lower activation energy without causing severe localized exotherms.
Reaction Temperature 60°C - 70°CGentle reflux provides the kinetic energy required to drive the reaction to completion within a practical 2-4 hour timeframe.

Final Logistical Disposal

As mandated by institutional safety frameworks, such as the [3], raw reactive chemicals must never be discharged into the sewer. Even after pre-treatment, the resulting diol remains a regulated substance.

  • Segregation: Collect the organic layer in a dedicated "Non-Halogenated Organic Waste" container. Collect the aqueous layer in a "Neutralized Aqueous Waste" container.

  • Labeling: Clearly label the organic container with: "Hazardous Waste: 1-methoxy-2-methylpropane-2,3-diol, THF (or Acetone)." Do not label it as the original epoxide, as EHS must know the current chemical state to prevent logistical errors.

  • EHS Pickup: Store the sealed containers in a designated satellite accumulation area and schedule a pickup with your certified hazardous waste vendor.

Workflow Start Raw Epoxide Waste Generated Dilution Dilute in Solvent (THF/Acetone) Start->Dilution Hydrolysis Acid Hydrolysis (1M H2SO4, 60°C) Dilution->Hydrolysis Controlled addition Quench Neutralize (Sat. NaHCO3) Hydrolysis->Quench TLC confirmed Separate Phase Separation Quench->Separate CO2 evolution stops Organic Organic Waste (Diol + Solvent) Separate->Organic Aqueous Aqueous Waste (Neutralized Salts) Separate->Aqueous EHS EHS Hazardous Waste Pickup Organic->EHS Aqueous->EHS

Operational workflow for the pre-treatment and disposal of epoxide laboratory waste.

Spill Management & Emergency Response

In the event of an operational spill of raw 2-(methoxymethyl)-2-methyloxirane prior to deactivation:

  • Evacuate & Isolate: Immediately eliminate all ignition sources. The vapors are heavier than air and can travel to distant ignition sources.

  • Containment: Do not use combustible absorbents (like sawdust). Use inert, non-combustible materials such as vermiculite or dry sand.

  • Cleanup: Sweep the absorbed material using non-sparking tools. Place the debris into a compatible, sealable container and label it as "Hazardous Waste: Unquenched Epoxide Spill Debris" for immediate EHS intervention.

References

  • NextSDS. "2-(methoxymethyl)-2-methyloxirane — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." Office of Clinical and Research Safety (OCRS). [Link]

Handling

Personal protective equipment for handling 2-(Methoxymethyl)-2-methyloxirane

As a Senior Application Scientist, I cannot overstate the importance of respecting the reactivity of epoxides in the laboratory. 2-(Methoxymethyl)-2-methyloxirane (CAS: 37459-10-2) is a highly reactive oxirane derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate the importance of respecting the reactivity of epoxides in the laboratory. 2-(Methoxymethyl)-2-methyloxirane (CAS: 37459-10-2) is a highly reactive oxirane derivative widely utilized in drug development and synthetic chemistry as a potent electrophile.

According to its safety profile, it is classified as a[1]. Because of its strained three-membered ring, it acts as an aggressive alkylating agent. This guide provides a self-validating operational framework to ensure absolute safety during handling, experimentation, and disposal.

Mechanistic Rationale for PPE Selection

Standard laboratory PPE is insufficient for handling concentrated epoxides. The causality behind our stringent PPE requirements stems directly from the molecule's structure and physical properties:

  • Alkylating Potential & Skin Penetration: Epoxides are lipophilic and highly reactive. If they breach the glove barrier, they can covalently bind to nucleophilic sites on skin proteins and DNA. Standard thin nitrile gloves degrade rapidly upon contact with such organic solvents. Therefore, a multi-layer or specific elastomer approach is required to prevent exposure.

  • Ocular Vulnerability: The H318 classification indicates irreversible eye damage[1]. The cornea is highly susceptible to alkylation, meaning standard safety glasses with side shields leave unacceptable vulnerability to vapor or splash.

  • Volatility & Flammability: With an H225 classification, the vapor pressure is high enough at room temperature to form explosive mixtures with air and cause drowsiness (H336)[1]. This mandates electrostatic discharge (ESD) precautions and handling strictly within a [2].

Core Personal Protective Equipment (PPE) Requirements

To establish a self-validating safety system, every piece of PPE must be inspected prior to use. Below is the mandatory quantitative PPE matrix for handling 2-(Methoxymethyl)-2-methyloxirane.

PPE ComponentMaterial / SpecificationPerformance MetricMechanistic RationaleReplacement Protocol
Primary Gloves PE/EVAL Laminate (e.g., Silver Shield)>480 min breakthrough timeProvides absolute chemical resistance against aggressive organic solvents and alkylating agents.Single-use; discard immediately after session.
Secondary Gloves Heavy-duty Nitrile8-mil thickness minimumProvides mechanical dexterity and secondary splash protection over the stiff laminate inner glove.Replace immediately upon suspected contact.
Eye Protection Non-vented Splash GogglesANSI Z87.1+ certifiedPrevents vapor intrusion and direct liquid splashes from reaching the highly vulnerable ocular mucosa.Inspect straps and seals before every use.
Face Protection Full Face Shield0.040" thick PolycarbonateMandatory when transferring volumes >10 mL to protect the face/neck from pressurized spray.Inspect for micro-fractures before use.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 compliantMitigates the H225 flammability risk; prevents static buildup that could ignite vapors.Launder through specialized FR services.
Respiratory Class II Type B2 BSC or Fume Hood80–100 fpm face velocityEnsures vapors (H336) are exhausted externally. Prevents inhalation of volatile alkylating agents.Verify airflow monitor is in "Safe" zone.

Operational Plan: Experimental Workflow & Handling

The following step-by-step methodology ensures that the epoxide remains isolated from ambient oxygen, moisture, and ignition sources, utilizing a self-validating Schlenk line or inert-gas syringe technique.

G Start Pre-Operation Fume Hood & PPE Check Transfer Reagent Transfer (Air-Free Syringe) Start->Transfer Inert Gas Purge Reaction Reaction Execution (Temp < 20°C) Transfer->Reaction Controlled Addition Quench In-Situ Quenching (Amine/Thiol addition) Reaction->Quench Reaction Complete Waste Waste Segregation (Halogen-Free Organics) Quench->Waste Ring Opened

Figure 1: Standard operational workflow for handling and quenching highly reactive epoxides.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify the fume hood face velocity is actively maintaining 80–100 fpm[2]. Don all PPE listed in the matrix. Ensure all glassware is oven-dried (120°C for >4 hours) and purged with inert gas (Nitrogen or Argon) to prevent moisture-induced side reactions.

  • Reagent Transfer: Ground all metal equipment and clamps to prevent [3]. Using an air-tight, inert-gas-flushed glass syringe equipped with a stainless-steel needle, pierce the septum of the 2-(Methoxymethyl)-2-methyloxirane container. Withdraw the required volume slowly (e.g., <5 mL/min) to prevent cavitation and subsequent vapor release.

  • Reaction Execution: Add the epoxide dropwise (1 drop/sec) to the reaction vessel containing the target nucleophile (e.g., amine, alcohol, or thiol). Maintain the reaction vessel in a cooling bath at < 20°C. Causality: Epoxide ring-opening is highly exothermic; controlled dropwise addition coupled with external cooling prevents thermal runaway and solvent boil-off.

  • In-Situ Quenching: Never dispose of unreacted epoxide. Once the reaction is deemed complete, add an excess (1.5 equivalents) of a (such as a benign secondary amine or sodium methoxide) to the reaction mixture[4]. Stir for a minimum of 2 hours at room temperature to ensure complete ring-opening of any residual 2-(Methoxymethyl)-2-methyloxirane.

Spill Response and Disposal Plan

  • Spill Response: In the event of a spill, immediately evacuate the immediate area and lower the fume hood sash. If the spill is outside the hood, alert personnel and allow the room's HVAC to clear the vapors (minimum 15 air changes). Do not use paper towels. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Sweep using non-sparking tools and place into a sealed, properly labeled [5].

  • Disposal Plan: Unquenched 2-(Methoxymethyl)-2-methyloxirane must never be poured into standard organic waste streams due to the risk of exothermic cross-reactions and container pressurization. Only dispose of the reaction mixture after the in-situ quenching step has been validated (e.g., via TLC or GC-MS confirming the disappearance of the epoxide). Route the quenched mixture to the "Halogen-Free Flammable Organic Waste" stream, ensuring the carboy is properly vented.

References

  • Title: 2-(methoxymethyl)-2-methyloxirane — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: NCBI Bookshelf - NIH | URL: [Link]

  • Title: Safe Storage and Use of Flammable Solvents | Source: Lab Manager | URL: [Link]

  • Title: Working with Hazardous Chemicals | Source: Organic Syntheses | URL: [Link]

Sources

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Feasible Synthetic Routes

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